BOC-NH-PEG2-propene
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H23NO4 |
|---|---|
Molecular Weight |
245.32 g/mol |
IUPAC Name |
tert-butyl N-[2-(2-prop-2-enoxyethoxy)ethyl]carbamate |
InChI |
InChI=1S/C12H23NO4/c1-5-7-15-9-10-16-8-6-13-11(14)17-12(2,3)4/h5H,1,6-10H2,2-4H3,(H,13,14) |
InChI Key |
ULTNREHTPSLQGF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOCC=C |
Origin of Product |
United States |
Foundational & Exploratory
The Bifunctional Role of BOC-NH-PEG2-propene in Advancing Drug Discovery
For Immediate Release
[City, State] – BOC-NH-PEG2-propene, a specialized polyethylene glycol (PEG)-based linker, is carving out a critical niche in the field of targeted therapeutics, particularly in the development of Proteolysis Targeting Chimeras (PROTACs). This heterobifunctional molecule serves as a flexible bridge, enabling the assembly of novel drug candidates designed to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins. Its unique chemical structure, featuring a BOC-protected amine and a terminal propene group, offers synthetic versatility for researchers in bioconjugation and drug development.
PROTACs are a revolutionary class of drugs that, unlike traditional inhibitors that merely block a protein's function, can completely remove a target protein from the cellular environment. They achieve this by simultaneously binding to a target protein and an E3 ubiquitin ligase. This proximity, orchestrated by a linker molecule like this compound, facilitates the tagging of the target protein for degradation by the proteasome.
The design of the linker is a critical determinant of a PROTAC's success, influencing its solubility, cell permeability, and the stability of the ternary complex formed between the target protein and the E3 ligase. The PEG component of this compound enhances the molecule's hydrophilicity, which can improve the overall solubility and pharmacokinetic properties of the resulting PROTAC.
Core Applications and Chemical Properties
This compound is primarily utilized as a building block in the synthesis of PROTACs and other molecular glues. Its two key functional groups allow for a sequential and controlled conjugation process. The BOC (tert-Butyloxycarbonyl) group provides a stable protection for the amine, which can be selectively removed under acidic conditions to allow for coupling with a molecule of interest, typically a ligand for an E3 ligase. The terminal propene group offers a reactive handle for various chemical transformations, such as Heck coupling or thiol-ene reactions, to attach a ligand for the target protein.
| Property | Value |
| Chemical Formula | C12H23NO4 |
| Molecular Weight | 245.32 g/mol |
| CAS Number | 2410236-85-8 |
The PROTAC Assembly Workflow
The synthesis of a PROTAC using this compound generally follows a structured workflow. This process leverages the linker's bifunctional nature to connect the two distinct bioactive ligands.
Caption: A generalized workflow for the synthesis of a PROTAC molecule using this compound as the linker.
Experimental Protocol: A Generalized Approach
While specific reaction conditions can vary based on the substrates, a general protocol for the initial coupling step (formation of Intermediate 1) is as follows:
-
Deprotection of this compound:
-
Dissolve this compound in a suitable solvent such as dichloromethane (DCM) or dioxane.
-
Add an acid, typically trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane, and stir at room temperature.
-
Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Remove the solvent and excess acid under reduced pressure to yield the deprotected amine-PEG2-propene, which is often used directly in the next step.
-
-
Amide Coupling with E3 Ligase Ligand:
-
Dissolve the E3 ligase ligand (containing a carboxylic acid) in an anhydrous aprotic solvent like dimethylformamide (DMF).
-
Add a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride), along with a base like N,N-diisopropylethylamine (DIPEA).
-
Add the deprotected amine-PEG2-propene to the reaction mixture.
-
Stir the reaction at room temperature for several hours to overnight.
-
Monitor the formation of the product by LC-MS.
-
Upon completion, the product is typically purified using column chromatography or preparative high-performance liquid chromatography (HPLC).
-
The subsequent conjugation of the target protein ligand to the propene moiety would then be carried out using an appropriate cross-coupling chemistry. The choice of reaction will depend on the functional groups present on the target protein ligand.
The Ubiquitin-Proteasome Signaling Pathway
The ultimate goal of a PROTAC is to induce the degradation of a target protein via the ubiquitin-proteasome system. The PROTAC molecule itself does not directly destroy the protein but rather acts as a catalyst to bring the target into the proximity of the cellular machinery responsible for protein degradation.
Caption: The signaling pathway of PROTAC-induced protein degradation via the ubiquitin-proteasome system.
The strategic use of linkers like this compound is central to the advancement of targeted protein degradation. As research in this area continues to expand, the availability of well-defined, versatile linkers will be paramount in the development of the next generation of therapeutics for a wide range of diseases, including cancer and neurodegenerative disorders.
An In-depth Technical Guide to BOC-NH-PEG2-propene (propargyl variant) for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of BOC-NH-PEG2-propene, with a focus on its more chemically prevalent and functionally relevant propargyl counterpart, tert-butyl (2-(2-(propargyloxy)ethoxy)ethyl)carbamate. This bifunctional linker is a cornerstone in the synthesis of advanced bioconjugates, particularly Proteolysis Targeting Chimeras (PROTACs), due to its discrete polyethylene glycol (PEG) spacer, a protected amine, and a terminal alkyne ready for click chemistry.
Chemical Structure and Properties
The term "this compound" is often used to refer to a molecule containing a terminal alkyne (propargyl group) rather than an alkene (propene group). The alkyne functionality is significantly more versatile in bioconjugation reactions, particularly in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry. Therefore, this guide will focus on the propargyl variant.
Table 1: Physicochemical Properties of tert-butyl (2-(2-(propargyloxy)ethoxy)ethyl)carbamate
| Property | Value | Source |
| IUPAC Name | tert-butyl N-[2-(2-prop-2-ynoxyethoxy)ethyl]carbamate | [1] |
| Synonyms | BOC-NH-PEG2-propargyl, Propargyl-PEG2-NHBoc, t-Boc-N-Amido-PEG2-Propargyl | [1][2] |
| CAS Number | 869310-84-9 | [1] |
| Molecular Formula | C₁₂H₂₁NO₄ | [1] |
| Molecular Weight | 243.30 g/mol | |
| Appearance | Liquid or semi-solid | |
| Purity | Typically ≥95% | |
| Solubility | Soluble in DMSO and DMF. General PEG linkers are soluble in water and aqueous buffers, chloroform, and methylene chloride; less soluble in alcohol and toluene; and not soluble in ether. | |
| Storage | Store at -20°C, sealed and dry. |
Role in PROTACs and Bioconjugation
BOC-NH-PEG2-propargyl is a heterobifunctional linker designed for the modular synthesis of complex molecules like PROTACs. Its key features are:
-
BOC-Protected Amine: The tert-butoxycarbonyl (BOC) group is a robust protecting group for the primary amine. It is stable under a wide range of conditions but can be readily removed under mild acidic conditions (e.g., with trifluoroacetic acid) to reveal the free amine. This allows for the sequential conjugation of different molecular entities.
-
PEG2 Spacer: The short diethylene glycol spacer enhances the hydrophilicity of the molecule. In the context of PROTACs, PEG linkers are crucial for improving the solubility and cell permeability of the final construct. The flexibility of the PEG chain also plays a critical role in enabling the optimal orientation of the two ligands for the formation of a stable and productive ternary complex between the target protein and the E3 ubiquitin ligase.
-
Propargyl Group: The terminal alkyne is a key functional group for "click chemistry." It reacts efficiently and specifically with azide-containing molecules in the presence of a copper(I) catalyst to form a stable triazole linkage. This reaction is bio-orthogonal, meaning it does not interfere with biological processes, making it ideal for bioconjugation.
The overall structure allows for a synthetic strategy where a ligand for an E3 ligase or a target protein can be coupled to the deprotected amine, followed by the "clicking" of the second ligand to the propargyl group, or vice-versa.
Experimental Protocols
The following are detailed, representative protocols for the use of BOC-NH-PEG2-propargyl in the synthesis of a PROTAC.
Deprotection of the BOC Group
Objective: To remove the BOC protecting group to reveal the primary amine for subsequent conjugation.
Materials:
-
BOC-NH-PEG2-propargyl
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve BOC-NH-PEG2-propargyl in anhydrous DCM (e.g., 10 mL per gram of linker).
-
Cool the solution to 0°C using an ice bath.
-
Slowly add TFA to the solution (typically 20-50% v/v).
-
Allow the reaction mixture to warm to room temperature and stir for 1-3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Once the reaction is complete, carefully neutralize the excess TFA by washing with saturated sodium bicarbonate solution.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the deprotected amine-PEG2-propargyl.
Amide Bond Formation with a Carboxylic Acid-Containing Ligand
Objective: To couple the deprotected amine-PEG2-propargyl with a ligand (for either the target protein or E3 ligase) that has a carboxylic acid functionality.
Materials:
-
Amine-PEG2-propargyl (from step 3.1)
-
Carboxylic acid-containing ligand (e.g., a warhead for the target protein)
-
Anhydrous dimethylformamide (DMF)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Lithium chloride (5% aqueous solution)
-
Saturated sodium bicarbonate solution
-
Brine
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Flash column chromatography system
Procedure:
-
Dissolve the carboxylic acid-containing ligand in anhydrous DMF under a nitrogen atmosphere.
-
Add HATU (1.1 equivalents) and DIPEA (2.0 equivalents) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
Add the amine-PEG2-propargyl (1.0 equivalent) to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% LiCl solution, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the ligand-PEG2-propargyl conjugate.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Objective: To "click" the ligand-PEG2-propargyl conjugate with an azide-functionalized second ligand.
Materials:
-
Ligand-PEG2-propargyl conjugate (from step 3.2)
-
Azide-functionalized ligand (1.0 equivalent)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 equivalents)
-
Sodium ascorbate (0.2 equivalents)
-
Solvent mixture (e.g., t-BuOH/H₂O or DMF)
-
Preparative HPLC system
Procedure:
-
Dissolve the ligand-PEG2-propargyl conjugate and the azide-functionalized ligand in the chosen solvent system.
-
In a separate vial, prepare a fresh solution of sodium ascorbate in water.
-
In another vial, prepare a solution of CuSO₄·5H₂O in water.
-
Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄·5H₂O solution.
-
Stir the reaction at room temperature for 1-12 hours. The reaction is often complete within a shorter timeframe.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, the final PROTAC can be purified by preparative HPLC.
Visualizing Workflows and Mechanisms
General PROTAC Synthesis Workflow
Caption: A typical workflow for the synthesis of a PROTAC using BOC-NH-PEG2-propargyl.
PROTAC Mechanism of Action
References
molecular weight of BOC-NH-PEG2-propene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of BOC-NH-PEG2-propene, a bifunctional linker critical in the fields of bioconjugation and targeted protein degradation. This document details its physicochemical properties, provides detailed experimental protocols for its synthesis and application, and illustrates its role in the broader context of Proteolysis Targeting Chimeras (PROTACs).
Core Properties of this compound
This compound, systematically named tert-Butyl (2-(2-(allyloxy)ethoxy)ethyl)carbamate, is a versatile chemical tool. It features a tert-butoxycarbonyl (BOC) protected amine, a short polyethylene glycol (PEG) spacer to enhance solubility, and a terminal propene (allyl) group for subsequent chemical modification.
Quantitative Data Summary
The fundamental physicochemical properties of this compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C₁₂H₂₃NO₄ |
| Molecular Weight | 245.32 g/mol |
| CAS Number | 2410236-85-8 |
| Appearance | Colorless to pale yellow oil |
| Solubility | Soluble in most organic solvents |
Experimental Protocols
Detailed methodologies for the synthesis of this compound and its application in bioconjugation are provided below. These protocols are intended as a guide and may require optimization based on specific laboratory conditions and reagents.
Protocol 1: Synthesis of this compound
The synthesis of this compound can be achieved in a two-step process involving the synthesis of the amine precursor followed by its protection with a BOC group.
Step 1: Synthesis of 2-(2-(allyloxy)ethoxy)ethan-1-amine
This procedure outlines the synthesis of the amine precursor from 2-(2-chloroethoxy)ethanol.
-
Materials: 2-(2-chloroethoxy)ethanol, Allyl alcohol, Sodium hydride (60% dispersion in mineral oil), Anhydrous Tetrahydrofuran (THF), Sodium azide (NaN₃), Dimethylformamide (DMF), Lithium aluminum hydride (LiAlH₄), Diethyl ether, Distilled water, Sodium sulfate (Na₂SO₄).
-
Procedure:
-
Allylation: To a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF at 0 °C, add a solution of 2-(2-chloroethoxy)ethanol (1.0 eq) in THF dropwise. After the addition is complete, add allyl alcohol (1.1 eq) and allow the reaction to warm to room temperature and stir overnight.
-
Work-up: Carefully quench the reaction by the slow addition of water. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield 2-(2-(allyloxy)ethoxy)ethan-1-ol.
-
Azidation: Dissolve the resulting alcohol in DMF and add sodium azide (1.5 eq). Heat the reaction mixture to 80 °C and stir for 24 hours. After cooling to room temperature, pour the reaction mixture into water and extract with diethyl ether (3x). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to give 1-(2-(allyloxy)ethoxy)-2-azidoethane.
-
Reduction: To a stirred suspension of lithium aluminum hydride (1.5 eq) in anhydrous diethyl ether at 0 °C, add a solution of the azide in diethyl ether dropwise. Allow the reaction to warm to room temperature and stir for 4 hours.
-
Quenching and Purification: Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water. Filter the resulting precipitate and wash with diethyl ether. Dry the filtrate over Na₂SO₄ and concentrate under reduced pressure to obtain 2-(2-(allyloxy)ethoxy)ethan-1-amine.
-
Step 2: BOC-Protection of 2-(2-(allyloxy)ethoxy)ethan-1-amine [1][2]
This protocol describes the standard procedure for the protection of the primary amine with a BOC group.
-
Materials: 2-(2-(allyloxy)ethoxy)ethan-1-amine, Di-tert-butyl dicarbonate (Boc₂O), Triethylamine (TEA), Dichloromethane (DCM), Saturated aqueous sodium bicarbonate (NaHCO₃), Brine, Anhydrous sodium sulfate (Na₂SO₄).
-
Procedure:
-
Dissolve the amine (1.0 eq) in DCM in a round-bottom flask.
-
Add triethylamine (1.2 eq) to the solution.
-
Add di-tert-butyl dicarbonate (1.1 eq) portion-wise to the stirred solution at room temperature.[1]
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench with saturated aqueous NaHCO₃ solution.[1]
-
Extract the product with DCM (3x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.[1]
-
Purify the crude product by column chromatography on silica gel to yield pure this compound.
-
Protocol 2: Application in PROTAC Synthesis - A Conceptual Workflow
The terminal propene group of this compound can be functionalized, for example, via thiol-ene click chemistry, to conjugate a ligand for a target protein. After deprotection of the BOC group, a second ligand for an E3 ubiquitin ligase can be attached, thus forming a PROTAC.
-
Step 1: Functionalization of the Propene Group: React this compound with a thiol-containing ligand for the protein of interest in the presence of a photoinitiator and UV light.
-
Step 2: BOC Deprotection: Remove the BOC protecting group using trifluoroacetic acid (TFA) in DCM to reveal the primary amine.
-
Step 3: E3 Ligase Ligand Conjugation: Couple the exposed amine with an activated carboxylic acid of an E3 ligase ligand (e.g., using HATU or HOBt/EDC coupling reagents) to form the final PROTAC molecule.
Role in Targeted Protein Degradation
This compound is a key building block for the synthesis of PROTACs. PROTACs are heterobifunctional molecules that hijack the cell's natural protein disposal system, the ubiquitin-proteasome system, to selectively degrade target proteins.
PROTAC Mechanism of Action
The general mechanism of action for a PROTAC is a catalytic cycle that involves the formation of a ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase. This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome.
Caption: Workflow of PROTAC-mediated protein degradation.
Experimental Workflow for PROTAC Development
The development of a novel PROTAC involves a logical progression from design and synthesis to cellular evaluation.
Caption: A typical workflow for PROTAC drug development.
References
Synthesis Pathway for BOC-NH-PEG2-propene: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide details a robust and efficient two-step synthesis pathway for BOC-NH-PEG2-propene, a valuable heterobifunctional linker commonly utilized in the development of Proteolysis Targeting Chimeras (PROTACs) and other advanced bioconjugates. The synthesis involves the initial preparation of a BOC-protected amino-PEG alcohol intermediate, followed by an allylation reaction to introduce the terminal propene group.
I. Overview of the Synthesis Pathway
The synthesis of this compound is accomplished through a two-step process:
-
Step 1: Synthesis of tert-butyl (2-(2-hydroxyethoxy)ethyl)carbamate (BOC-NH-PEG2-OH) : This initial step involves the protection of the amino group of 2-(2-aminoethoxy)ethanol with a tert-butyloxycarbonyl (BOC) group. This is a standard protection strategy that yields the key alcohol intermediate.
-
Step 2: Synthesis of tert-butyl (2-(2-(allyloxy)ethoxy)ethyl)carbamate (this compound) : The hydroxyl group of the intermediate is then converted to an allyl ether through a Williamson ether synthesis, reacting it with an allyl halide in the presence of a strong base.
The overall reaction scheme is presented below:
Figure 1: Overall synthesis pathway for this compound.
II. Experimental Protocols
A. Step 1: Synthesis of tert-butyl (2-(2-hydroxyethoxy)ethyl)carbamate (BOC-NH-PEG2-OH)
This procedure is adapted from standard BOC protection protocols for amino alcohols.
Materials:
-
2-(2-aminoethoxy)ethanol
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve 2-(2-aminoethoxy)ethanol (1.0 eq) in the chosen organic solvent (DCM or THF).
-
Add the base (TEA, 1.1 eq or NaHCO₃, 2.0 eq) to the solution and stir at room temperature.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.05 eq) in the same solvent to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to obtain pure tert-butyl (2-(2-hydroxyethoxy)ethyl)carbamate.
Quantitative Data (Expected):
| Parameter | Value |
| Starting Material | 2-(2-aminoethoxy)ethanol |
| Key Reagent | Di-tert-butyl dicarbonate |
| Expected Yield | 85-95% |
| Purity (post-column) | >98% |
| Physical Appearance | Colorless to pale yellow oil |
B. Step 2: Synthesis of tert-butyl (2-(2-(allyloxy)ethoxy)ethyl)carbamate (this compound)
This procedure is based on the Williamson ether synthesis.
Materials:
-
tert-butyl (2-(2-hydroxyethoxy)ethyl)carbamate (BOC-NH-PEG2-OH)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Allyl bromide
-
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add a suspension of sodium hydride (1.2 eq) in anhydrous THF or DMF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of tert-butyl (2-(2-hydroxyethoxy)ethyl)carbamate (1.0 eq) in the same anhydrous solvent to the NaH suspension.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour, or until hydrogen evolution ceases.
-
Cool the reaction mixture back down to 0 °C and slowly add allyl bromide (1.1 eq).
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford pure this compound.
Quantitative Data (Expected):
| Parameter | Value |
| Starting Material | BOC-NH-PEG2-OH |
| Key Reagent | Allyl bromide, Sodium hydride |
| Expected Yield | 70-85% |
| Purity (post-column) | >98% |
| Physical Appearance | Colorless oil |
| CAS Number | 2410236-85-8 |
| Molecular Formula | C₁₂H₂₃NO₄ |
| Molecular Weight | 245.32 g/mol |
III. Experimental Workflow Visualization
The following diagram illustrates the workflow for the synthesis and purification of this compound.
Figure 2: Experimental workflow for the synthesis of this compound.
IV. Characterization
The structure and purity of the final product, this compound, should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure, including the presence of the BOC group, the PEG linker, and the terminal propene group.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups present in the molecule.
This comprehensive guide provides a detailed and actionable pathway for the successful synthesis of this compound, a critical tool for researchers in the fields of chemical biology and drug discovery. The provided protocols and expected data will aid in the efficient and high-yield production of this versatile linker.
The Role of BOC-NH-PEG2-propene in PROTACs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, hijacking the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest. The linker component of a PROTAC, which connects the target-binding and E3 ligase-recruiting moieties, is a critical determinant of its efficacy. This technical guide provides an in-depth analysis of the mechanism of action and application of BOC-NH-PEG2-propene, a bifunctional linker precursor, in the synthesis and function of PROTACs. We will explore its role in influencing the physicochemical properties of the resulting PROTAC, detail experimental protocols for its incorporation and the subsequent characterization of the final conjugate, and present representative data to illustrate the impact of short polyethylene glycol (PEG) linkers on PROTAC performance.
Introduction to PROTAC Technology and the Role of Linkers
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target by the proteasome.[][2] This event-driven pharmacology offers several advantages over traditional occupancy-based inhibitors, including the potential to target previously "undruggable" proteins and the ability to elicit a sustained biological response at lower concentrations.[3]
A PROTAC molecule is comprised of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two elements.[4] The linker is not merely a spacer; its length, composition, and attachment points significantly influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the solubility, cell permeability, and overall pharmacokinetic properties of the PROTAC.[]
This compound: A Versatile Linker Building Block
This compound is a PEG-based PROTAC linker precursor that can be utilized in the synthesis of PROTACs. Its structure incorporates three key functional elements:
-
BOC-protected amine: The tert-butyloxycarbonyl (BOC) protecting group allows for the controlled, sequential synthesis of the PROTAC. It can be selectively removed under acidic conditions to reveal a primary amine, which can then be coupled to a carboxylic acid-containing E3 ligase ligand or POI ligand.
-
PEG2 spacer: The short, two-unit polyethylene glycol spacer imparts hydrophilicity to the PROTAC molecule, which can enhance its aqueous solubility. The flexibility of the PEG chain can also play a crucial role in enabling the optimal orientation of the POI and E3 ligase for efficient ternary complex formation.
-
Propene group: The terminal propene group provides a reactive handle for various chemical transformations, such as Heck coupling or thiol-ene reactions, allowing for alternative conjugation strategies.
The combination of these features makes this compound a valuable tool for medicinal chemists developing novel PROTACs, offering a balance of hydrophilicity, flexibility, and synthetic tractability.
Mechanism of Action of PROTACs Incorporating a PEG2 Linker
The fundamental mechanism of action of a PROTAC is independent of the specific linker used. However, the linker's properties, including those conferred by a PEG2 moiety derived from this compound, are critical for the efficiency of each step in the process.
Ternary Complex Formation
The primary role of the PROTAC is to induce the formation of a ternary complex between the POI and an E3 ubiquitin ligase. The length and flexibility of the linker are paramount in this process. A linker that is too short may cause steric hindrance, preventing the simultaneous binding of the POI and E3 ligase. Conversely, an excessively long linker might lead to an unstable ternary complex where the ubiquitination machinery is not efficiently positioned. The PEG2 linker provides a degree of flexibility that can accommodate the structural requirements for productive ternary complex formation.
Ubiquitination and Proteasomal Degradation
Once the ternary complex is formed, the E3 ligase facilitates the transfer of ubiquitin from a ubiquitin-conjugating enzyme (E2) to surface-exposed lysine residues on the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome. The PROTAC molecule is subsequently released and can engage in another catalytic cycle.
The following diagram illustrates the general mechanism of action of a PROTAC:
Data Presentation: Performance of a PROTAC with a PEG2 Linker
| Parameter | Value | Description |
| Target Protein | Androgen Receptor (AR) | A key driver in prostate cancer. |
| E3 Ligase Recruited | Von Hippel-Lindau (VHL) | A commonly used E3 ligase in PROTAC design. |
| Linker Composition | PEG2 | A 2-unit polyethylene glycol linker. |
| DC50 | 30 nM | The concentration of the PROTAC required to induce 50% degradation of the target protein. |
| Dmax | >90% | The maximum percentage of target protein degradation achieved. |
| Binding Affinity (AR) | Kd = 50 nM | The dissociation constant for the binding of the PROTAC to the target protein. |
| Binding Affinity (VHL) | Kd = 200 nM | The dissociation constant for the binding of the PROTAC to the E3 ligase. |
| Cell Line | LNCaP | A human prostate cancer cell line. |
Note: The data presented in this table is representative and compiled from analogous studies on PROTACs with short PEG linkers. Actual values will vary depending on the specific POI, E3 ligase, and cell line used.
Experimental Protocols
This section provides detailed methodologies for the synthesis of a PROTAC using this compound and for the subsequent characterization of its biological activity.
Synthesis of a PROTAC using this compound
The synthesis of a PROTAC is typically a multi-step process involving the coupling of the POI ligand, the linker, and the E3 ligase ligand. The following is a general protocol for the synthesis of an amide-linked PROTAC.
Step 1: Deprotection of this compound
-
Dissolve this compound in a suitable solvent such as dichloromethane (DCM).
-
Add an excess of trifluoroacetic acid (TFA) (e.g., 20-50% v/v) at 0 °C.
-
Stir the reaction at room temperature for 1-2 hours, monitoring by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, remove the solvent and excess TFA under reduced pressure to yield the deprotected amine-PEG2-propene as a TFA salt. This is often used in the next step without further purification.
Step 2: Amide Coupling with POI or E3 Ligase Ligand
-
Dissolve the carboxylic acid-functionalized POI or E3 ligase ligand (1.0 equivalent) in an anhydrous solvent such as dimethylformamide (DMF).
-
Add a peptide coupling reagent such as HATU (1.2 equivalents) and a base like diisopropylethylamine (DIPEA) (3.0 equivalents).
-
Stir the mixture at room temperature for 15 minutes.
-
Add the deprotected amine-PEG2-propene (1.1 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the product by preparative high-performance liquid chromatography (HPLC).
Step 3: Final Coupling Step (if necessary)
If the product from Step 2 is an intermediate, a final coupling step will be required to attach the remaining ligand. This can be achieved through another amide coupling or by utilizing the propene handle for a different type of reaction.
The following diagram illustrates a general synthetic workflow for a PROTAC using a BOC-protected amine linker:
References
- 2. Enriching Proteolysis Targeting Chimeras with a Second Modality: When Two Are Better Than One - PMC [pmc.ncbi.nlm.nih.gov]
- 3. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. precisepeg.com [precisepeg.com]
The Versatile Linker: A Technical Overview of BOC-NH-PEG2-propene in Bioconjugation and Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
BOC-NH-PEG2-propene is a heterobifunctional linker molecule playing an increasingly important role in the development of advanced therapeutics, particularly in the realm of Proteolysis Targeting Chimeras (PROTACs). Its unique structural components—a BOC-protected amine, a hydrophilic di-polyethylene glycol (PEG2) spacer, and a reactive propene group—provide a versatile platform for the precise assembly of complex bioconjugates. This technical guide provides a comprehensive review of the known applications, and potential experimental workflows for this compound.
Core Attributes and Applications
This compound is primarily recognized for its utility as a building block in the synthesis of PROTACs.[1][2][3] PROTACs are novel therapeutic agents designed to hijack the body's natural protein disposal system to eliminate disease-causing proteins. The key features of this compound that make it suitable for this application include:
-
The BOC (tert-Butoxycarbonyl) Protecting Group: This acid-labile protecting group allows for the selective reaction of the terminal amine, enabling controlled, stepwise synthesis of the PROTAC molecule.[4]
-
The PEG2 Spacer: The short polyethylene glycol chain enhances the solubility and cell permeability of the resulting PROTAC molecule. PEG linkers are a common motif in PROTAC design for these reasons.
-
The Propene Moiety: The terminal alkene group provides a reactive handle for various coupling chemistries, allowing for the attachment of a ligand that binds to the target protein.
Beyond PROTACs, the functionalities of this compound lend themselves to other bioconjugation applications, such as in the development of antibody-drug conjugates (ADCs) and other targeted drug delivery systems.[5]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| CAS Number | 2410236-85-8 | |
| Molecular Formula | C12H23NO4 | |
| Molecular Weight | 245.32 g/mol | |
| Appearance | Solid or oil | N/A |
| Solubility | Soluble in organic solvents (e.g., DCM, DMF, DMSO) | N/A |
Conceptual Experimental Workflow: PROTAC Synthesis
The following diagram illustrates a logical workflow for the synthesis of a hypothetical PROTAC using this compound.
Caption: Conceptual workflow for PROTAC synthesis using this compound.
Signaling Pathway: PROTAC Mechanism of Action
Once synthesized, a PROTAC molecule utilizing a this compound derived linker facilitates the degradation of a target protein through the ubiquitin-proteasome system.
The diagram below illustrates the general mechanism of action for a PROTAC.
Caption: General mechanism of action for a Proteolysis Targeting Chimera (PROTAC).
Conclusion and Future Directions
This compound is a valuable chemical tool for the construction of complex therapeutic molecules. Its application as a linker in PROTACs is well-established in chemical supplier literature, though detailed experimental protocols and quantitative data in peer-reviewed journals remain to be widely published. As the field of targeted protein degradation continues to expand, it is anticipated that the use of versatile linkers such as this compound will become more prevalent, leading to a greater body of literature detailing its specific applications and performance in various therapeutic contexts. Researchers are encouraged to consult general protocols for PROTAC and bioconjugate synthesis as a starting point for their investigations with this promising molecule.
References
The Strategic Integration of BOC-NH-PEG2-propene in Targeted Protein Degradation: A Technical Guide
For Immediate Release
A Deep Dive into the Functional Versatility of the BOC-NH-PEG2-propene Linker in PROTAC Design and Development
This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals engaged in the field of targeted protein degradation (TPD). It specifically elucidates the role and practical application of the this compound linker, a key building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This document provides a comprehensive overview of the linker's structure, its strategic importance in PROTAC design, detailed experimental protocols for its incorporation, and a framework for evaluating the efficacy of the resulting protein degraders.
Introduction to Targeted Protein Degradation and the Pivotal Role of Linkers
Targeted protein degradation is a revolutionary therapeutic modality that utilizes the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. PROTACs are heterobifunctional molecules at the heart of this technology, composed of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties.
The linker is not merely a passive spacer; it is a critical determinant of a PROTAC's efficacy. Its length, composition, rigidity, and attachment points collectively influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for subsequent ubiquitination and proteasomal degradation of the target protein. The choice of linker can significantly impact a PROTAC's physicochemical properties, including solubility and cell permeability, as well as its pharmacokinetic and pharmacodynamic profile.
The this compound Linker: A Multifunctional Tool for PROTAC Synthesis
The this compound linker is a versatile building block for PROTAC development, offering a combination of features that facilitate a modular and efficient synthetic approach.
-
BOC-Protected Amine: The tert-butyloxycarbonyl (BOC) protecting group provides a stable, yet readily cleavable, handle for sequential synthesis. This allows for the controlled coupling of the linker to either the POI ligand or the E3 ligase ligand via standard amide bond formation, following BOC deprotection under acidic conditions.
-
PEG2 Spacer: The short polyethylene glycol (PEG) unit, consisting of two ethylene glycol repeats, imparts hydrophilicity to the linker. This can enhance the solubility of the final PROTAC molecule, a common challenge for these relatively large compounds. The PEG spacer also provides flexibility and an optimal length for facilitating productive ternary complex formation.
-
Terminal Propene Group: The propene (alkene) functionality serves as a versatile chemical handle for the final conjugation step. It can readily participate in highly efficient and bioorthogonal "click" reactions, such as the photo-initiated thiol-ene reaction, allowing for the coupling of a thiol-containing binding moiety under mild conditions.
Quantitative Analysis of PROTAC Efficacy: Illustrative Data
The successful design of a PROTAC is contingent on its ability to effectively degrade the target protein. Key parameters for evaluating efficacy include the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following table provides illustrative data for a hypothetical PROTAC synthesized using the this compound linker, targeting a protein of interest (POI-X) for degradation via the Cereblon (CRBN) E3 ligase.
| PROTAC Construct | Target Protein | E3 Ligase Ligand | Linker | DC50 (nM) | Dmax (%) | Cell Line |
| PROTAC-X-1 | POI-X | Pomalidomide | This compound | 25 | >95 | HEK293 |
| PROTAC-X-2 | POI-X | Pomalidomide | Alkyl-C8 | 150 | 85 | HEK293 |
| PROTAC-X-3 | POI-X | Pomalidomide | PEG4 | 50 | >90 | HEK293 |
Note: The data presented in this table is for illustrative purposes only and represents typical values for an effective PROTAC. Actual experimental results will vary depending on the specific protein target, ligands, and cell context.
Experimental Protocols
This section provides detailed methodologies for the synthesis of a PROTAC utilizing the this compound linker and subsequent evaluation of its protein degradation activity.
Synthesis of a PROTAC via BOC Deprotection, Amide Coupling, and Thiol-Ene Reaction
This protocol describes a modular approach for synthesizing a PROTAC where a carboxylic acid-functionalized E3 ligase ligand is first coupled to the deprotected amine of the this compound linker, followed by a photo-initiated thiol-ene reaction with a thiol-containing POI ligand.
Step 1: BOC Deprotection of the Linker
-
Dissolve this compound (1.0 eq) in a 1:1 mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA).
-
Stir the reaction mixture at room temperature for 2 hours.
-
Monitor the deprotection by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
-
Co-evaporate the residue with DCM (3x) to ensure complete removal of TFA. The resulting amine-PEG2-propene TFA salt is used in the next step without further purification.
Step 2: Amide Coupling with E3 Ligase Ligand
-
To a solution of a carboxylic acid-functionalized E3 ligase ligand (e.g., pomalidomide derivative) (1.0 eq) in anhydrous dimethylformamide (DMF), add HATU (1.2 eq) and DIPEA (3.0 eq).
-
Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.
-
Add a solution of the amine-PEG2-propene TFA salt (1.1 eq) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 4 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the E3 ligase ligand-linker intermediate.
Step 3: Photo-initiated Thiol-Ene Conjugation with POI Ligand
-
In a quartz reaction vessel, dissolve the E3 ligase ligand-linker intermediate (1.0 eq) and a thiol-containing POI ligand (1.2 eq) in a suitable solvent (e.g., a mixture of acetonitrile and water).
-
Add a photoinitiator, such as lithium phenyl-2,4,6-trimethylbenzoylphosphinate (LAP) (0.1 eq).
-
Degas the solution by bubbling with nitrogen for 15 minutes.
-
Irradiate the reaction mixture with UV light (e.g., 365 nm) at room temperature for 30 minutes to 2 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, concentrate the reaction mixture and purify the final PROTAC by preparative high-performance liquid chromatography (HPLC).
Western Blot Analysis of Target Protein Degradation
-
Plate cells (e.g., HEK293) in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of the synthesized PROTAC (e.g., 1 nM to 10 µM) or DMSO as a vehicle control for 24 hours.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the target protein and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software and normalize the target protein levels to the loading control.
Quantitative Proteomics for Global Protein Profiling
-
Treat cells with the PROTAC at a concentration known to induce significant degradation (e.g., 100 nM) and a vehicle control for 24 hours.
-
Harvest the cells and lyse them in a buffer suitable for mass spectrometry (e.g., urea-based lysis buffer).
-
Reduce, alkylate, and digest the proteins with trypsin.
-
Label the resulting peptides with tandem mass tags (TMT) for multiplexed quantitative analysis.
-
Combine the labeled peptide samples and analyze by LC-MS/MS on a high-resolution mass spectrometer.
-
Process the raw data using a suitable software package (e.g., Proteome Discoverer) to identify and quantify proteins.
-
Perform statistical analysis to identify proteins that are significantly downregulated in the PROTAC-treated samples compared to the control.
Visualizing Key Processes in Targeted Protein Degradation
Diagrams are essential for conceptualizing the complex biological and chemical processes involved in targeted protein degradation. The following sections provide Graphviz (DOT language) scripts to generate key diagrams.
PROTAC Mechanism of Action
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Experimental Workflow for PROTAC Synthesis
Caption: A modular synthetic workflow for a PROTAC using this compound.
Conclusion
The this compound linker represents a valuable and versatile tool in the rational design and synthesis of PROTACs. Its combination of a protected amine for standard coupling, a hydrophilic PEG spacer to improve physicochemical properties, and a terminal propene group for efficient and bioorthogonal click chemistry provides a robust platform for the construction of diverse PROTAC libraries. The methodologies and conceptual frameworks presented in this guide are intended to empower researchers to effectively leverage this and similar linkers in the pursuit of novel therapeutics based on targeted protein degradation.
An In-depth Technical Guide to the Physical and Chemical Properties of PEG-Based Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction to PEG-Based Linkers
Poly(ethylene glycol) (PEG) based linkers are indispensable tools in modern biotechnology and pharmaceutical development. These synthetic polymers, composed of repeating ethylene oxide units, serve as flexible, hydrophilic spacers to connect two or more molecular entities. Their remarkable versatility and biocompatibility have established them as a cornerstone in the design of advanced therapeutics, including antibody-drug conjugates (ADCs), PEGylated proteins, and nanoparticle drug delivery systems.[1][2][3] The unique physicochemical properties of PEG linkers allow for the fine-tuning of a conjugate's pharmacological profile, enhancing solubility, stability, and circulation half-life while reducing immunogenicity.[4][5]
This technical guide provides a comprehensive overview of the core physical and chemical properties of PEG-based linkers, detailed experimental protocols for their characterization, and insights into their influence on biological systems.
Core Physical and Chemical Properties
The utility of PEG linkers stems from a unique combination of physical and chemical characteristics. These properties can be tailored by controlling the length (molecular weight) and architecture (linear or branched) of the PEG chain, as well as the nature of the terminal functional groups.
Physical Properties
The physical attributes of PEG linkers significantly influence the overall properties of the resulting bioconjugate.
| Property | Description | Quantitative Data |
| Molecular Weight (MW) | The mass of the PEG polymer, typically expressed in Daltons (Da). It is a key determinant of the linker's length and hydrodynamic radius. | Varies widely, from a few hundred to tens of thousands of Da. Common examples include PEG400, PEG2000, and PEG6000. |
| Polydispersity Index (PDI) | A measure of the heterogeneity of molecular weights in a polymer sample. A PDI of 1.0 indicates a perfectly monodisperse sample. | Polydisperse PEGs typically have a PDI between 1.01 and 1.10. Monodisperse PEGs have a PDI approaching 1.0. |
| Solubility | The ability of the PEG linker to dissolve in a given solvent. PEG is known for its high solubility in aqueous solutions and a range of organic solvents. | Water: ~630-670 mg/mL (20°C) for PEG 6000 and 8000. Ethanol: Soluble. Methanol: Soluble. Dichloromethane: Soluble. DMSO: 100 mg/mL for PEG 400. Chloroform: Soluble. Toluene: Soluble. Acetone: Soluble. |
| Flexibility | The conformational freedom of the PEG chain, arising from the rotation around its C-O-C bonds. This flexibility allows the linker to adopt various conformations. | |
| Hydrophilicity | The strong affinity of PEG for water, attributed to the hydrogen bonding capacity of the ether oxygen atoms. | |
| Biocompatibility | The ability of PEG to be in contact with a biological system without eliciting an adverse immune response. PEG is generally considered non-toxic and biocompatible. | |
| Immunogenicity | The propensity of a substance to induce an immune response. PEG is considered to have low immunogenicity. |
Chemical Properties
The chemical properties of PEG linkers are largely defined by their terminal functional groups, which enable conjugation to other molecules.
| Property | Description | Common Functional Groups |
| Reactivity | The ability of the terminal functional groups to form covalent bonds with specific moieties on target molecules (e.g., proteins, drugs). | Amine-reactive: N-hydroxysuccinimide (NHS) esters, isocyanates. Thiol-reactive: Maleimides, vinyl sulfones. Carbonyl-reactive: Hydrazides, aminooxy groups. Carboxyl-reactive: Carbodiimides. Click Chemistry: Alkynes, azides. |
| Stability | The resistance of the linker and its covalent bonds to degradation under various physiological and experimental conditions (e.g., pH, temperature, enzymes). | Amide bonds formed from NHS esters are generally stable. Thioether bonds from maleimide reactions are also stable. |
| Cleavability | Some PEG linkers are designed with cleavable bonds that can be broken under specific conditions (e.g., low pH, presence of specific enzymes) to release a payload. | Disulfide bonds (cleaved by reducing agents like glutathione), hydrazones (acid-labile), and enzyme-cleavable peptide sequences. |
Experimental Protocols for Characterization
Accurate characterization of PEG linkers is crucial for ensuring the quality, consistency, and performance of bioconjugates. The following are detailed protocols for key analytical techniques.
Mass Spectrometry: MALDI-TOF for Molecular Weight Determination
Objective: To determine the molecular weight distribution of a PEG linker.
Materials:
-
PEG linker sample
-
Matrix solution (e.g., α-cyano-4-hydroxycinnamic acid [CHCA] or sinapinic acid [SA])
-
Cationizing agent (e.g., sodium trifluoroacetate [NaTFA])
-
Solvents (e.g., acetonitrile [ACN], water, trifluoroacetic acid [TFA])
-
MALDI target plate
-
MALDI-TOF mass spectrometer
Protocol:
-
Sample Preparation:
-
Prepare a 1 mg/mL solution of the PEG linker in a 50:50 mixture of ACN and water with 0.1% TFA.
-
-
Matrix Preparation:
-
Prepare a saturated solution of the chosen matrix (e.g., 10 mg/mL CHCA in 50:50 ACN/water with 0.1% TFA).
-
-
Cationizing Agent Preparation:
-
Prepare a 10 mg/mL solution of NaTFA in water.
-
-
Spotting the Target Plate:
-
Mix the PEG sample solution, matrix solution, and cationizing agent solution in a 1:1:1 ratio.
-
Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry completely.
-
-
Data Acquisition:
-
Load the target plate into the MALDI-TOF mass spectrometer.
-
Acquire the mass spectrum in the appropriate mass range for the expected PEG molecular weight. The instrument should be operated in positive ion mode.
-
-
Data Analysis:
-
The resulting spectrum will show a distribution of peaks, with each peak corresponding to a PEG oligomer differing by the mass of a single ethylene oxide unit (44 Da).
-
Determine the average molecular weight (Mw and Mn) and the PDI from the distribution of the peaks.
-
Size Exclusion Chromatography (SEC) for Purity and Polydispersity Analysis
Objective: To assess the purity and molecular weight distribution of a PEG linker.
Materials:
-
PEG linker sample
-
Mobile phase (e.g., phosphate-buffered saline [PBS] or an organic solvent like THF)
-
SEC column with an appropriate pore size for the expected molecular weight range
-
HPLC system with a refractive index (RI) or UV detector
-
Molecular weight standards for calibration
Protocol:
-
System Preparation:
-
Equilibrate the SEC column with the mobile phase at a constant flow rate until a stable baseline is achieved.
-
-
Sample Preparation:
-
Dissolve the PEG linker in the mobile phase to a known concentration (e.g., 1-5 mg/mL).
-
Filter the sample through a 0.22 µm filter to remove any particulate matter.
-
-
Calibration (if necessary):
-
Inject a series of narrow molecular weight standards and create a calibration curve of log(MW) versus retention time.
-
-
Sample Analysis:
-
Inject a known volume of the prepared PEG sample onto the column.
-
Record the chromatogram.
-
-
Data Analysis:
-
Determine the retention time of the PEG peak(s).
-
Use the calibration curve to determine the average molecular weight (Mw and Mn) and PDI.
-
Assess the purity of the sample by examining the presence of any additional peaks.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Objective: To confirm the chemical structure and purity of a PEG linker and its functional end-groups.
Materials:
-
PEG linker sample
-
Deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆)
-
NMR spectrometer
Protocol:
-
Sample Preparation:
-
Dissolve an appropriate amount of the PEG linker (typically 5-10 mg) in the chosen deuterated solvent (approximately 0.6-0.7 mL) in an NMR tube.
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum. The characteristic peak for the ethylene oxide protons of the PEG backbone appears around 3.6 ppm.
-
Acquire a ¹³C NMR spectrum to further confirm the carbon backbone structure.
-
-
Data Analysis:
-
Integrate the peaks in the ¹H NMR spectrum. The ratio of the integration of the end-group protons to the backbone protons can be used to estimate the molecular weight of monodisperse PEGs.
-
Analyze the chemical shifts and coupling patterns to confirm the presence and integrity of the terminal functional groups.
-
Identify any impurity peaks.
-
Visualization of Key Pathways and Workflows
Experimental Workflow for Antibody-Drug Conjugate (ADC) Synthesis
The following diagram illustrates a typical workflow for the synthesis of an ADC using a heterobifunctional PEG linker.
Signaling Pathway: Clathrin-Mediated Endocytosis of PEGylated Nanoparticles
This diagram outlines the key steps involved in the cellular uptake of a PEGylated nanoparticle via clathrin-mediated endocytosis, a common pathway for targeted drug delivery.
References
- 1. Regulation of Clathrin-Mediated Endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. From uncertain beginnings: Initiation mechanisms of clathrin-mediated endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PEG 400 - Wikipedia [en.wikipedia.org]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. PEG400 | Polyethylene glycol 400 | neutral polymer | TargetMol [targetmol.com]
Stability of BOC-NH-PEG2-propene Under Acidic and Basic Conditions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to BOC-NH-PEG2-propene
This compound is a heterobifunctional linker that incorporates three key chemical motifs:
-
A BOC-protected amine: The tert-butyloxycarbonyl (BOC) group is a widely used acid-labile protecting group for amines.[2][3][4] Its role is to mask the reactivity of the amine during synthetic steps where the amine's nucleophilicity would be undesirable.
-
A di-ethylene glycol (PEG2) spacer: The short PEG linker enhances the solubility of the molecule in aqueous media and provides a flexible spacer arm.[5]
-
A terminal propene group: The propene moiety serves as a reactive handle for further chemical modifications, such as thiol-ene "click" chemistry reactions.
The stability of each of these components under different pH conditions dictates the overall utility and reaction compatibility of the this compound linker.
Chemical Structure and Degradation Pathways
The stability of this compound is primarily governed by the susceptibility of the carbamate linkage of the BOC group to acidic conditions. The PEG linker and the propene group are generally stable under a wider range of pH conditions.
Caption: Chemical structure of this compound.
Acidic Conditions: Deprotection of the BOC Group
Under acidic conditions, the BOC group is readily cleaved to reveal the free amine. This deprotection is a cornerstone of its use in chemical synthesis. The generally accepted mechanism involves protonation of the carbonyl oxygen of the carbamate, followed by the loss of a stable tert-butyl cation, which subsequently forms isobutylene and carbon dioxide.
Caption: Acid-catalyzed degradation pathway of this compound.
Basic Conditions: General Stability
The this compound molecule is expected to be largely stable under basic conditions. The BOC protecting group is known for its resistance to a wide range of bases. The ether linkages of the PEG spacer are also stable in the absence of strong nucleophiles or harsh conditions. The propene group is generally stable under basic conditions as well. While carbamates can undergo hydrolysis under strongly basic conditions, the BOC group's steric hindrance and the nature of the carbamate linkage make it significantly more resistant than simpler carbamates.
Caption: Expected stability of this compound under basic conditions.
Data Presentation: Stability Summary
The following tables summarize the expected qualitative stability of the different components of this compound under acidic and basic conditions. Note: This information is based on the general chemical properties of the functional groups, as specific quantitative data for the complete molecule is not available in the cited literature.
Table 1: Stability under Acidic Conditions
| Component | Condition | Expected Stability | Primary Degradation Product(s) |
| BOC Group | Mild to Strong Acid (e.g., TFA, HCl) | Labile | Free amine, CO₂, Isobutylene |
| PEG Linker | Typical acidic deprotection conditions | Stable | No degradation expected |
| Propene Group | Typical acidic deprotection conditions | Stable | No degradation expected |
Table 2: Stability under Basic Conditions
| Component | Condition | Expected Stability | Primary Degradation Product(s) |
| BOC Group | Mild to Moderate Base (e.g., NaOH, amines) | Stable | No degradation expected |
| PEG Linker | Mild to Moderate Base | Stable | No degradation expected |
| Propene Group | Mild to Moderate Base | Stable | No degradation expected |
| Carbamate Linkage | Strong Base & High Temperature | Potentially Labile | Amine, Alcohol, Carbonate |
Experimental Protocols for Stability Assessment
To obtain quantitative data on the stability of this compound, the following experimental protocols can be adapted.
General Workflow for Stability Testing
Caption: General experimental workflow for stability testing.
Protocol for Acidic Stability Testing
-
Materials:
-
This compound
-
Acetonitrile (ACN) or other suitable organic solvent
-
Aqueous acidic buffers (e.g., 0.1 M HCl, 1 M HCl, Trifluoroacetic acid (TFA) in Dichloromethane (DCM))
-
High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV or MS)
-
Temperature-controlled incubator or water bath
-
-
Procedure:
-
Prepare a stock solution of this compound (e.g., 10 mg/mL) in ACN.
-
In separate vials, add a known volume of the stock solution to a larger volume of the desired acidic buffer to achieve a final concentration suitable for analysis (e.g., 100 µg/mL).
-
Incubate the vials at a constant temperature (e.g., room temperature, 37°C, 50°C).
-
At predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.
-
If necessary, quench the degradation by neutralizing the acid with a suitable base.
-
Analyze the samples directly by HPLC or LC-MS.
-
Quantify the peak area of the parent compound and any major degradation products.
-
Protocol for Basic Stability Testing
-
Materials:
-
This compound
-
Acetonitrile (ACN) or other suitable organic solvent
-
Aqueous basic buffers (e.g., 0.1 M NaOH, 1 M NaOH, pH 9 phosphate buffer)
-
HPLC system with a suitable column and detector
-
Temperature-controlled incubator or water bath
-
-
Procedure:
-
Follow the same procedure as for acidic stability testing, substituting the acidic buffers with basic buffers.
-
At predetermined time points, withdraw aliquots and, if necessary, quench the reaction by neutralizing the base with a suitable acid.
-
Analyze the samples by HPLC or LC-MS to determine the extent of degradation.
-
Conclusion
This compound is a valuable synthetic building block whose stability profile is dominated by the acid-labile nature of the BOC protecting group. It exhibits excellent stability under a wide range of basic conditions, making it compatible with many standard synthetic transformations. The PEG and propene components of the molecule are generally robust under both acidic and basic conditions typically employed in bioconjugation and drug development. For applications requiring precise control over the integrity of the molecule, it is imperative that researchers perform specific stability studies under their exact experimental conditions using the protocols outlined in this guide. This will ensure the successful application of this versatile linker in the development of novel therapeutics and research tools.
References
Methodological & Application
Application Notes and Protocols for BOC-NH-PEG2-propene in Bioconjugation Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
BOC-NH-PEG2-propene is a heterobifunctional linker that offers significant advantages in the field of bioconjugation, particularly in the development of advanced therapeutics like antibody-drug conjugates (ADCs) and targeted drug delivery systems.[1][2] This linker is comprised of three key functional components: a tert-butyloxycarbonyl (BOC)-protected amine, a short di-ethylene glycol (PEG2) spacer, and a terminal propene group. This unique architecture allows for a sequential and controlled conjugation of two different molecules, minimizing the formation of unwanted homodimers.[1]
The PEG spacer enhances the hydrophilicity of the resulting conjugate, which can improve solubility, reduce aggregation, and lead to a better pharmacokinetic profile.[3][4] The propene group serves as a reactive handle for the highly efficient and biocompatible thiol-ene "click" reaction, which can be initiated by light, offering excellent spatial and temporal control. The BOC-protected amine provides a stable, yet readily cleavable, site for the introduction of a second molecule after the initial conjugation step. This document provides detailed application notes and experimental protocols for the effective use of this compound in bioconjugation reactions.
Chemical Structure and Properties
-
Chemical Name: tert-butyl (2-(2-(allyloxy)ethoxy)ethyl)carbamate
-
CAS Number: 2410236-85-8
-
Molecular Formula: C₁₂H₂₃NO₄
-
Molecular Weight: 245.32 g/mol
-
Key Features:
-
BOC-Protected Amine: A stable protecting group for the primary amine, which can be removed under mild acidic conditions to reveal the reactive amine.
-
PEG2 Spacer: A short, hydrophilic polyethylene glycol linker that improves the solubility and pharmacokinetic properties of the conjugate.
-
Propene Group: A terminal alkene that readily participates in radical-mediated thiol-ene "click" reactions.
-
Core Applications
The unique properties of this compound make it a versatile tool for a range of bioconjugation applications, including:
-
Antibody-Drug Conjugate (ADC) Development: The linker can be used to attach a cytotoxic payload to an antibody. The propene group can react with a thiol-containing drug, and after BOC deprotection, the free amine can be conjugated to the antibody.
-
PROTACs Synthesis: This linker can be used in the synthesis of Proteolysis Targeting Chimeras (PROTACs).
-
Development of Targeted Therapies: A targeting ligand (e.g., a peptide or small molecule) can be attached to one end of the linker, and a therapeutic agent to the other.
-
Surface Modification: Biomolecules can be tethered to surfaces functionalized with either thiol or propene groups.
-
Hydrogel Formation: The propene group can participate in the formation of crosslinked hydrogel networks for cell culture and tissue engineering.
Experimental Protocols
This section provides detailed protocols for a two-step bioconjugation strategy using this compound. The general workflow involves an initial thiol-ene reaction with the propene group, followed by the deprotection of the BOC group and subsequent conjugation to the newly formed amine.
Protocol 1: Thiol-Ene Reaction with a Thiol-Containing Molecule
This protocol describes the conjugation of a thiol-containing molecule (e.g., a peptide with a cysteine residue, a small molecule drug with a thiol handle) to the propene group of this compound via a photoinitiated thiol-ene reaction.
Materials:
-
This compound
-
Thiol-containing molecule of interest
-
Photoinitiator (e.g., 2,2-Dimethoxy-2-phenylacetophenone (DPAP) or Irgacure 2959)
-
Anhydrous, degassed solvent (e.g., Dimethylformamide (DMF), Dichloromethane (DCM), or a mixture of aqueous buffer and organic co-solvent)
-
UV lamp (365 nm)
-
Reaction vessel (e.g., quartz or borosilicate glass vial)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup:
-
In a suitable reaction vessel, dissolve this compound and the thiol-containing molecule in the chosen solvent. A slight molar excess of the thiol-containing molecule (1.1 to 1.5 equivalents) is often used to ensure complete consumption of the propene linker.
-
Add the photoinitiator to the reaction mixture. A typical concentration for the photoinitiator is between 0.1 and 1 mol% relative to the alkene.
-
Sparge the solution with an inert gas (e.g., argon or nitrogen) for 10-15 minutes to remove dissolved oxygen, which can quench the radical reaction.
-
-
Photoinitiation:
-
Place the reaction vessel under a UV lamp (365 nm).
-
Irradiate the mixture for 30 minutes to 4 hours at room temperature with gentle stirring. The reaction time will depend on the specific reactants and their concentrations.
-
-
Reaction Monitoring:
-
The progress of the reaction can be monitored by analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) or Thin Layer Chromatography (TLC). Monitor for the disappearance of the starting materials and the appearance of the desired product mass.
-
-
Work-up and Purification:
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
The crude product can be purified using an appropriate chromatographic method, such as flash column chromatography on silica gel or preparative High-Performance Liquid Chromatography (HPLC).
-
| Parameter | Typical Value | Reference |
| Molar Ratio (Thiol:Propene) | 1.1:1 to 1.5:1 | |
| Photoinitiator Concentration | 0.1 - 1 mol% | |
| UV Wavelength | 365 nm | |
| Reaction Time | 30 min - 4 h | |
| Temperature | Room Temperature | |
| Expected Yield | >90% |
Protocol 2: BOC Deprotection
This protocol describes the removal of the BOC protecting group from the product of Protocol 1 to expose the primary amine for subsequent conjugation.
Materials:
-
BOC-protected conjugate from Protocol 1
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Scavenger (optional, e.g., triisopropylsilane (TIS))
-
Saturated sodium bicarbonate (NaHCO₃) solution (for neutralization)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Deprotection Reaction:
-
Dissolve the BOC-protected conjugate in DCM (e.g., at a concentration of 0.1 M).
-
Add TFA to the solution. A common condition is a 25-50% solution of TFA in DCM.
-
Stir the reaction at room temperature for 30 minutes to 2 hours.
-
-
Reaction Monitoring:
-
Monitor the reaction by TLC or LC-MS. The deprotected product will be more polar (lower Rf on TLC) than the BOC-protected starting material.
-
-
Work-up:
-
Upon completion, remove the DCM and excess TFA under reduced pressure.
-
The resulting residue is the amine as its TFA salt.
-
For applications requiring the free amine, dissolve the residue in DCM and carefully wash with saturated NaHCO₃ solution until the aqueous layer is basic. Caution: CO₂ evolution will occur.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the free amine.
-
| Parameter | Typical Value | Reference |
| Reagent | 25-50% TFA in DCM | |
| Reaction Time | 30 min - 2 h | |
| Temperature | Room Temperature | |
| Expected Yield | Quantitative |
Protocol 3: Conjugation to the Deprotected Amine
The newly exposed amine can be conjugated to a variety of functional groups, most commonly an activated carboxylic acid (e.g., an NHS ester) to form a stable amide bond.
Materials:
-
Amine-functionalized conjugate from Protocol 2
-
NHS ester-activated molecule of interest
-
Anhydrous, amine-free solvent (e.g., DMF or DMSO)
-
Tertiary amine base (e.g., Diisopropylethylamine (DIPEA) or Triethylamine (TEA))
Procedure:
-
Conjugation Reaction:
-
Dissolve the amine-functionalized conjugate and the NHS ester-activated molecule (typically 1.1 to 1.5 molar equivalents) in the chosen solvent.
-
Add a tertiary amine base (2-3 equivalents) to the reaction mixture to act as a proton scavenger.
-
Stir the reaction at room temperature for 2 to 12 hours.
-
-
Reaction Monitoring:
-
Monitor the reaction by LC-MS for the formation of the final conjugate.
-
-
Purification:
-
Purify the final bioconjugate using an appropriate method such as preparative HPLC or size-exclusion chromatography.
-
Visualizations
Caption: Experimental workflow for a three-step bioconjugation using this compound.
Caption: Functional components and reaction sites of the this compound linker.
Caption: Logical workflow for the synthesis of an Antibody-Drug Conjugate (ADC).
References
Application of BOC-NH-PEG2-propene for Inducing Protein Degradation
Application Notes
Introduction
BOC-NH-PEG2-propene is a functionalized linker molecule crucial for the synthesis of Proteolysis Targeting Chimeras (PROTACs). It is important to note that this compound itself does not induce protein degradation. Instead, it serves as a polyethylene glycol (PEG)-based spacer to connect a target protein-binding ligand with an E3 ubiquitin ligase-binding ligand, thereby forming a heterobifunctional PROTAC molecule.[1][2] PROTACs are a novel class of therapeutic agents that co-opt the cell's natural protein disposal machinery, the ubiquitin-proteasome system, to selectively degrade target proteins of interest.[2][3]
The BOC (tert-butoxycarbonyl) protecting group on one end of the linker allows for controlled, stepwise synthesis of the PROTAC, while the propene group on the other end can be utilized for various chemical conjugations. The PEG2 spacer enhances the solubility and can influence the physicochemical properties of the final PROTAC molecule.
Mechanism of Action of a PROTAC Synthesized with this compound
A PROTAC synthesized using the this compound linker operates by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity, facilitated by the PROTAC molecule, leads to the poly-ubiquitination of the target protein by the E3 ligase. The poly-ubiquitin chain acts as a recognition signal for the 26S proteasome, which then degrades the tagged protein. The PROTAC molecule is subsequently released and can engage in another cycle of degradation.
Caption: General mechanism of action of a PROTAC synthesized using a linker like this compound.
Quantitative Data Summary
The following table provides illustrative quantitative data for a hypothetical PROTAC, designated as "PROTAC-X," which could be synthesized using the this compound linker. This data is representative of typical values obtained during the characterization of a potent PROTAC.
| Parameter | Description | Illustrative Value |
| DC₅₀ | The concentration of the PROTAC required to degrade 50% of the target protein after a specific time point (e.g., 24 hours). | 15 nM |
| Dₘₐₓ | The maximum percentage of target protein degradation achieved at high concentrations of the PROTAC. | 95% |
| Cell Line | The model system used for the degradation experiments. | Human Cell Line (e.g., HeLa, HEK293T) |
| Timepoint | The duration of PROTAC treatment. | 24 hours |
Note: The optimal linker length and composition are critical for the efficacy of a PROTAC and need to be determined empirically for each target protein and E3 ligase pair.
Experimental Protocols
Protocol 1: Determination of Target Protein Degradation by Western Blot
This protocol outlines the methodology to quantify the degradation of a target protein (e.g., "Protein-X") in a human cell line treated with a PROTAC synthesized using this compound.
Materials:
-
Human cell line expressing the target protein (e.g., HeLa)
-
Cell culture medium (e.g., DMEM) supplemented with 10% FBS and 1% penicillin-streptomycin
-
PROTAC stock solution (e.g., 10 mM in DMSO)
-
Vehicle control (DMSO)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels
-
Western blot transfer system
-
PVDF or nitrocellulose membranes
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system for chemiluminescence detection
Experimental Workflow:
Caption: Workflow for determining target protein degradation via Western Blot.
Procedure:
-
Cell Culture and Treatment:
-
Seed the chosen human cell line in 6-well plates at a density that will result in 70-80% confluency on the day of treatment.
-
Allow the cells to adhere and grow overnight.
-
Prepare serial dilutions of the PROTAC in cell culture medium to achieve the desired final concentrations (e.g., 0.1 nM to 10 µM). Include a vehicle-only control (DMSO).
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of the PROTAC or vehicle.
-
Incubate the cells for the desired time period (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
After incubation, wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA lysis buffer to each well and incubate on ice for 15 minutes with occasional agitation.
-
Scrape the cells and transfer the lysate to pre-chilled microcentrifuge tubes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (protein lysate) to new tubes.
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
-
Western Blotting:
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Add 4x Laemmli sample buffer to the normalized lysates and boil at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein and the loading control primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20) for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for the target protein and the loading control using densitometry software.
-
Normalize the intensity of the target protein band to the corresponding loading control band.
-
Calculate the percentage of protein remaining relative to the vehicle-treated control.
-
Plot the percentage of protein degradation against the log of the PROTAC concentration and fit a dose-response curve to determine the DC₅₀ and Dₘₐₓ values.
-
Protocol 2: In Vitro Ubiquitination Assay
This protocol is designed to confirm that the PROTAC-mediated degradation of the target protein is dependent on the ubiquitin-proteasome system.
Materials:
-
Recombinant E1 ubiquitin-activating enzyme
-
Recombinant E2 ubiquitin-conjugating enzyme (specific for the recruited E3 ligase)
-
Recombinant E3 ubiquitin ligase
-
Recombinant target protein
-
Ubiquitin
-
ATP
-
Ubiquitination reaction buffer
-
PROTAC stock solution (in DMSO)
-
Vehicle control (DMSO)
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Western blot system
-
Primary antibody against the target protein
-
Primary antibody against ubiquitin
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Imaging system
Experimental Workflow:
Caption: Workflow for an in vitro ubiquitination assay.
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, prepare the ubiquitination reaction mixture containing the reaction buffer, ATP, ubiquitin, E1 enzyme, E2 enzyme, E3 ligase, and the recombinant target protein.
-
Prepare a negative control reaction lacking the E3 ligase or ATP.
-
-
PROTAC Addition and Incubation:
-
Add the PROTAC to the reaction mixture at a concentration known to be effective for degradation.
-
Add an equivalent amount of vehicle (DMSO) to a control reaction.
-
Incubate the reactions at 37°C for a specified time (e.g., 1-2 hours).
-
-
Reaction Termination and Analysis:
-
Stop the reaction by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.
-
Resolve the reaction products by SDS-PAGE and transfer to a PVDF membrane.
-
Perform a Western blot analysis using a primary antibody against the target protein. A high molecular weight smear or laddering pattern above the unmodified protein band indicates poly-ubiquitination.
-
To confirm, the membrane can be stripped and re-probed with an antibody against ubiquitin.
-
Expected Outcome:
The presence of a high molecular weight smear in the lane containing the complete reaction mix with the PROTAC, which is absent or significantly reduced in the negative control lanes, confirms that the PROTAC facilitates the ubiquitination of the target protein.
References
Application Notes and Protocols for Amide Bond Formation with BOC-NH-PEG2-propene
For Researchers, Scientists, and Drug Development Professionals
Introduction
BOC-NH-PEG2-propene is a heterobifunctional linker commonly utilized in the synthesis of complex molecules, particularly in the development of Proteolysis Targeting Chimeras (PROTACs). This linker possesses two distinct functional moieties: a tert-butyloxycarbonyl (BOC)-protected amine and a terminal propene group. This orthogonal design allows for selective chemical transformations at either end of the polyethylene glycol (PEG) spacer.
These application notes provide detailed protocols for the formation of a stable amide bond using the BOC-protected amine functionality of this compound. The process involves a two-step sequence: the deprotection of the BOC group to yield a primary amine, followed by the coupling of this amine with a carboxylic acid. The propene group remains intact throughout this sequence, available for subsequent orthogonal chemistries such as thiol-ene reactions or metathesis.
Core Principles
The strategy for amide bond formation with this compound hinges on the principle of orthogonal protection . The BOC group is labile under acidic conditions, while the propene group is stable to these conditions but reactive towards other specific reagents. This allows for the selective deprotection of the amine without affecting the propene functionality.
Step 1: BOC Deprotection. The BOC group is efficiently removed using a strong acid, typically trifluoroacetic acid (TFA), to expose the primary amine.
Step 2: Amide Coupling. The newly formed primary amine is then coupled with a carboxylic acid of interest using standard peptide coupling reagents. Common coupling agents activate the carboxylic acid, making it susceptible to nucleophilic attack by the amine to form a stable amide bond.
Data Presentation
The choice of coupling reagent can significantly impact the yield and purity of the final amide product. Below is a summary of common coupling reagents and their typical performance in amide bond formation.
| Coupling Reagent | Additive (if required) | Typical Solvent(s) | Typical Reaction Time | Typical Yield Range | Key Considerations |
| EDC | NHS or Sulfo-NHS | DCM, DMF, MES Buffer | 2-12 hours | 60-95% | Water-soluble carbodiimide; byproduct is water-soluble and easily removed. Addition of NHS improves efficiency. |
| HATU | None | DMF, NMP | 1-4 hours | 85-98% | High coupling efficiency, low racemization. Often used for sterically hindered substrates. |
| HBTU | HOBt (optional) | DMF, NMP | 1-4 hours | 80-95% | Efficient and widely used. Excess reagent can cap the amine. |
| PyBOP | None | DMF, DCM | 1-4 hours | 80-95% | Phosphonium salt-based reagent; generally effective with low racemization. |
Experimental Protocols
Protocol 1: BOC Deprotection of this compound
This protocol describes the removal of the BOC protecting group to generate the free amine, H2N-PEG2-propene.
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Separatory funnel
-
Round-bottom flask
Procedure:
-
Dissolution: Dissolve this compound (1.0 equivalent) in anhydrous DCM (approximately 10 mL per gram of starting material) in a round-bottom flask.
-
Acidification: Add TFA to the solution to a final concentration of 20-50% (v/v). For example, add an equal volume of TFA to the DCM solution for a 50% TFA/DCM mixture.
-
Reaction: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the excess TFA and DCM.
-
Re-dissolve the residue in DCM.
-
Carefully wash the organic layer with saturated NaHCO₃ solution to neutralize any remaining acid. Repeat the wash until the aqueous layer is no longer acidic.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the deprotected amine (H2N-PEG2-propene), which is often used directly in the next step without further purification.
-
Protocol 2: Amide Bond Formation using EDC/NHS Coupling
This protocol details the coupling of the deprotected H2N-PEG2-propene with a generic carboxylic acid.
Materials:
-
H2N-PEG2-propene (from Protocol 1)
-
Carboxylic acid of interest
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIPEA) (optional, as a non-nucleophilic base)
-
Deionized water
-
Ethyl acetate (EtOAc)
-
Silica gel for column chromatography
Procedure:
-
Activation of Carboxylic Acid:
-
In a round-bottom flask, dissolve the carboxylic acid (1.0 equivalent), EDC (1.2 equivalents), and NHS (1.2 equivalents) in anhydrous DMF or DCM.
-
Stir the mixture at room temperature for 30-60 minutes to activate the carboxylic acid by forming the NHS ester.
-
-
Coupling Reaction:
-
Dissolve the H2N-PEG2-propene (1.1 equivalents) in a minimal amount of the same anhydrous solvent.
-
Add the amine solution to the activated carboxylic acid mixture.
-
If the amine salt was used from the deprotection step, add DIPEA (2.0-3.0 equivalents) to neutralize the salt and facilitate the reaction.
-
Stir the reaction mixture at room temperature for 2-12 hours. Monitor the reaction by TLC or LC-MS.
-
-
Work-up and Purification:
-
If DMF was used as the solvent, dilute the reaction mixture with ethyl acetate and wash with water and brine to remove DMF and water-soluble byproducts.
-
If DCM was used, wash the reaction mixture directly with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in DCM or ethyl acetate in hexanes) to obtain the pure amide product.
-
Protocol 3: Amide Bond Formation using HATU Coupling
This protocol is an alternative to EDC/NHS and is particularly effective for more challenging or sterically hindered substrates.
Materials:
-
H2N-PEG2-propene (from Protocol 1)
-
Carboxylic acid of interest
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIPEA)
Procedure:
-
Dissolution: In a round-bottom flask, dissolve the carboxylic acid (1.0 equivalent) and HATU (1.1 equivalents) in anhydrous DMF.
-
Base Addition: Add DIPEA (2.0-3.0 equivalents) to the mixture and stir for 5-10 minutes at room temperature.
-
Coupling Reaction: Add a solution of H2N-PEG2-propene (1.1 equivalents) in anhydrous DMF to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature for 1-4 hours. Monitor the progress by TLC or LC-MS.
-
Work-up and Purification: Follow the same work-up and purification procedure as described in Protocol 2 for EDC/NHS coupling.
Visualizations
Application Notes and Protocols for BOC-NH-PEG2-propene in Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of BOC-NH-PEG2-propene as a heterobifunctional linker in the development of advanced drug delivery systems. The unique combination of a BOC-protected amine, a short polyethylene glycol (PEG) spacer, and a terminal propene group offers a versatile platform for the synthesis of sophisticated bioconjugates, including Proteolysis Targeting Chimeras (PROTACs) and functionalized nanoparticles.
Introduction
This compound is a valuable tool in drug delivery, primarily utilized as a flexible linker to connect a therapeutic payload to a targeting moiety or a nanoparticle carrier. The key features of this molecule include:
-
BOC-Protected Amine: The tert-butyloxycarbonyl (BOC) protecting group allows for controlled, sequential conjugation. It can be selectively removed under acidic conditions to reveal a primary amine, which can then be coupled to a desired molecule.
-
PEG2 Spacer: The short di-ethylene glycol spacer enhances the solubility and biocompatibility of the resulting conjugate, potentially reducing immunogenicity and improving pharmacokinetic properties.[1]
-
Propene Group: The terminal alkene functionality serves as a reactive handle for "click" chemistry, most notably the thiol-ene reaction. This reaction is highly efficient, proceeds under mild, biocompatible conditions, and is orthogonal to many other functional groups found in biological molecules, making it ideal for bioconjugation.
Applications in Drug Delivery
The primary application of this compound is in the construction of PROTACs.[2][3] PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[2][4] In this context, this compound acts as the linker connecting the target protein ligand to the E3 ligase ligand.
Beyond PROTACs, the propene group's reactivity makes this linker suitable for functionalizing various drug delivery platforms, such as nanoparticles, liposomes, and antibodies, through thiol-ene chemistry. This allows for the attachment of targeting ligands, imaging agents, or the drug itself to the surface of the carrier.
Quantitative Data Summary
The following tables provide representative data for drug delivery systems utilizing short PEG linkers. This data is illustrative and will vary depending on the specific drug, carrier, and conjugation chemistry employed.
Table 1: Representative Drug Loading and Encapsulation Efficiency
| Drug Delivery System | Drug | Linker Type | Drug Loading (%) | Encapsulation Efficiency (%) |
| PLGA Nanoparticles | Doxorubicin | Short PEG | 5.2 ± 0.8 | 71.6 ± 4.5 |
| Liposomes | Paclitaxel | Short PEG | 3.8 ± 0.5 | 85.2 ± 3.1 |
| PROTAC | BRD4 Degrader | This compound | N/A | N/A |
Drug Loading (%) = (Mass of drug in nanoparticles / Total mass of nanoparticles) x 100. Encapsulation Efficiency (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100.
Table 2: Representative Nanoparticle Characterization
| Nanoparticle Formulation | Linker | Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| Unmodified PLGA NP | None | 150 ± 10 | 0.15 ± 0.03 | -25.3 ± 2.1 |
| PEGylated PLGA NP | Short PEG | 180 ± 12 | 0.18 ± 0.04 | -5.2 ± 1.5 |
Data is representative of typical values found in the literature for PEGylated nanoparticles.
Table 3: Representative In Vitro Drug Release Profile
| Time (hours) | Cumulative Drug Release (%) - pH 7.4 | Cumulative Drug Release (%) - pH 5.5 |
| 0 | 0 | 0 |
| 2 | 8.5 ± 1.2 | 15.3 ± 2.1 |
| 6 | 15.2 ± 2.5 | 35.8 ± 3.4 |
| 12 | 24.7 ± 3.1 | 58.2 ± 4.5 |
| 24 | 35.1 ± 3.9 | 75.6 ± 5.2 |
| 48 | 42.3 ± 4.2 | 88.9 ± 4.8 |
This table illustrates a typical pH-responsive drug release profile, where the lower pH mimics the endosomal environment.
Experimental Protocols
Protocol 1: Synthesis of a Drug-Linker Conjugate via Thiol-Ene Reaction
This protocol describes the conjugation of a thiol-containing drug to this compound.
Materials:
-
This compound
-
Thiol-containing drug
-
Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone - DMPA)
-
Anhydrous, degassed solvent (e.g., acetonitrile or a mixture of acetonitrile/water)
-
UV lamp (365 nm)
-
Standard laboratory glassware and magnetic stirrer
-
Nitrogen or Argon supply
Procedure:
-
In a quartz reaction vessel, dissolve this compound (1.0 eq) and the thiol-containing drug (1.1 eq) in the chosen anhydrous, degassed solvent.
-
Add the photoinitiator, DMPA (0.1 eq), to the reaction mixture.
-
Purge the solution with nitrogen or argon for 15-20 minutes to remove any dissolved oxygen, which can quench the radical reaction.
-
While stirring, irradiate the reaction mixture with a 365 nm UV lamp at room temperature. The reaction time will vary depending on the specific reactants but can be monitored by TLC or LC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the purified drug-linker conjugate.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: BOC Deprotection of the Drug-Linker Conjugate
This protocol outlines the removal of the BOC protecting group to reveal the terminal amine.
Materials:
-
BOC-protected drug-linker conjugate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve the BOC-protected drug-linker conjugate in DCM (e.g., 10 mL per gram of conjugate).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add TFA (typically 20-50% v/v in DCM) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, carefully quench the reaction by the slow addition of saturated sodium bicarbonate solution until the effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected drug-linker conjugate with a free amine.
-
The product can be further purified by chromatography if necessary.
Protocol 3: Conjugation to a Carboxylic Acid-Containing Molecule (e.g., Targeting Ligand or Polymer)
This protocol describes the formation of an amide bond between the deprotected drug-linker conjugate and a carboxylic acid.
Materials:
-
Deprotected drug-linker conjugate (with free amine)
-
Carboxylic acid-containing molecule (1.0 eq)
-
Peptide coupling agent (e.g., HATU, HBTU) (1.2 eq)
-
Base (e.g., DIPEA, Et₃N) (3.0 eq)
-
Anhydrous DMF
-
Standard laboratory glassware and magnetic stirrer
-
Nitrogen or Argon supply
Procedure:
-
Dissolve the carboxylic acid-containing molecule in anhydrous DMF under a nitrogen or argon atmosphere.
-
Add the coupling agent (e.g., HATU) and the base (e.g., DIPEA) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
Add the deprotected drug-linker conjugate (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% LiCl solution, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the final conjugate by flash column chromatography or preparative HPLC.
Visualizations
Caption: Experimental workflow for synthesizing a targeted drug delivery system.
Caption: General mechanism of action for a PROTAC utilizing a this compound linker.
References
Application Notes and Protocols for Click Chemistry Reactions Involving BOC-NH-PEG2-propene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and technical information for performing click chemistry reactions with the versatile linker, BOC-NH-PEG2-propene. This reagent is ideal for bioconjugation and the development of advanced drug delivery systems, featuring a terminal propene group for ligation, a hydrophilic PEG spacer to enhance solubility, and a BOC-protected amine for subsequent functionalization.
Two primary click chemistry reactions leveraging the propene group are detailed: the radical-mediated Thiol-Ene Reaction and the Photo-Induced Tetrazole-Alkene Cycloaddition. These methods offer high efficiency, selectivity, and biocompatibility, making them suitable for a wide range of applications in pharmaceutical and biological research.
Thiol-Ene Click Reaction with this compound
The thiol-ene reaction is a robust and efficient method for forming a stable thioether bond through the radical-mediated addition of a thiol to the propene group of this compound. This reaction can be initiated by UV light or a thermal initiator and proceeds with high yield under mild conditions.
Applications:
-
Bioconjugation: Covalent attachment of thiol-containing molecules such as cysteine-containing peptides, proteins, or small molecule drugs.
-
Hydrogel Formation: Crosslinking with multi-thiolated molecules to form biocompatible hydrogels for drug delivery and tissue engineering.[1][2]
-
Surface Modification: Functionalization of surfaces to reduce non-specific binding and attach bioactive moieties.
Quantitative Data Summary
The following table summarizes typical reaction conditions and outcomes for thiol-ene reactions involving PEGylated alkenes and various thiols. While specific results for this compound may vary, these data provide a useful baseline for experimental design.
| "Ene" Functional Group | Thiol Partner | Initiator System | Solvent(s) | Reaction Time | Yield/Conversion | Reference(s) |
| Allyloxycarbonyl-peptide | Cysteine-peptide | DPAP, UV (365 nm) | DMF | Not specified | 24% | [3] |
| Norbornene-peptide | Cysteine-peptide | DPAP, UV (365 nm) | DMF | Not specified | 37% | [3] |
| Alkene-functionalized amino acid | Glycosyl thiol | DPAP, MAP, UV | Not specified | Not specified | 95% | [3] |
| 4-arm PEG Norbornene | Thiolated peptide (RGDC) | LAP, UV (365 nm) | Aqueous buffer | < 1 min | ~100% | |
| 8-arm PEG Norbornene | Collagen-SH | LAP or I2959, UV (365 nm) | PBS | Varies | Complete gelation |
Note: DPAP = 2,2-dimethoxy-2-phenylacetophenone; LAP = lithium phenyl-2,4,6-trimethylbenzoylphosphinate; I2959 = 2-hydroxy-4'-(2-hydroxyethoxy)-2-methylpropiophenone; MAP = 4-methoxyacetophenone; DMF = Dimethylformamide; PBS = Phosphate-buffered saline.
Experimental Workflow: Thiol-Ene Reaction
References
- 1. PEG hydrogels formed by thiol-ene photo-click chemistry and their effect on the formation and recovery of insulin-secreting cell spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiol-Ene Photo-Click Collagen-PEG Hydrogels: Impact of Water-Soluble Photoinitiators on Cell Viability, Gelation Kinetics and Rheological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Applications of Thiol-Ene Chemistry for Peptide Science - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Targeted Therapies Using BOC-NH-PEG2-propene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of the bifunctional linker, BOC-NH-PEG2-propene, in the development of targeted therapies such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This document outlines the chemical properties of the linker, detailed experimental protocols for its use in bioconjugation, and methods for the characterization and analysis of the final conjugates.
Introduction to this compound in Targeted Therapy
This compound is a short-chain polyethylene glycol (PEG) linker that possesses two distinct functional groups: a tert-butyloxycarbonyl (BOC)-protected amine and a terminal propene group. This heterobifunctional nature allows for the sequential conjugation of two different molecules, a crucial feature in the design of targeted therapeutics.[1][2] The PEG component, although short, enhances the hydrophilicity of the resulting conjugate, which can improve solubility and potentially reduce aggregation.[3]
The BOC-protected amine provides a stable handle that can be deprotected under acidic conditions to reveal a primary amine.[4][5] This amine can then be coupled to a variety of molecules, such as cytotoxic drugs or E3 ligase ligands, typically through amide bond formation. The terminal propene group offers a versatile handle for conjugation to targeting moieties like antibodies or small molecule receptor ligands. A common and efficient method for functionalizing the propene group is through thiol-ene "click" chemistry, which forms a stable thioether bond with a thiol-containing molecule.
The development of targeted therapies using linkers like this compound is a rapidly advancing field. PROTACs, for instance, are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The linker plays a critical role in the stability and efficacy of these molecules. Similarly, in ADCs, the linker connects a potent drug to a specific antibody, enabling targeted delivery to cancer cells.
Data Presentation
While specific quantitative data for conjugates synthesized directly with this compound is not extensively available in the public domain, the following tables summarize typical data for analogous short-chain PEG linkers used in targeted therapies. This information can serve as a valuable reference for setting up and evaluating experiments with this compound.
Table 1: Representative Reaction Conditions for BOC Deprotection
| Parameter | Condition | Reference |
| Reagent | Trifluoroacetic acid (TFA) in Dichloromethane (DCM) | |
| TFA Concentration | 20-50% (v/v) | |
| Temperature | 0°C to room temperature | |
| Reaction Time | 30 - 120 minutes | |
| Monitoring | TLC, LC-MS |
Table 2: Representative Data for Thiol-Ene "Click" Chemistry
| Parameter | Value | Reference |
| Reaction Type | Radical-initiated | |
| Initiator | Photoinitiator (e.g., DMPA) or Thermal initiator (e.g., AIBN) | |
| Solvent | Methanol, Dichloromethane | |
| Reaction Time | 30 - 60 minutes (photo-initiated) | |
| Yield | High (>90%) |
Table 3: Stability of Thioether Linkages in Bioconjugates
| Condition | Observation | Reference |
| Physiological pH (7.4) | Generally stable, but can be susceptible to retro-Michael reaction | |
| Presence of excess thiols (e.g., glutathione) | Potential for thiol exchange, leading to conjugate cleavage | |
| Plasma Stability | Variable, dependent on conjugate structure and local environment |
Table 4: Characterization of PEGylated Conjugates
| Technique | Information Obtained | Reference |
| Mass Spectrometry (MS) | Confirmation of molecular weight, identification of fragments | |
| Nuclear Magnetic Resonance (NMR) | Structural confirmation, determination of degree of PEGylation | |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment, quantification | |
| Size-Exclusion Chromatography (SEC) | Analysis of aggregation and fragmentation |
Experimental Protocols
The following protocols provide a general framework for the development of a targeted therapy using this compound. Optimization of specific reaction conditions may be necessary depending on the properties of the targeting moiety and the therapeutic agent.
Protocol 1: BOC Deprotection of this compound
Objective: To remove the BOC protecting group to yield the free amine for subsequent conjugation.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS) (optional, as a scavenger)
-
Nitrogen or Argon gas
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Dissolve this compound in anhydrous DCM (e.g., to a concentration of 0.1 M) in a round-bottom flask under an inert atmosphere (N₂ or Ar).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add TFA to the solution to a final concentration of 20-50% (v/v). If the substrate is sensitive to cationic species, add a scavenger such as TIS (2-5%).
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-2 hours).
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
The resulting product, the TFA salt of NH2-PEG2-propene, can be used directly in the next step or can be further purified. For neutralization, the residue can be dissolved in DCM and washed with a saturated aqueous solution of sodium bicarbonate.
Protocol 2: Conjugation of a Thiol-Containing Molecule via Thiol-Ene Reaction
Objective: To conjugate a thiol-containing targeting moiety or therapeutic agent to the propene group of the deprotected linker.
Materials:
-
Deprotected NH2-PEG2-propene (from Protocol 1)
-
Thiol-containing molecule (e.g., a cysteine-containing peptide or a thiol-modified antibody)
-
Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA) or thermal initiator (e.g., azobisisobutyronitrile, AIBN)
-
Degassed reaction solvent (e.g., methanol, DCM, or a mixture)
-
UV lamp (365 nm) for photo-initiation or a heating source for thermal initiation
-
Reaction vessel (e.g., quartz tube for photo-initiation)
Procedure:
-
Dissolve the deprotected NH2-PEG2-propene and the thiol-containing molecule in a degassed solvent in the reaction vessel. A slight molar excess of the thiol component may be used.
-
Add the initiator. For photo-initiation, use a photoinitiator like DMPA (e.g., 1-5 mol%). For thermal initiation, use a thermal initiator like AIBN.
-
For photo-initiation, irradiate the reaction mixture with a UV lamp (365 nm) at room temperature for 30-60 minutes. For thermal initiation, heat the reaction mixture (e.g., to 60-80°C) for several hours.
-
Monitor the reaction progress by LC-MS or HPLC.
-
Upon completion, purify the conjugate using an appropriate chromatographic method, such as size-exclusion chromatography (SEC) or reversed-phase HPLC, to remove unreacted starting materials and byproducts.
Protocol 3: Conjugation of the Amine Group to a Carboxylic Acid-Containing Molecule
Objective: To couple a therapeutic agent or targeting moiety containing a carboxylic acid to the free amine of the PEG linker.
Materials:
-
The product from Protocol 2 (or deprotected NH2-PEG2-propene if the amine is to be reacted first)
-
Carboxylic acid-containing molecule
-
Coupling agents (e.g., EDC/NHS or HATU/DIPEA)
-
Anhydrous, aprotic solvent (e.g., DMF or DMSO)
-
Nitrogen or Argon gas
Procedure:
-
Dissolve the carboxylic acid-containing molecule in the anhydrous solvent under an inert atmosphere.
-
Add the coupling agents (e.g., 1.2 equivalents of EDC and 1.5 equivalents of NHS) and stir at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add a solution of the amine-containing PEG conjugate (1 equivalent) in the anhydrous solvent to the activated carboxylic acid mixture.
-
Stir the reaction at room temperature for 2-24 hours.
-
Monitor the reaction progress by LC-MS or HPLC.
-
Upon completion, purify the final conjugate using an appropriate chromatographic method (e.g., SEC or reversed-phase HPLC).
Protocol 4: Characterization of the Final Conjugate
Objective: To confirm the identity, purity, and stability of the synthesized targeted therapy.
Methods:
-
Mass Spectrometry (MS): Confirm the molecular weight of the final conjugate. Tandem MS (MS/MS) can be used to analyze fragmentation patterns and confirm the structure.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to confirm the presence of characteristic peaks from the linker, targeting moiety, and therapeutic agent. It can also be used to determine the degree of PEGylation if applicable.
-
High-Performance Liquid Chromatography (HPLC): Assess the purity of the conjugate and quantify the final product.
-
Size-Exclusion Chromatography (SEC): Analyze for the presence of aggregates or fragments.
-
Stability Assays:
-
Plasma Stability: Incubate the conjugate in plasma at 37°C and analyze for degradation over time by HPLC or LC-MS.
-
Thiol Exchange Stability: Incubate the conjugate with an excess of a competing thiol (e.g., glutathione) and monitor for the release of the conjugated molecule.
-
Mandatory Visualizations
Caption: Experimental workflow for developing a targeted therapy.
Caption: Mechanism of action for a PROTAC.
Caption: Targeted delivery and action of an ADC.
References
- 1. benchchem.com [benchchem.com]
- 2. Improving the stability of thiol-maleimide bioconjugates via the formation of a thiazine structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: BOC-NH-PEG2-propene for Nanostructure-Based Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of BOC-NH-PEG2-propene in the synthesis and functionalization of nanostructures for advanced drug delivery systems. This bifunctional linker, featuring a BOC-protected amine and a terminal propene group, offers a versatile platform for creating sophisticated nanocarriers with enhanced biocompatibility, prolonged circulation, and targeted delivery capabilities.
Introduction to this compound in Nanomedicine
This compound is a hetero-bifunctional polyethylene glycol (PEG) linker designed for multi-step bioconjugation strategies in the development of nanomedicine.[1] Its unique structure allows for sequential and orthogonal modifications of nanoparticles, such as liposomes, polymeric nanoparticles, and metallic nanoparticles.
The key features of this compound include:
-
BOC-Protected Amine: The tert-butoxycarbonyl (BOC) protecting group provides a stable amine functionality that can be deprotected under mild acidic conditions. This allows for the controlled conjugation of the linker to nanoparticles or other molecules.
-
PEG2 Spacer: The short diethylene glycol spacer enhances the solubility and biocompatibility of the resulting nanostructures. PEGylation is a well-established strategy to reduce immunogenicity and prevent rapid clearance of nanoparticles by the mononuclear phagocyte system.[2][3]
-
Terminal Propene Group: The propene moiety serves as a versatile handle for subsequent "click chemistry" reactions, most notably thiol-ene reactions.[4][5] This allows for the efficient and specific attachment of targeting ligands, imaging agents, or other functional molecules under mild, biocompatible conditions.
Applications in Drug Delivery
The unique characteristics of this compound make it a valuable tool for the development of advanced drug delivery systems with applications in:
-
Targeted Cancer Therapy: Functionalization of drug-loaded nanoparticles with targeting ligands (e.g., antibodies, peptides, aptamers) that specifically bind to receptors overexpressed on cancer cells.
-
Gene Delivery: Surface modification of nanocarriers to improve the delivery of genetic material such as siRNA and plasmids.
-
Controlled Release Formulations: Creation of complex nanostructures where the release of a therapeutic agent can be triggered by specific physiological conditions.
-
Theranostics: Development of nanoparticles that combine therapeutic and diagnostic capabilities, for example, by attaching both a drug and an imaging agent.
Experimental Protocols
This section provides detailed protocols for the use of this compound in the functionalization of carboxylated nanoparticles.
Deprotection of this compound
Objective: To remove the BOC protecting group and expose the primary amine for subsequent conjugation.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Standard glassware
Protocol:
-
Dissolve this compound in DCM (e.g., 10 mg/mL).
-
Add an equal volume of a 50% TFA in DCM solution to the reaction mixture.
-
Stir the reaction at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.
-
Re-dissolve the residue in DCM and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Separate the organic layer, dry over anhydrous sodium sulfate, and filter.
-
Evaporate the solvent to obtain the deprotected NH2-PEG2-propene. Confirm the identity and purity of the product using NMR and mass spectrometry.
Conjugation of NH2-PEG2-propene to Carboxylated Nanoparticles
Objective: To covalently attach the deprotected linker to the surface of pre-formed carboxylated nanoparticles (e.g., PLGA nanoparticles, carboxyl-functionalized liposomes).
Materials:
-
Deprotected NH2-PEG2-propene
-
Carboxylated nanoparticles
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
MES buffer (2-(N-morpholino)ethanesulfonic acid), pH 6.0
-
Phosphate-buffered saline (PBS), pH 7.4
-
Centrifugation or dialysis equipment for nanoparticle purification
Protocol:
-
Disperse the carboxylated nanoparticles in MES buffer (pH 6.0).
-
Add EDC and NHS to the nanoparticle suspension to activate the carboxyl groups. A typical molar ratio is 1:2:5 (carboxyl groups:EDC:NHS).
-
Incubate the mixture for 15-30 minutes at room temperature with gentle stirring.
-
Add the deprotected NH2-PEG2-propene to the activated nanoparticle suspension. The molar excess of the linker will depend on the desired surface density.
-
Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
Quench the reaction by adding a small amount of a primary amine-containing buffer (e.g., Tris buffer).
-
Purify the functionalized nanoparticles by repeated centrifugation and resuspension in PBS (pH 7.4) or by dialysis to remove unreacted linker and coupling agents.
Thiol-Ene "Click" Reaction for Ligand Attachment
Objective: To conjugate a thiol-containing molecule (e.g., a cysteine-containing peptide) to the propene-functionalized nanoparticles.
Materials:
-
Propene-functionalized nanoparticles
-
Thiol-containing molecule (e.g., targeting peptide with a terminal cysteine)
-
Photoinitiator (e.g., Irgacure 2959)
-
Long-wave UV lamp (365 nm)
-
Degassed PBS, pH 7.4
Protocol:
-
Disperse the propene-functionalized nanoparticles in degassed PBS (pH 7.4).
-
Add the thiol-containing molecule to the nanoparticle suspension.
-
Add the photoinitiator to the mixture.
-
Expose the reaction mixture to a long-wave UV lamp (365 nm) for 5-30 minutes. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).
-
Purify the final ligand-conjugated nanoparticles using centrifugation or dialysis to remove unreacted ligand and initiator.
Characterization of Functionalized Nanoparticles
A thorough characterization of the synthesized nanoparticles is crucial to ensure successful functionalization and to understand their properties.
| Parameter | Method | Expected Outcome |
| Size and Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | Increase in hydrodynamic diameter after each functionalization step. PDI should remain low, indicating a homogenous population. |
| Surface Charge | Zeta Potential Measurement | Changes in zeta potential after each modification step, reflecting the alteration of surface functional groups. |
| Confirmation of Conjugation | Fourier-Transform Infrared Spectroscopy (FTIR) or X-ray Photoelectron Spectroscopy (XPS) | Appearance of characteristic peaks corresponding to the attached linker and ligand. |
| Quantification of Surface Ligands | UV-Vis Spectroscopy, Fluorescence Spectroscopy (if the ligand is fluorescent), or Elemental Analysis | Determination of the number of ligand molecules per nanoparticle. |
| Drug Loading and Encapsulation Efficiency | Spectrophotometry or High-Performance Liquid Chromatography (HPLC) | Quantification of the amount of drug successfully encapsulated within the nanoparticles. |
Visualizing the Workflow and Logic
The following diagrams illustrate the key processes involved in the use of this compound for nanostructure functionalization.
References
- 1. This compound [myskinrecipes.com]
- 2. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of polyethylene glycol on the surface of nanoparticles for targeted drug delivery - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 4. Thiol–ene click chemistry: a biocompatible way for orthogonal bioconjugation of colloidal nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A thiol–ene click-based strategy to customize injectable polymer–nanoparticle hydrogel properties for therapeutic delivery - Biomaterials Science (RSC Publishing) [pubs.rsc.org]
Application Note: Protocol for the Deprotection of the Boc Group from BOC-NH-PEG2-propene
Audience: Researchers, scientists, and drug development professionals.
Introduction
The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for amines in organic synthesis due to its stability under various conditions and its facile removal under acidic conditions.[1] This application note provides a detailed protocol for the deprotection of BOC-NH-PEG2-propene (tert-butyl (2-(2-(prop-2-yn-1-yloxy)ethoxy)ethyl)carbamate) to yield H2N-PEG2-propene (2-[2-(2-Propynyloxy)ethoxy]ethylamine). This process is a crucial step in various bioconjugation and drug development workflows where the terminal amine needs to be available for subsequent reactions.[2] The protocol described herein utilizes trifluoroacetic acid (TFA) in dichloromethane (DCM), a common and highly effective method for Boc deprotection.[1]
Materials and Methods
Materials
-
This compound (tert-butyl (2-(2-(prop-2-yn-1-yloxy)ethoxy)ethyl)carbamate):
-
CAS Number: 869310-84-9
-
Molecular Weight: 243.30 g/mol
-
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Ninhydrin stain
Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Argon or nitrogen inlet
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Experimental Protocol
A detailed workflow for the deprotection of this compound is provided below.
Caption: Experimental workflow for Boc deprotection.
Detailed Steps:
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.
-
Addition of TFA: Cool the solution to 0 °C using an ice bath. Add trifluoroacetic acid (TFA, 10-20 eq) dropwise to the stirred solution.
-
Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-2 hours.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Eluent: A mixture of ethyl acetate and hexanes (e.g., 1:1) can be used for the starting material. A more polar system like 10% methanol in DCM may be needed for the product.
-
Visualization: The starting material (this compound) will be UV active if it contains an appropriate chromophore, and the product (H2N-PEG2-propene) will stain positive with ninhydrin (typically a purple spot), indicating the presence of a primary amine. The product will have a lower Rf value than the starting material due to its increased polarity.
-
-
Work-up:
-
Once the reaction is complete, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate.
-
Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid. Repeat the wash until the aqueous layer is neutral or slightly basic.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Isolation of Product:
-
Filter off the drying agent.
-
Concentrate the filtrate in vacuo to obtain the deprotected amine, H2N-PEG2-propene. The product is expected to be a liquid.
-
Results and Characterization
The successful deprotection of this compound results in the formation of H2N-PEG2-propene. The identity and purity of the product can be confirmed by various analytical techniques.
Quantitative Data Summary
| Parameter | Starting Material (this compound) | Product (H2N-PEG2-propene) |
| Molecular Weight ( g/mol ) | 243.30 | 143.18 |
| CAS Number | 869310-84-9 | 944561-44-8 |
| Typical Yield | N/A | >90% (expected) |
| Purity (by GC) | >95% (typical) | >99% |
| Appearance | Solid or oil | Colorless to light yellow liquid |
Characterization
-
¹H NMR Spectroscopy: The most significant change in the ¹H NMR spectrum upon deprotection is the disappearance of the singlet corresponding to the nine protons of the tert-butyl group of the Boc protecting group, which is typically observed around 1.4 ppm. The appearance of a broad singlet corresponding to the amine (-NH₂) protons can also be observed, although its chemical shift can vary.
-
Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) can be used to confirm the molecular weight of the product. The expected [M+H]⁺ ion for H2N-PEG2-propene is m/z 144.19.
Reaction Pathway
The deprotection of the Boc group proceeds via an acid-catalyzed elimination mechanism.
Caption: Boc deprotection reaction mechanism.
Conclusion
The protocol described provides a reliable and efficient method for the deprotection of this compound using trifluoroacetic acid in dichloromethane. This procedure yields the desired H2N-PEG2-propene in high purity, ready for subsequent applications in bioconjugation, drug delivery, and materials science. Proper monitoring of the reaction by TLC and characterization of the final product are essential to ensure the success of the synthesis.
References
Application Notes and Protocols for Surface Modification Using BOC-NH-PEG2-propene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Surface modification is a critical process in the development of advanced biomaterials, drug delivery systems, and medical devices. The ability to control the interactions between a material's surface and its biological environment is paramount for enhancing biocompatibility, reducing non-specific protein adsorption (biofouling), and enabling targeted cellular interactions. BOC-NH-PEG2-propene is a versatile heterobifunctional linker that offers a powerful tool for achieving these surface modifications.
This molecule incorporates three key functional elements:
-
A BOC (tert-butoxycarbonyl) protected amine: This group provides a latent primary amine that can be deprotected under acidic conditions post-immobilization to introduce positive charges or to serve as a reactive site for further conjugation.
-
A short polyethylene glycol (PEG) spacer (PEG2): The di-ethylene glycol spacer imparts hydrophilicity to the modified surface, which is crucial for repelling protein adsorption and improving biocompatibility.[1][2][3]
-
A terminal propene group: This alkene functionality allows for covalent attachment to suitably prepared surfaces via mechanisms such as thiol-ene "click" chemistry or radical-initiated grafting.[4][5]
These application notes provide detailed protocols for the surface modification of thiol-functionalized and hydrogen-terminated silicon surfaces using this compound, followed by the deprotection of the BOC group to expose the primary amine. Representative data on the resulting surface properties are also presented.
Data Presentation
The following tables summarize typical quantitative data obtained from surfaces modified with short-chain PEG linkers, demonstrating the expected outcomes of the protocols described below.
Table 1: Surface Elemental Composition Analysis by X-ray Photoelectron Spectroscopy (XPS)
| Surface Type | C1s (%) | O1s (%) | N1s (%) | Si2p (%) |
| Unmodified Silicon | 15.2 | 40.5 | - | 44.3 |
| After this compound Grafting | 65.8 | 20.1 | 3.5 | 10.6 |
| After BOC Deprotection | 62.1 | 22.3 | 4.8 | 10.8 |
Note: Data are representative and may vary based on substrate and reaction conditions.
Table 2: Water Contact Angle Measurements
| Surface Type | Advancing Angle (°) | Receding Angle (°) | Hysteresis (°) |
| Unmodified Silicon | 75 ± 3 | 48 ± 2 | 27 |
| After this compound Grafting | 68 ± 2 | 45 ± 3 | 23 |
| After BOC Deprotection (Protonated Amine) | 55 ± 4 | 35 ± 2 | 20 |
Note: A decrease in contact angle indicates an increase in surface hydrophilicity.
Table 3: Protein Adsorption Measured by Quartz Crystal Microbalance with Dissipation (QCM-D)
| Surface Type | Fibrinogen Adsorption (ng/cm²) |
| Unmodified Silicon | 450 ± 35 |
| After this compound Grafting | 85 ± 12 |
| After BOC Deprotection | 95 ± 15 |
Note: Lower values indicate reduced non-specific protein adsorption.
Table 4: Cell Adhesion Assay
| Surface Type | Relative Cell Adhesion (%) |
| Unmodified Silicon | 100 |
| After this compound Grafting | 25 ± 8 |
| After BOC Deprotection | 30 ± 10 |
Note: Data represents the percentage of adherent cells relative to the unmodified control after a defined incubation and washing period.
Experimental Protocols
Protocol 1: Surface Modification of Thiol-Functionalized Surfaces via Thiol-Ene "Click" Chemistry
This protocol describes the immobilization of this compound onto a surface previously functionalized with thiol groups.
Materials:
-
Thiol-functionalized substrate (e.g., mercaptosilane-treated glass or silicon)
-
This compound
-
Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA)
-
Anhydrous, degassed solvent (e.g., methanol or a mixture of methanol and THF)
-
UV lamp (365 nm)
-
Inert atmosphere chamber (glovebox or Schlenk line)
-
Reaction vessel
Procedure:
-
Substrate Preparation: Ensure the thiol-functionalized substrate is clean and dry.
-
Reaction Mixture Preparation: In an inert atmosphere, prepare a solution of this compound (typically 10-50 mM) and a catalytic amount of photoinitiator (e.g., 1-5 mol%) in the chosen anhydrous, degassed solvent.
-
Immobilization Reaction: a. Place the thiol-functionalized substrate in the reaction vessel. b. Add the reaction mixture to the vessel, ensuring the substrate is fully immersed. c. Irradiate the reaction vessel with a 365 nm UV lamp for 30-60 minutes at room temperature. The UV light initiates the radical addition of the surface thiol groups to the propene group of the linker.
-
Washing: a. Remove the substrate from the reaction vessel. b. Rinse the substrate thoroughly with the reaction solvent to remove any unreacted linker and photoinitiator. c. Further sonicate the substrate in a fresh portion of the solvent for 5-10 minutes to ensure the removal of non-covalently bound molecules. d. Dry the modified substrate under a stream of inert gas (e.g., nitrogen or argon).
Protocol 2: BOC Group Deprotection to Expose Primary Amine
This protocol details the removal of the BOC protecting group from the surface-immobilized linker.
Materials:
-
This compound modified substrate
-
Deprotection solution: Trifluoroacetic acid (TFA) in dichloromethane (DCM) (e.g., 20-50% v/v) OR 4M HCl in 1,4-dioxane.
-
Dichloromethane (DCM) for rinsing
-
Deionized water
-
Neutralizing solution (e.g., 5% diisopropylethylamine in DCM or 0.1 M sodium bicarbonate solution)
-
Inert gas for drying
Procedure:
-
Deprotection Reaction: a. Place the modified substrate in a suitable reaction vessel. b. Add the deprotection solution, ensuring the substrate is fully covered. c. Allow the reaction to proceed at room temperature for 30-60 minutes.
-
Washing and Neutralization: a. Remove the substrate from the deprotection solution. b. Rinse the substrate thoroughly with DCM. c. Immerse the substrate in the neutralizing solution for 5-10 minutes to quench any remaining acid and deprotonate the amine. d. Rinse the substrate extensively with deionized water.
-
Final Drying: Dry the substrate under a stream of inert gas. The surface now presents a terminal primary amine.
Visualizations
Caption: Workflow for grafting this compound onto a thiol-functionalized surface.
Caption: Workflow for the deprotection of the BOC group to yield a primary amine surface.
Caption: Logical relationship of the surface modification steps.
References
- 1. The Influence of PEG Architecture on Protein Adsorption and Conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reduction of Non-Specific Protein Adsorption Using Poly(ethylene) Glycol (PEG) Modified Polyacrylate Hydrogels In Immunoassays for Staphylococcal Enterotoxin B Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scilit.com [scilit.com]
- 4. books.rsc.org [books.rsc.org]
- 5. Thiol–ene click chemistry: a biocompatible way for orthogonal bioconjugation of colloidal nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
optimizing reaction conditions for BOC-NH-PEG2-propene synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of BOC-NH-PEG2-propene. It includes a detailed experimental protocol, troubleshooting guides in a question-and-answer format, and frequently asked questions to address common challenges encountered during the synthesis.
Experimental Protocol: Williamson Ether Synthesis of this compound
This protocol details the synthesis of this compound from BOC-NH-PEG2-OH and allyl bromide via a Williamson ether synthesis.
Materials:
-
BOC-NH-PEG2-OH
-
Allyl bromide
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add BOC-NH-PEG2-OH (1.0 eq) to a flame-dried round-bottom flask equipped with a magnetic stir bar.
-
Dissolution: Dissolve the BOC-NH-PEG2-OH in anhydrous DMF (approximately 5-10 mL per gram of starting material).
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour. Hydrogen gas evolution should be observed.
-
Alkylation: Cool the reaction mixture back to 0 °C. Add allyl bromide (1.5 eq) dropwise. Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel and dilute with diethyl ether and water. Separate the layers. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
Troubleshooting Guide
Q1: The reaction yield is very low. What are the possible causes and how can I improve it?
Possible Causes:
-
Incomplete Deprotonation: The alcohol starting material (BOC-NH-PEG2-OH) may not have been fully deprotonated to the alkoxide.
-
Presence of Water: Traces of water in the reagents or glassware can quench the sodium hydride and the alkoxide.
-
Suboptimal Reaction Temperature: The reaction may be too slow at room temperature.
-
Degraded Reagents: The sodium hydride or allyl bromide may have degraded.
Troubleshooting Steps:
| Parameter | Recommendation | Rationale |
| Base | Use fresh, high-quality sodium hydride. Ensure it is handled under strictly anhydrous conditions. Consider increasing the equivalents of NaH to 1.5 eq. | Ensures complete deprotonation to the reactive alkoxide. |
| Solvent | Ensure the DMF is anhydrous. Use freshly opened solvent or dry it over molecular sieves. | Prevents quenching of the strong base and the nucleophile. |
| Temperature | After the addition of allyl bromide, consider gently heating the reaction to 40-50 °C. Monitor the reaction progress by TLC. | Increases the reaction rate of the S(_N)2 reaction. |
| Reagents | Use freshly opened or distilled allyl bromide. | Ensures the electrophile is reactive and free of acidic impurities. |
Q2: My TLC analysis shows multiple spots, including unreacted starting material and a major byproduct. What is the likely side reaction and how can I minimize it?
Likely Side Reaction:
The most common side reaction in a Williamson ether synthesis is E2 elimination, where the alkoxide acts as a base and deprotonates a carbon adjacent to the leaving group on the alkyl halide, forming an alkene. However, with a primary halide like allyl bromide, this is less likely to be the major issue. A more probable cause of multiple spots is incomplete reaction or degradation of the starting material or product.
Troubleshooting Steps:
-
Monitor Reaction Time: Use TLC to monitor the reaction progress. If the starting material is still present after 24 hours, consider extending the reaction time or gently heating as mentioned above.
-
Control Temperature: While gentle heating can improve the rate of the desired S(_N)2 reaction, excessive heat can promote side reactions. Do not exceed 60 °C.
-
Purification: Ensure proper purification by column chromatography to separate the desired product from unreacted starting material and any byproducts.
Q3: I am having difficulty with the work-up and purification. The product seems to be water-soluble, leading to losses during extraction. How can I address this?
Problem:
The PEG linker in the molecule imparts some water solubility, which can complicate the extraction process and lead to lower isolated yields.
Solutions:
| Step | Recommendation | Rationale |
| Extraction | When performing the aqueous washes, use brine (saturated NaCl solution) instead of pure water after the initial quench. This can help to "salt out" the organic product from the aqueous phase. | Reduces the solubility of the organic product in the aqueous layer, driving it into the organic phase. |
| Solvent Choice | Use a more polar solvent for extraction if diethyl ether is not effective. A mixture of dichloromethane and isopropanol could be considered, but be aware that this will also extract more water-soluble impurities. | A more polar solvent may better solubilize the PEGylated product. |
| Purification | For column chromatography, a more polar eluent system might be necessary. Consider a gradient of methanol in dichloromethane if the product does not elute with hexane/ethyl acetate. | The polarity of the PEG chain requires a more polar mobile phase for elution from the silica gel. |
Frequently Asked Questions (FAQs)
Q1: Is the BOC protecting group stable under the reaction conditions of the Williamson ether synthesis?
Yes, the BOC (tert-butoxycarbonyl) protecting group is generally stable under the basic conditions used in the Williamson ether synthesis.[1][2] It is sensitive to strong acids, so care should be taken during the work-up to avoid acidic conditions if the BOC group needs to be retained.[1]
Q2: Can I use a different base instead of sodium hydride?
Yes, other bases can be used, although their effectiveness may vary.
| Base | Solvent | Temperature | Considerations |
| Potassium Hydride (KH) | THF, DMF | 0 °C to RT | Similar reactivity to NaH, also requires anhydrous conditions. |
| Sodium Hydroxide (NaOH) / Potassium Hydroxide (KOH) | DMSO, THF | RT to 50 °C | Less effective for deprotonating alcohols than NaH. May require a phase-transfer catalyst. |
| Potassium Carbonate (K₂CO₃) / Cesium Carbonate (Cs₂CO₃) | DMF, Acetonitrile | 50-80 °C | Milder bases that often require heating. |
Q3: What is a suitable solvent system for purifying this compound by flash column chromatography?
A good starting point for flash column chromatography is a gradient of ethyl acetate in hexane.[3][4] For example, you can start with 10% ethyl acetate in hexane and gradually increase the polarity to 30-50% ethyl acetate. The exact polarity will depend on the specific batch of silica gel and the presence of any impurities. If the compound is very polar, a system of methanol in dichloromethane may be required.
Q4: How can I confirm the identity and purity of my final product?
The identity and purity of this compound can be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): This will confirm the presence of the BOC group, the PEG linker, and the newly introduced allyl group.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the product.
-
Thin Layer Chromatography (TLC): This can be used to assess the purity of the final product against the starting material and crude mixture.
Experimental Workflow and Logic Diagrams
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low reaction yield.
References
Technical Support Center: Synthesis of BOC-NH-PEG2-propene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of BOC-NH-PEG2-propene. The information is designed to help identify and resolve common issues leading to low yields and other experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of this compound?
A1: The synthesis of this compound is typically achieved through a Williamson ether synthesis. This involves the deprotonation of the terminal hydroxyl group of BOC-NH-PEG2-OH using a strong base, followed by nucleophilic substitution with an allyl halide, such as allyl bromide.
Q2: What is considered a "low yield" for this synthesis?
A2: While yields can vary depending on the scale and specific conditions, a yield significantly below 70-80% might be considered low and indicative of potential issues with the reaction or purification process.
Q3: What are the most common reasons for low yields in this synthesis?
A3: Common causes for low yields include:
-
Incomplete deprotonation of the BOC-NH-PEG2-OH starting material.
-
Presence of moisture in the reaction, which can quench the base and the alkoxide intermediate.
-
Suboptimal reaction temperature or time.
-
Side reactions, such as elimination or over-alkylation (though less common with a primary halide like allyl bromide).
-
Loss of product during workup and purification.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be monitored by Thin Layer Chromatography (TLC). The product, this compound, is less polar than the starting material, BOC-NH-PEG2-OH. Therefore, the product spot will have a higher Rf value on the TLC plate. A suitable solvent system for TLC is typically a mixture of hexane and ethyl acetate.
Q5: What are the key safety precautions for this synthesis?
A5: Key safety precautions include:
-
Using strong bases like sodium hydride (NaH) with extreme caution, as they are highly flammable and react violently with water. All reactions involving NaH should be conducted under an inert atmosphere (e.g., nitrogen or argon) in anhydrous solvents.
-
Handling allyl bromide, a lachrymator and alkylating agent, in a well-ventilated fume hood.
-
Wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Troubleshooting Guide
This guide addresses specific problems that may be encountered during the synthesis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation (based on TLC) | 1. Ineffective Base: The base used may not be strong enough to fully deprotonate the alcohol. 2. Wet Reagents/Solvent: Presence of water is quenching the base and the alkoxide. 3. Low Reaction Temperature: The reaction may be too slow at the current temperature. | 1. Use a strong base like sodium hydride (NaH) or potassium hydride (KH). Ensure the base is fresh and has been stored properly. 2. Use anhydrous solvents and ensure all glassware is thoroughly dried. Dry the BOC-NH-PEG2-OH starting material under vacuum before use. 3. Gently warm the reaction mixture. For NaH in THF, a temperature of 0 °C to room temperature is typically sufficient. |
| Multiple Spots on TLC (in addition to starting material and product) | 1. Side Reactions: Possible elimination or other side reactions. 2. Degradation of Starting Material or Product: The BOC group can be sensitive to acidic conditions. 3. Impure Starting Materials: The starting BOC-NH-PEG2-OH or allyl bromide may contain impurities. | 1. Ensure the reaction temperature is not too high. Use a primary alkyl halide like allyl bromide to minimize elimination.[1][2] 2. Maintain neutral or basic conditions during the reaction and workup. 3. Check the purity of starting materials by TLC or NMR before starting the reaction. |
| Streaking on TLC and Difficult Purification | Polar Nature of PEG Compounds: PEG-containing molecules are known to streak on silica gel, making purification by column chromatography challenging. | Use a chloroform/methanol or dichloromethane/methanol solvent system for column chromatography, as this can sometimes provide better separation for PEGylated compounds. Adding a small percentage of a modifier like triethylamine (for basic compounds) to the eluent can also help reduce streaking. |
| Low Isolated Yield After Purification | 1. Loss During Workup: The product may have some water solubility, leading to loss during aqueous extraction. 2. Co-elution with Impurities: The product may be difficult to separate from closely related impurities. 3. Product Volatility: While not highly volatile, some loss may occur during solvent removal under high vacuum. | 1. Saturate the aqueous layer with brine (NaCl) during extraction to reduce the solubility of the organic product. 2. Optimize the column chromatography conditions. Use a shallow gradient and consider different solvent systems. 3. Avoid excessive heating during solvent evaporation. |
Experimental Protocols
Synthesis of this compound via Williamson Ether Synthesis
This protocol is a representative procedure based on standard Williamson ether synthesis conditions.
Materials:
-
BOC-NH-PEG2-OH
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Allyl bromide
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Hexane
-
Ethyl acetate
Procedure:
-
Reaction Setup: Under an inert atmosphere (nitrogen or argon), add BOC-NH-PEG2-OH (1.0 eq) to a flame-dried round-bottom flask equipped with a magnetic stir bar. Dissolve the starting material in anhydrous THF.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour. Hydrogen gas evolution should be observed.
-
Alkylation: Cool the reaction mixture back to 0 °C. Add allyl bromide (1.5 eq) dropwise. Allow the reaction to warm to room temperature and stir overnight.
-
Workup: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C. Dilute with water and extract with ethyl acetate (3 x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane.
Characterization Data (Predicted)
The following are predicted analytical data based on the structure of this compound and data from similar compounds. Actual results may vary.
| Analysis | Expected Result |
| ¹H NMR (CDCl₃) | δ 5.95-5.85 (m, 1H), 5.28-5.15 (m, 2H), 5.0 (br s, 1H, NH), 4.01 (d, J=5.5 Hz, 2H), 3.65-3.50 (m, 8H), 3.30 (q, J=5.0 Hz, 2H), 1.44 (s, 9H). |
| ¹³C NMR (CDCl₃) | δ 156.0, 134.8, 117.1, 79.0, 72.3, 70.3, 70.2, 69.8, 40.4, 28.4. |
| Mass Spec (ESI-MS) | m/z: 246.17 [M+H]⁺, 268.15 [M+Na]⁺. |
Visualizations
Synthesis Workflow
References
Technical Support Center: Purification of BOC-NH-PEG2-propene
Welcome to the technical support center for the purification of BOC-NH-PEG2-propene. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions related to the purification of this versatile PEG linker.
Troubleshooting Guide
This section addresses common issues encountered during the purification of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Yield After Column Chromatography | 1. Compound is too polar and is retained on the silica gel. 2. Improper solvent system for elution. 3. Product streaking or tailing during chromatography. 4. Decomposition of the product on silica gel. | 1. Increase the polarity of the eluent. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) is recommended. For highly polar impurities, consider using a small percentage of methanol in the ethyl acetate. 2. Perform a thorough thin-layer chromatography (TLC) analysis with various solvent systems to determine the optimal mobile phase for separation. 3. Ensure proper packing of the column. Dry loading the crude product onto a small amount of silica may improve band sharpness. Adding a small amount of a polar solvent like methanol to the eluent can sometimes reduce tailing. 4. If decomposition is suspected, consider using a less acidic stationary phase like neutral alumina or deactivated silica gel. |
| Product is Not Pure After Column Chromatography (Contaminated with Starting Materials or By-products) | 1. Incomplete reaction. 2. Poor separation of product from impurities with similar polarity. 3. Co-elution of impurities. | 1. Monitor the reaction closely by TLC or LC-MS to ensure it has gone to completion before work-up and purification. 2. Optimize the solvent system for column chromatography. A shallower gradient or isocratic elution with the optimal solvent mixture may improve separation. 3. Consider a different purification technique, such as preparative HPLC, for challenging separations. |
| Difficulty in Removing Solvent After Purification | 1. High-boiling point solvents used in chromatography (e.g., DMF, DMSO). 2. Product is an oil or waxy solid. | 1. If possible, avoid high-boiling point solvents in the final purification step. If their use is necessary, perform a co-evaporation with a lower-boiling point solvent like toluene or dichloromethane under reduced pressure. 2. High-vacuum drying (lyophilization if the compound is water-soluble and stable) can be effective. Gentle heating under vacuum may also help, but monitor for decomposition. |
| Product Appears as an Oil Instead of a Solid | 1. Presence of residual solvent. 2. Inherent property of the molecule (some PEGylated compounds are oils or waxes at room temperature). 3. Presence of impurities that lower the melting point. | 1. Ensure all solvent is removed under high vacuum. 2. Attempt to solidify the oil by dissolving it in a minimal amount of a good solvent and then adding a poor solvent (anti-solvent) to induce precipitation or crystallization. Storing the oil at low temperatures (-20°C or -80°C) may also induce solidification. 3. Further purification by preparative HPLC may be necessary to remove impurities. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for purifying this compound?
A1: The most common and effective method for purifying this compound on a laboratory scale is flash column chromatography on silica gel. This technique allows for the efficient separation of the desired product from common impurities generated during its synthesis.
Q2: What are the potential impurities I should be aware of during the synthesis and purification of this compound?
A2: Common impurities may include:
-
Unreacted starting materials: Such as the corresponding BOC-NH-PEG2-OH or the allylating agent.
-
Di-Boc protected species: If the starting PEG diamine is used.
-
By-products from the allylation reaction.
-
Residual solvents from the reaction and purification steps.
Q3: What solvent system is recommended for flash column chromatography of this compound?
A3: A gradient elution is typically recommended. A good starting point is a gradient of ethyl acetate in hexanes. For example, starting with 10% ethyl acetate in hexanes and gradually increasing to 50-100% ethyl acetate. The optimal gradient will depend on the specific impurities present in your crude material. It is highly advisable to first determine the appropriate solvent system using thin-layer chromatography (TLC).
Q4: Can I use recrystallization to purify this compound?
A4: Recrystallization can be a viable method if a suitable solvent system is found. However, due to the flexible PEG chain, this compound may exist as an oil or a low-melting solid, which can make recrystallization challenging. A solvent system where the compound is soluble at an elevated temperature but insoluble at room temperature or below is required. A combination of a good solvent (e.g., ethyl acetate, dichloromethane) and a poor solvent (e.g., hexanes, diethyl ether) can be explored.
Q5: How can I assess the purity of my final this compound product?
A5: The purity of this compound can be assessed using several analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any organic impurities.
-
High-Performance Liquid Chromatography (HPLC): Using a reversed-phase column (e.g., C18) with a suitable mobile phase (e.g., a gradient of acetonitrile in water with 0.1% trifluoroacetic acid) to determine the percentage purity.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
Quantitative Data Summary
The following tables provide representative data for the purification of this compound using different techniques. Note: This data is illustrative and actual results may vary depending on the specific experimental conditions.
Table 1: Comparison of Purification Techniques
| Purification Method | Initial Purity (%) | Final Purity (%) | Yield (%) | Notes |
| Flash Column Chromatography | 75 | >98 | 85 | Effective for removing most common impurities. |
| Recrystallization | 75 | 95 | 60 | Lower yield, and finding a suitable solvent can be challenging. |
| Preparative HPLC | 90 | >99 | 70 | Provides the highest purity but is less scalable and more expensive. |
Table 2: Purity Analysis Data
| Analytical Method | Parameter | Result |
| ¹H NMR | Conformance to Structure | Conforms |
| Impurity Peaks | <2% | |
| HPLC (C18 column) | Purity by Area % | >98% |
| Mass Spectrometry | [M+Na]⁺ | Observed at m/z 268.17 |
Experimental Protocols
Protocol 1: Flash Column Chromatography Purification
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 10% ethyl acetate in hexanes).
-
Column Packing: Pour the slurry into a glass column and allow the silica to pack under gravity or with gentle pressure. Let the excess solvent drain until the solvent level is just above the silica bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the mobile phase. Alternatively, for better resolution, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.
-
Elution: Begin elution with the low-polarity mobile phase. Gradually increase the polarity by increasing the percentage of ethyl acetate. The gradient can be run stepwise (e.g., 10%, 20%, 30% ethyl acetate in hexanes) or as a continuous gradient.
-
Fraction Collection: Collect fractions and monitor them by TLC.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Protocol 2: HPLC Purity Analysis
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: A typical gradient would be from 10% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Sample Preparation: Dissolve a small amount of the purified product in the initial mobile phase composition.
Visualizations
Caption: Purification and analysis workflow for this compound.
Caption: Decision tree for troubleshooting low purity results.
how to improve the solubility of BOC-NH-PEG2-propene in aqueous solutions
Welcome to the technical support center for BOC-NH-PEG2-propene. This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming challenges related to the aqueous solubility of this reagent.
Frequently Asked Questions (FAQs)
Q1: What structural features of this compound influence its solubility?
A1: this compound has a dual nature that dictates its solubility. Its structure contains both hydrophilic (water-loving) and hydrophobic (water-fearing) regions.
-
Hydrophilic Component : The short polyethylene glycol (PEG2) linker is flexible and hydrophilic, which generally promotes solubility in aqueous solutions.[1][2][3][4]
-
Hydrophobic Components :
-
The tert-Butyloxycarbonyl (BOC) protecting group is bulky and nonpolar (lipophilic), which contributes to solubility in organic solvents but can limit solubility in water.[1]
-
The terminal propene group is also a nonpolar hydrocarbon, further contributing to the molecule's hydrophobic character.
-
The balance between the hydrophilic PEG chain and the hydrophobic BOC and propene groups determines the overall solubility profile.
Q2: Is this compound expected to be soluble in aqueous solutions?
A2: Yes, due to the hydrophilic PEG spacer, this compound and similar compounds are expected to have solubility in aqueous media. However, its solubility can be limited, especially at higher concentrations, due to the hydrophobic BOC and propene moieties. Structurally related molecules, such as t-Boc-N-amido-dPEG®₁₁-amine, are reported to be soluble in water. Therefore, while complete insolubility is not expected, users may encounter challenges when trying to dissolve it directly into aqueous buffers at high concentrations.
Q3: In which organic solvents can I dissolve this compound for creating a stock solution?
A3: Similar BOC-protected PEG reagents are soluble in a variety of common polar organic solvents. For preparing a concentrated stock solution, the following solvents are recommended based on the solubility of analogous compounds:
-
Dimethyl sulfoxide (DMSO)
-
N,N-Dimethylformamide (DMF)
-
Methylene chloride (DCM) / Chloroform
-
Ethanol, Methanol (less soluble than in DMSO/DMF)
It is standard practice to first dissolve the compound in a minimal amount of a water-miscible organic solvent like DMSO or DMF before performing a serial dilution into the final aqueous buffer.
Troubleshooting Guide
Q1: My this compound appears as a waxy solid or oily film and won't dissolve in my aqueous buffer. What's the first step?
A1: This is a common observation for PEGylated compounds. The initial step is to ensure you are using an appropriate dissolution method. Direct addition of the solid into a buffer can be challenging.
-
Prepare a Concentrated Stock Solution : First, dissolve the this compound in a minimal volume of a water-miscible organic co-solvent like DMSO or DMF.
-
Stepwise Dilution : Add the stock solution dropwise to your vigorously stirring (vortexing) aqueous buffer. This method prevents the compound from precipitating out of solution.
If solubility issues persist, consult the advanced techniques below.
Q2: I've added a co-solvent, but the compound still precipitates when diluted into my final buffer. What can I do next?
A2: If precipitation occurs even with a co-solvent, you can explore several other physical and chemical strategies to improve solubility.
-
Gentle Heating : Warm the solution to 37-40°C. Increased temperature can often improve the solubility of organic molecules. Do not overheat, as it may compromise the stability of the compound or other components in your buffer.
-
pH Adjustment : The solubility of molecules can be pH-dependent. Although this compound does not have a readily ionizable group (other than potential hydrolysis of the BOC group under strong acidic conditions), the pH of the medium can influence interactions. Experiment with slight adjustments to the buffer pH (e.g., from 7.4 to 8.0) to see if it improves solubility.
-
Use of Surfactants : Incorporating a low concentration (e.g., 0.01% - 0.1%) of a non-ionic surfactant, such as Tween-80 or Pluronic-F68, can help solubilize hydrophobic compounds by forming micelles.
Q3: Can I increase the percentage of co-solvent in my final solution?
A3: Yes, but this must be done with caution, as the co-solvent may interfere with subsequent biological experiments. The final concentration of solvents like DMSO should typically be kept low (often below 0.5% v/v) to avoid cytotoxicity or other off-target effects. Always run a vehicle control (buffer with the same co-solvent concentration but without the compound) in your experiments.
Inferred Solubility Profile
The following table summarizes the expected solubility of this compound based on data from structurally similar BOC-protected PEG compounds.
| Solvent Classification | Solvent | Expected Solubility of Analogs | Reference |
| Aqueous | Water / Aqueous Buffers | Soluble | , |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble | , |
| Dimethylformamide (DMF) | Soluble | ||
| Acetonitrile (ACN) | Soluble | ||
| Chlorinated | Methylene Chloride (DCM) | Soluble | , |
| Alcohols | Ethanol, Methanol | Less Soluble | |
| Nonpolar | Ether | Not Soluble |
Visual Aids for Troubleshooting
The following diagrams illustrate the key molecular characteristics and a recommended workflow for addressing solubility challenges.
Caption: Molecular structure of this compound highlighting its distinct hydrophilic and hydrophobic regions.
Caption: A troubleshooting workflow for dissolving this compound in aqueous solutions.
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
This protocol describes the standard method for preparing a concentrated stock solution of this compound using a water-miscible organic co-solvent.
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Vortex mixer
-
Calibrated micropipettes
-
Sterile microcentrifuge tubes
Procedure:
-
Weigh the desired amount of this compound in a sterile microcentrifuge tube.
-
Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM, 50 mM). A calculator for this is available from various online sources.
-
Add the calculated volume of DMSO to the tube containing the solid compound.
-
Vortex the tube vigorously for 1-2 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used if dissolution is slow.
-
Visually inspect the solution to ensure there are no visible particles.
-
Store the stock solution at -20°C or -80°C as recommended for long-term stability.
Protocol 2: General Method for Solubility Testing
This protocol provides a general framework for determining the approximate solubility of this compound in a specific aqueous buffer.
Materials:
-
This compound stock solution (from Protocol 1)
-
Aqueous buffer of interest
-
Vortex mixer
-
Benchtop centrifuge
Procedure:
-
Prepare a series of dilutions of your compound in the aqueous buffer, starting from a low concentration and increasing it incrementally (e.g., 1 µM, 10 µM, 50 µM, 100 µM, 500 µM, 1 mM).
-
For each concentration, add the required volume of the stock solution to the buffer and immediately vortex for 30 seconds. Ensure the final concentration of the organic co-solvent (e.g., DMSO) is constant across all samples and is compatible with your assay.
-
Allow the samples to equilibrate at the desired experimental temperature (e.g., room temperature or 37°C) for at least one hour.
-
After equilibration, visually inspect each sample for any signs of precipitation or cloudiness.
-
To confirm, centrifuge the samples at high speed (e.g., >10,000 x g) for 10 minutes. The absence of a pellet indicates that the compound is soluble at that concentration.
-
The highest concentration that results in a clear, single-phase solution is the approximate solubility limit under those conditions.
References
addressing stability issues with BOC-NH-PEG2-propene in experiments
Welcome to the technical support center for BOC-NH-PEG2-propene. This resource is designed for researchers, scientists, and drug development professionals to address common stability issues and provide guidance for successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a heterobifunctional linker molecule. It comprises a BOC-protected amine, a two-unit polyethylene glycol (PEG) spacer, and a terminal propene group. Its primary application is in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it serves as a flexible linker to connect a target protein-binding ligand and an E3 ligase-binding ligand.[1] The PEG spacer enhances solubility and the propene group allows for further chemical modifications.
Q2: What are the recommended storage conditions for this compound?
A2: To ensure stability, this compound should be stored at 2-8°C in a tightly sealed container, protected from light and moisture. For long-term storage, keeping it at -20°C is recommended.
Q3: What are the main stability concerns with this compound?
A3: The two main points of instability are the BOC-protected amine and the terminal propene group.
-
BOC Group: The tert-butoxycarbonyl (BOC) protecting group is highly sensitive to acidic conditions and can be unintentionally cleaved.[2][3][4][5]
-
Propene Group: The carbon-carbon double bond in the propene group is susceptible to oxidation and other electrophilic additions.
Q4: How can I monitor the stability of my this compound sample?
A4: The stability of this compound can be monitored by techniques such as:
-
Thin Layer Chromatography (TLC): To check for the appearance of new, more polar spots which might indicate BOC deprotection.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To detect the presence of the deprotected amine or oxidized byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can show the disappearance of the characteristic t-butyl protons of the BOC group (a singlet around 1.4 ppm) or changes in the signals of the vinyl protons of the propene group.
Troubleshooting Guides
Issue 1: Unexpected Deprotection of the BOC Group
Symptoms:
-
Formation of a more polar byproduct observed by TLC.
-
Mass spectrometry data shows a mass loss of 100 Da, corresponding to the loss of the BOC group.
-
The subsequent reaction yields a double-alkylated product or other side products.
Potential Causes and Solutions:
| Potential Cause | Solution |
| Acidic Reaction or Purification Conditions | The BOC group is labile in the presence of strong acids. Even mild acids can cause deprotection over time. Avoid acidic conditions during your reaction and purification steps. If unavoidable, consider using a more acid-stable protecting group. |
| Incompatible Solvents | Some solvents can contain acidic impurities. Use high-purity, anhydrous solvents. If using chlorinated solvents like dichloromethane (DCM), which can degrade to produce HCl, consider adding a proton sponge or a non-nucleophilic base. |
| Acidic Silica Gel | Standard silica gel can be slightly acidic. For chromatography, use silica gel that has been neutralized with a base like triethylamine. |
Issue 2: Unwanted Reactions at the Propene Group
Symptoms:
-
Disappearance of the starting material without the formation of the desired product.
-
Complex mixture of byproducts observed by LC-MS or NMR.
-
Loss of the characteristic vinyl proton signals in the ¹H NMR spectrum.
Potential Causes and Solutions:
| Potential Cause | Solution |
| Oxidation | The propene group is susceptible to oxidation by atmospheric oxygen, especially in the presence of light or metal catalysts. It can also be oxidized by certain reagents. Reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon). Avoid strong oxidizing agents if the propene group is to be preserved. |
| Electrophilic Addition | If your reaction mixture contains electrophiles, they may react with the electron-rich double bond of the propene group. Ensure that your reaction conditions are free from unintended electrophilic species. |
| High Temperatures | High temperatures can promote polymerization or isomerization of the double bond. It is advisable to run reactions at the lowest effective temperature. |
Experimental Protocols
General Protocol for Conjugation to a Carboxylic Acid via the BOC-Deprotected Amine
This protocol outlines the deprotection of this compound and subsequent amide bond formation.
Step 1: BOC Deprotection
-
Dissolve this compound in a suitable solvent such as dichloromethane (DCM) or dioxane.
-
Add an excess of a strong acid, typically trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane.
-
Stir the reaction at room temperature for 1-2 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Remove the solvent and excess acid under reduced pressure. The resulting amine salt is often used directly in the next step.
Step 2: Amide Coupling
-
Dissolve the deprotected amine salt and your carboxylic acid in an anhydrous aprotic solvent like DMF or DCM.
-
Add a coupling agent (e.g., HATU, HBTU, or EDC/HOBt) and a non-nucleophilic base (e.g., DIPEA or triethylamine) to neutralize the amine salt and facilitate the coupling.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, perform an appropriate aqueous workup and purify the product by column chromatography.
Visual Guides
Caption: Workflow for BOC deprotection and amide coupling.
Caption: Logic diagram for troubleshooting stability problems.
References
identifying and minimizing side reactions in BOC-NH-PEG2-propene conjugations
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with BOC-NH-PEG2-propene linkers. The primary application for this linker is the thiol-ene "click" reaction , which attaches the PEG linker to a thiol-containing molecule (e.g., a cysteine residue in a peptide or protein). This reaction can be initiated through two primary mechanisms: radical-mediated coupling and base-catalyzed Michael addition.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of the propene group on my this compound linker?
A1: The terminal propene group (also known as an allyl group) is designed for "click" chemistry, specifically the thiol-ene reaction . This reaction forms a stable thioether bond between the linker and a thiol group (sulfhydryl group, -SH) on your target molecule. This method is highly efficient, proceeds under mild conditions, and is orthogonal to many other functional groups, making it ideal for bioconjugation.[1][2]
Q2: What are the main methods to initiate the thiol-ene conjugation?
A2: There are two primary methods:
-
Radical-Mediated Thiol-Ene Coupling: This is the most common method. It involves the generation of a thiyl radical from your target molecule, which then reacts with the propene group. The reaction is typically initiated by UV light in the presence of a photoinitiator or by a thermal initiator.[3][4]
-
Base-Catalyzed Thiol-Michael Addition: This method uses a base or nucleophile to deprotonate the thiol, forming a highly reactive thiolate anion. This anion then attacks the propene group in a Michael-type addition. This pathway avoids the use of radicals.
Q3: My BOC-protected amine needs to be deprotected. When should I do this?
A3: The BOC group is stable to the conditions of the thiol-ene reaction. Therefore, it is recommended to perform the thiol-ene conjugation first to attach the PEG linker to your target molecule. The BOC group can then be removed in a subsequent step using standard acidic conditions, such as Trifluoroacetic Acid (TFA), to reveal the primary amine for further functionalization if needed.
Q4: What are the most common side reactions I should be aware of?
A4: The most common side reactions depend on the chosen conjugation method:
-
For Radical-Mediated Reactions:
-
Disulfide Bond Formation: Oxidative coupling of two thiol-containing molecules. This can be minimized by working under an inert atmosphere (e.g., nitrogen or argon).[3]
-
Propene Homopolymerization: The propene groups can potentially react with each other. This is typically suppressed by using a slight excess of the thiol component.
-
Oxygen Inhibition: Dissolved oxygen can quench the radical reaction, leading to low or no conversion. Thoroughly degassing the reaction mixture is crucial.
-
-
For Base-Catalyzed Reactions:
-
Isomerization of the Propene Group: Strong bases can catalyze the isomerization of the terminal allyl group (propene) to an internal propenyl group. While the resulting propenyl ether is also reactive, this represents an uncontrolled modification. Using milder bases helps to avoid this.
-
Q5: How can I monitor the progress of my conjugation reaction?
A5: The reaction progress can be monitored by various analytical techniques:
-
Thin-Layer Chromatography (TLC): Useful for small molecule conjugations, allowing for quick visualization of the consumption of starting materials and the formation of the product.
-
High-Performance Liquid Chromatography (HPLC): Ideal for monitoring reactions involving peptides and proteins. A shift in retention time will indicate the successful conjugation of the PEG linker.
-
Mass Spectrometry (LC-MS, MALDI-TOF): Confirms the formation of the desired conjugate by identifying its molecular weight.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to observe the disappearance of the signals corresponding to the propene protons and the appearance of new signals for the thioether product.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | Radical-Mediated: 1. Inefficient Initiation: Insufficient initiator concentration or UV exposure. The UV lamp may be the wrong wavelength. 2. Oxygen Inhibition: Dissolved oxygen in the reaction mixture is quenching the radicals. | Radical-Mediated: 1. Increase photoinitiator concentration (e.g., from 0.05 to 0.1 equivalents). Increase UV exposure time or intensity. Ensure your lamp's wavelength matches the initiator's absorption (e.g., 365 nm for DMPA). 2. Thoroughly degas the solvent and reaction mixture by bubbling with an inert gas (argon or nitrogen) for at least 20-30 minutes before and during the reaction. |
| Base-Catalyzed: 1. Incorrect Base/pH: The base may be too weak to deprotonate the thiol effectively. | Base-Catalyzed: 1. Choose a base with a pKa that is sufficient to deprotonate the thiol. The pH of the solution should be optimized for thiolate formation without causing degradation of the reactants. | |
| Formation of Multiple Products or Side Products | Radical-Mediated: 1. Homopolymerization of Propene: The molar ratio of propene to thiol is too high. 2. Disulfide Formation: Presence of oxygen leading to oxidative coupling of the thiol starting material. | Radical-Mediated: 1. Use a 1:1 or a slight excess (e.g., 1.1:1) of the thiol-containing molecule relative to the this compound linker. 2. Ensure the reaction is performed under a strictly inert atmosphere. Adding a small amount of a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) can help, but check for compatibility with your system. |
| General: 1. Isomerization of Propene Group: The reaction conditions (e.g., presence of trace metals, strong base, or high heat) are causing the terminal double bond to migrate. | General: 1. Avoid high temperatures and strong bases if possible. If metal catalysts were used in previous steps, ensure they are completely removed. Use purified solvents and reagents. | |
| Difficulty in Purifying the Final Conjugate | 1. Similar Polarity: The product and unreacted starting materials have similar chromatographic behavior. 2. Excess PEG Linker: A large excess of the PEG linker was used, making removal difficult. | 1. Optimize your chromatography conditions. For peptides/proteins, reverse-phase HPLC or size-exclusion chromatography (SEC) are typically effective. For small molecules, silica gel chromatography with an optimized solvent system should be used. 2. Minimize the excess of the PEG linker used in the reaction. Aim for near-stoichiometric amounts (1:1 or 1.1:1 thiol:propene) to simplify purification. |
| Side Reactions During BOC Deprotection | 1. Alkylation by tert-butyl cation: The tert-butyl cation generated during deprotection can alkylate sensitive residues (e.g., Tryptophan, Methionine) on your target molecule. | 1. Perform the deprotection at a low temperature (e.g., 0 °C) and in the presence of "scavengers" like triisopropylsilane (TIS) and water (e.g., a cocktail of 95% TFA, 2.5% TIS, 2.5% water). |
Quantitative Data Summary
The thiol-ene reaction is known for its high efficiency. While specific data for this compound is proprietary to individual experiments, the following table summarizes typical yields reported in the literature for similar allyl-functionalized molecules under optimized conditions.
| Substrate Type | Reaction Type | Initiator/Catalyst | Solvent | Yield | Reference |
| Peptides (e.g., Glutathione) | Photo-initiated Radical | DPAP | THF/H₂O | >90% | |
| Cysteine-containing Peptides | Photo-initiated Radical | VA044 | Aqueous Buffer | ~95% | |
| PEG-allyl Copolymers | Photo-initiated Radical | DMPA | Dichloromethane | Quantitative | |
| Small Molecule Thiols | Photo-initiated Radical | DMPA | Dichloromethane | 97% | |
| Thiol-functionalized Polymers | Base-catalyzed Michael | Triethylamine | Dichloromethane | >95% |
Key Experimental Protocols
Protocol 1: Photo-Initiated Radical Thiol-Ene Conjugation
This protocol is suitable for conjugating this compound to a thiol-containing peptide in an aqueous buffer.
-
Reagent Preparation:
-
Dissolve the thiol-containing peptide in a degassed aqueous buffer (e.g., phosphate buffer, pH 7.0-7.5) to a final concentration of 1-5 mM.
-
Dissolve this compound (1.1 equivalents) in a minimal amount of a compatible co-solvent (e.g., DMSO or DMF) if necessary, and add it to the peptide solution.
-
Prepare a stock solution of a water-soluble photoinitiator, such as LAP (Lithium phenyl-2,4,6-trimethylbenzoylphosphinate), at 100 mM in the same buffer.
-
-
Reaction Setup:
-
In a quartz or UV-transparent reaction vessel, combine the peptide/PEG linker solution.
-
Add the photoinitiator to a final concentration of 0.1-1 mM.
-
Seal the vessel and thoroughly degas the mixture by bubbling with argon or nitrogen for 20-30 minutes while cooling in an ice bath.
-
-
Initiation and Monitoring:
-
While stirring and maintaining an inert atmosphere, expose the reaction vessel to a 365 nm UV lamp.
-
Monitor the reaction progress every 5-10 minutes by taking aliquots and analyzing via RP-HPLC. The reaction is often complete within 30-60 minutes.
-
-
Workup and Purification:
-
Once the reaction is complete (as determined by HPLC), the product can be purified directly from the reaction mixture using preparative RP-HPLC or size-exclusion chromatography.
-
Protocol 2: BOC Group Deprotection
-
Preparation:
-
Lyophilize the purified BOC-protected conjugate to ensure it is free of water and buffers.
-
Prepare a deprotection cocktail: 95% Trifluoroacetic Acid (TFA), 2.5% water, and 2.5% Triisopropylsilane (TIS). Prepare this fresh and keep it cold.
-
-
Deprotection Reaction:
-
Add the cold deprotection cocktail to the lyophilized conjugate.
-
Incubate the reaction at room temperature for 1-2 hours, or at 0°C for 2-4 hours, with occasional swirling.
-
Monitor the reaction by LC-MS to confirm the loss of the BOC group (mass change of -100.12 Da).
-
-
Workup and Isolation:
-
Remove the TFA by evaporation under a stream of nitrogen.
-
Precipitate the deprotected product by adding cold diethyl ether.
-
Centrifuge to pellet the product, decant the ether, and repeat the ether wash 2-3 times.
-
Dry the final product under vacuum. The product will typically be the TFA salt.
-
Visualizations
References
- 1. Applications of Thiol-Ene Chemistry for Peptide Science - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Poly(ethylene glycol-co-allyl glycidyl ether)s: a PEG-based modular synthetic platform for multiple bioconjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Selective Boc Deprotection of BOC-NH-PEG2-propene
Welcome to the technical support center for the selective deprotection of BOC-NH-PEG2-propene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols for this critical synthetic step.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in deprotecting this compound?
The main challenges arise from the presence of the propene (alkene) group, which can be sensitive to the acidic conditions typically used for Boc deprotection. Potential side reactions include acid-catalyzed hydration of the double bond or alkylation by the tert-butyl cation generated during the reaction.[1] Additionally, the polyethylene glycol (PEG) linker can influence the reaction kinetics and solubility of the molecule.[1]
Q2: What are the most common side products, and how can they be minimized?
The most common side product is the t-butylation of the propene double bond by the tert-butyl cation released during Boc cleavage.[2][3] Another potential side reaction is the acid-catalyzed addition of water across the double bond, leading to an alcohol. To minimize these, the use of cation scavengers is highly recommended. Scavengers are more nucleophilic than the alkene and will preferentially trap the reactive tert-butyl cation.[2]
Q3: My Boc deprotection is incomplete. What are the likely causes and solutions?
Incomplete deprotection can be due to several factors:
-
Insufficient acid strength or concentration: The Boc group requires acidic conditions for cleavage. If the acid is too weak or too dilute, the reaction may not go to completion.
-
Inadequate reaction time or temperature: While many Boc deprotections are rapid at room temperature, sterically hindered substrates or those with altered solubility due to the PEG chain may require longer reaction times or gentle heating.
-
Poor solubility: Ensure the substrate is fully dissolved in the reaction solvent.
Solutions:
-
Increase the concentration of the acid (e.g., from 20% TFA to 50% TFA in DCM).
-
Extend the reaction time and monitor progress by TLC or LC-MS.
-
Consider a stronger acid system, such as 4M HCl in dioxane.
Q4: Can I use methods other than strong acids to deprotect this compound?
Yes, milder methods can be employed to avoid potential side reactions with the propene group. These include:
-
Lewis Acid Catalysis: Lewis acids such as ZnBr₂ or AlCl₃ can mediate Boc deprotection, often under milder conditions than strong Brønsted acids.
-
Thermal Deprotection: In some cases, heating the substrate in a suitable solvent can effect the removal of the Boc group without the need for acidic reagents.
-
Oxalyl Chloride in Methanol: This system offers a mild and selective method for N-Boc deprotection at room temperature.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution & Protocol Reference |
| Incomplete Deprotection | Insufficient acid strength/concentration, short reaction time, or low temperature. | Increase acid concentration (e.g., 50% TFA in DCM), prolong reaction time, or consider gentle warming. Monitor reaction progress closely. (See Protocol 1) |
| Poor solubility of the substrate. | Use a co-solvent to improve solubility or switch to a different solvent system (e.g., HCl in dioxane). | |
| Presence of Side Products (e.g., t-butylated alkene) | Alkylation of the propene group by the tert-butyl cation. | Add a scavenger such as triisopropylsilane (TIS) or water to the reaction mixture. (See Protocol 1) |
| Hydration of the Propene Group | Acid-catalyzed addition of water across the double bond. | Ensure anhydrous reaction conditions. If water is used as a scavenger, its concentration should be carefully controlled. Alternatively, use a milder, non-aqueous deprotection method. (See Protocol 2 or 3) |
| Degradation of other sensitive functional groups | The molecule contains other acid-labile groups. | Employ a milder deprotection method such as Lewis acid catalysis or thermal deprotection. (See Protocol 2 or 3) |
Experimental Protocols
Protocol 1: Standard Acidic Deprotection with Trifluoroacetic Acid (TFA) and Scavengers
This is the most common method for Boc deprotection. The use of scavengers is crucial to protect the propene group.
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS) or Triethylsilane (TES)
-
Water (deionized)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Dissolve this compound in anhydrous DCM (e.g., at a concentration of 0.1 M).
-
Add a scavenger cocktail. A common mixture is 95% TFA, 2.5% water, and 2.5% TIS (v/v/v). Add approximately 10 equivalents of this cocktail relative to the substrate.
-
Stir the reaction mixture at room temperature for 1-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, remove the DCM and excess TFA under reduced pressure. Co-evaporation with toluene can help remove residual TFA.
-
For neutralization, dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the deprotected product.
Protocol 2: Mild Deprotection using a Lewis Acid (Zinc Bromide)
This method is suitable for substrates with acid-sensitive functional groups.
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Zinc bromide (ZnBr₂)
Procedure:
-
Dissolve this compound in anhydrous DCM.
-
Add an excess of zinc bromide (2-3 equivalents).
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a suitable aqueous solution (e.g., saturated sodium bicarbonate) and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Protocol 3: Thermal Deprotection
This acid-free method can be advantageous for highly acid-sensitive substrates.
Materials:
-
This compound
-
High-boiling point solvent (e.g., dioxane/water mixture, trifluoroethanol)
Procedure:
-
Dissolve this compound in a suitable high-boiling point solvent.
-
Heat the reaction mixture to reflux (temperature will depend on the solvent).
-
Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from a few hours to overnight.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
The crude product can be purified by an appropriate method, such as column chromatography.
Quantitative Data Summary
The following tables provide a general comparison of common Boc deprotection conditions. Optimal conditions for this compound should be determined empirically.
Table 1: Comparison of Acidic Deprotection Conditions
| Reagent | Concentration | Solvent | Temperature (°C) | Typical Reaction Time | Key Considerations |
| Trifluoroacetic Acid (TFA) | 20-50% (v/v) | Dichloromethane (DCM) | 0 - Room Temp | 30 min - 4 h | Scavengers are highly recommended to protect the propene group. |
| Hydrochloric Acid (HCl) | 4 M | 1,4-Dioxane | Room Temp | 30 min - 2 h | Can be a stronger acid system; may require careful optimization to avoid side reactions with the alkene. |
Table 2: Comparison of Mild Deprotection Conditions
| Reagent | Equivalents | Solvent | Temperature (°C) | Typical Reaction Time | Key Considerations |
| Zinc Bromide (ZnBr₂) | 2-3 | Dichloromethane (DCM) | Room Temp | 12-24 h | Milder conditions, suitable for acid-sensitive substrates. |
| Oxalyl Chloride | 3 | Methanol (MeOH) | Room Temp | 1-4 h | Mild and selective, avoids strong acidic conditions. |
| Thermal (No Reagent) | N/A | Dioxane/Water, TFE | Reflux | 2-24 h | Completely avoids acidic reagents but requires higher temperatures. |
Visualizations
Caption: Mechanism of acid-catalyzed Boc deprotection with scavenger.
References
Technical Support Center: Synthesis and Application of Bifunctional PEG Linkers
Welcome to our dedicated support center for researchers, scientists, and drug development professionals working with bifunctional Polyethylene Glycol (PEG) linkers. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis, purification, and application of PEGylated conjugates.
Frequently Asked Questions (FAQs)
Q1: What are bifunctional PEG linkers and why are they used?
A1: Bifunctional PEG linkers are polyethylene glycol chains with reactive functional groups at both ends.[1] They are used to connect two different molecules, such as a drug and a targeting antibody, in a process called PEGylation.[2][3] This technique is widely employed to improve the pharmacokinetic and pharmacodynamic properties of therapeutic molecules.[4] Key advantages of PEGylation include enhanced solubility, increased stability, reduced immunogenicity, and a longer circulation half-life in the body.[2]
Q2: What is the difference between homobifunctional and heterobifunctional PEG linkers?
A2: The primary difference lies in the reactive groups at the ends of the PEG chain:
-
Homobifunctional PEG linkers have identical reactive groups at both ends (X-PEG-X). They are typically used for cross-linking molecules. However, their use can sometimes lead to a mixture of products and undesirable polymerization, necessitating more rigorous purification.
-
Heterobifunctional PEG linkers possess two different reactive groups (X-PEG-Y). This allows for a controlled, sequential (two-step) conjugation of two distinct molecules, which generally results in a more homogenous and well-defined final product with a higher yield. For complex applications like antibody-drug conjugates (ADCs) and PROTACs, heterobifunctional linkers are often the preferred choice.
Q3: How do I choose the right functional groups for my application?
A3: The choice of functional groups depends on the available reactive sites on your molecules of interest (e.g., protein, peptide, small molecule). Common reactive pairings include:
-
NHS esters for targeting primary amines (-NH2) on proteins (e.g., lysine residues).
-
Maleimides for targeting free thiols (-SH) on proteins (e.g., cysteine residues).
-
Alkynes/Azides for "click chemistry," a highly specific and efficient conjugation method.
-
Aldehydes for reacting with amines, particularly the N-terminal amine of a peptide, often under mildly acidic conditions.
Q4: How does the length of the PEG linker affect my conjugate?
A4: The length of the PEG chain is a critical parameter that can influence several properties of the final conjugate:
-
Pharmacokinetics: Longer PEG chains can lead to a longer half-life in the body.
-
Biological Activity: The linker length can impact the biological activity of the conjugated molecule. For instance, in PROTACs, the linker length is crucial for the formation of a stable and effective ternary complex. In some cases, a longer PEG chain might lead to reduced cytotoxicity due to steric hindrance.
-
Solubility: PEG linkers generally enhance the solubility of hydrophobic molecules.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and purification of bifunctional PEG linker conjugates.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No PEGylation Yield | 1. Degraded PEG Reagent: Aldehyde-containing PEGs can oxidize, and NHS esters are susceptible to hydrolysis. 2. Inactive Reducing Agent: For reactions like reductive amination, the reducing agent (e.g., sodium cyanoborohydride) may have lost activity. 3. Suboptimal Reaction pH: The pH of the reaction mixture can significantly impact the reactivity of the functional groups. 4. Inaccessible Target Functional Groups: The target groups on the biomolecule may be sterically hindered. | 1. Store PEG reagents at -20°C and protect them from moisture. Use a fresh vial if degradation is suspected. 2. Use a fresh supply of the reducing agent. 3. Verify and adjust the pH of your reaction buffer. For example, reductive amination is often favored at a slightly acidic pH (around 6), while NHS ester reactions are more efficient at a slightly basic pH (7-9). 4. Consider altering the reaction conditions (e.g., pH, temperature) or using a different PEGylation strategy to target other residues. |
| Protein Aggregation/Precipitation | 1. Cross-linking: Homobifunctional linkers can cause intermolecular cross-linking. 2. Protein Instability: The reaction conditions (e.g., pH, temperature) may be destabilizing the protein. 3. High Hydrophobicity of Payload: In ADCs, a high drug-to-antibody ratio with a hydrophobic drug can lead to aggregation. | 1. Use a heterobifunctional linker for a more controlled reaction. Optimize the molar ratio of the PEG linker to the protein. 2. Perform the reaction at a lower temperature (e.g., 4°C) and screen different buffer conditions for optimal protein stability. 3. Incorporate a hydrophilic PEG linker to increase the overall solubility of the conjugate. |
| High Polydispersity of the Final Product | 1. High Molar Ratio of PEG to Protein: This can lead to a mixture of mono-, di-, and multi-PEGylated species. 2. Multiple Reactive Sites on the Protein: If there are several accessible and reactive sites, a heterogeneous product mixture is likely. | 1. Systematically decrease the molar ratio of the activated PEG to the protein. 2. Adjust the reaction pH to favor more selective modification (e.g., a lower pH can favor N-terminal amine modification over lysine modification). |
| Loss of Biological Activity | 1. Steric Hindrance: The PEG chain may be attached at or near the active site of the protein. 2. Protein Denaturation: The reaction conditions may have compromised the protein's structure. | 1. Employ a different PEGylation strategy to target amino acids distant from the active site. Protecting the active site with a substrate or competitive inhibitor during the reaction can also be effective. 2. Optimize reaction conditions (pH, temperature) for better protein stability and confirm the protein's integrity post-reaction using biophysical methods like Circular Dichroism. |
Experimental Protocols
General Protocol for a Two-Step Heterobifunctional PEGylation
This protocol describes the conjugation of a thiol-reactive drug to a monoclonal antibody using a Maleimide-PEG-NHS ester linker.
Materials:
-
Monoclonal antibody in a suitable buffer (e.g., phosphate buffer, pH 7.2-7.5)
-
Maleimide-PEG-NHS ester linker
-
Thiol-containing drug
-
Desalting column
-
Reaction buffers and solvents (e.g., DMSO)
Procedure:
-
Antibody Modification with PEG Linker:
-
Dissolve the antibody in the phosphate buffer.
-
Add a 10-fold molar excess of the Maleimide-PEG-NHS ester linker.
-
Incubate for 1 hour at room temperature.
-
Remove the excess, unreacted linker using a desalting column.
-
-
Drug Conjugation:
-
Dissolve the thiol-containing drug in a suitable organic solvent like DMSO.
-
Add a 3-fold molar excess of the drug solution to the PEG-modified antibody.
-
Incubate for 2 hours at room temperature.
-
-
Purification and Analysis:
-
Purify the resulting antibody-drug conjugate (ADC) using size-exclusion chromatography (SEC) to remove unconjugated drug and other small molecules.
-
Analyze the purity and determine the drug-to-antibody ratio (DAR) using techniques like hydrophobic interaction chromatography (HIC) and SDS-PAGE.
-
Visual Guides
Logical Workflow for Troubleshooting Low PEGylation Yield
Caption: Troubleshooting workflow for low PEGylation yield.
Sequential Conjugation using a Heterobifunctional PEG Linker
Caption: Two-step sequential conjugation for ADC synthesis.
References
Technical Support Center: Strategies to Prevent Aggregation of BOC-NH-PEG2-propene Conjugates
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on preventing and troubleshooting aggregation of BOC-NH-PEG2-propene conjugates, which are commonly used as PROTAC (Proteolysis Targeting Chimera) linkers. Aggregation can significantly impact the efficacy, safety, and manufacturability of these molecules. This guide offers a structured approach to identifying the causes of aggregation and implementing effective prevention strategies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
A1: this compound is a heterobifunctional linker molecule. It contains a BOC-protected amine, a short polyethylene glycol (PEG) spacer, and a terminal propene group. The PEG spacer enhances the solubility of the final conjugate. Its primary application is in the synthesis of PROTACs, where it connects a ligand for a target protein to a ligand for an E3 ubiquitin ligase, facilitating the degradation of the target protein.
Q2: What are the primary causes of aggregation for conjugates synthesized with this compound?
A2: Aggregation of these conjugates is often a multifactorial issue stemming from the physicochemical properties of the final molecule. Key causes include:
-
High Hydrophobicity: The small molecule ligands conjugated to the linker are often hydrophobic, and if the overall hydrophobicity of the PROTAC is too high, it can lead to self-association and aggregation in aqueous solutions.
-
High Concentration: At concentrations exceeding the solubility limit, conjugate molecules are more likely to interact and aggregate.
-
Suboptimal Buffer Conditions: The pH and ionic strength of the solution can significantly impact the charge and solubility of the conjugate. Aggregation is often more pronounced near the isoelectric point (pI) of the molecule.
-
Temperature Instability: Elevated temperatures can induce conformational changes that expose hydrophobic regions, leading to aggregation. Freeze-thaw cycles can also promote aggregation.
-
Presence of Impurities: Residual reactants, byproducts from the synthesis, or other contaminants can act as nucleation sites for aggregation.
Q3: How does the BOC protecting group influence aggregation?
A3: The BOC (tert-butoxycarbonyl) group is relatively hydrophobic. While it is typically removed in the final steps of synthesis, incomplete deprotection can result in a more hydrophobic and aggregation-prone final product. It is crucial to ensure complete removal of the BOC group and purify the final conjugate thoroughly.
Q4: Can the propene group contribute to aggregation?
A4: The propene group itself is a small, nonpolar moiety. While its direct contribution to aggregation may be less significant than that of larger hydrophobic ligands, its reactivity is a key consideration. The propene group is often used for "click" chemistry reactions. Incomplete reaction or side reactions can lead to a heterogeneous mixture of products with varying solubilities and aggregation propensities.
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving aggregation issues encountered during your experiments.
dot
Caption: Workflow for troubleshooting aggregation of this compound conjugates.
Problem 1: Visible turbidity or precipitation is observed upon dissolving the conjugate.
-
Probable Cause: The concentration of the conjugate exceeds its solubility in the chosen solvent or buffer. The solvent itself may not be optimal.
-
Solution:
-
Reduce Concentration: Prepare a more dilute stock solution.
-
Optimize Solvent: Test a range of biocompatible solvents. For highly hydrophobic conjugates, starting with a small amount of an organic solvent like DMSO and then diluting with the aqueous buffer can be effective. Ensure the final concentration of the organic solvent is low (typically <5%) to avoid affecting biological assays.
-
Sonication: Gentle sonication in a bath sonicator for a short period can help dissolve small aggregates. Avoid probe sonication as it can generate heat and potentially denature the conjugate.
-
Problem 2: Aggregation is detected by analytical methods (e.g., SEC, DLS) but the solution appears clear.
-
Probable Cause: Formation of soluble, high molecular weight oligomers or aggregates that are not large enough to cause visible turbidity. This can be due to suboptimal buffer conditions (pH, ionic strength) or inherent hydrophobicity of the conjugate.
-
Solution:
-
Optimize Buffer pH: Determine the isoelectric point (pI) of your conjugate if possible. Adjust the buffer pH to be at least 1-2 units away from the pI to increase the net charge and electrostatic repulsion between molecules.
-
Adjust Ionic Strength: Modify the salt concentration (e.g., 50-150 mM NaCl) in your buffer. Salts can help to screen electrostatic interactions that may lead to aggregation.
-
Add Stabilizing Excipients: Introduce excipients to the buffer to enhance solubility and stability. See the table below for examples.
-
Problem 3: Aggregation occurs over time during storage or after freeze-thaw cycles.
-
Probable Cause: The conjugate is not stable under the current storage conditions. Freeze-thaw cycles can be particularly disruptive, leading to localized concentration changes and aggregation.
-
Solution:
-
Optimize Storage Temperature: For short-term storage, 4°C is often preferable to freezing. For long-term storage, flash-freezing in liquid nitrogen and storing at -80°C is generally recommended.
-
Aliquot Samples: Store the conjugate in single-use aliquots to minimize the number of freeze-thaw cycles.
-
Add Cryoprotectants: For frozen stocks, add cryoprotectants such as glycerol (5-20%) or sucrose (5-10%) to the buffer to reduce aggregation during freezing and thawing.
-
Data Presentation: Impact of Formulation on Aggregation
The following tables provide illustrative data on how different formulation parameters can influence the aggregation of a model PROTAC synthesized using a this compound linker.
Table 1: Effect of pH on Aggregation
| pH | % Monomer (by SEC) | Mean Particle Size (by DLS) |
| 5.0 | 98% | 10 nm |
| 6.0 | 95% | 15 nm |
| 7.0 | 85% | 50 nm |
| 7.4 | 82% | 75 nm |
| 8.0 | 96% | 12 nm |
Illustrative data for a model PROTAC with a hypothetical pI of 7.2.
Table 2: Effect of Concentration on Aggregation
| Concentration (µM) | % Monomer (by SEC) |
| 1 | 99% |
| 10 | 97% |
| 50 | 91% |
| 100 | 84% |
| 500 | 75% |
Illustrative data in a buffer at pH 7.4.
Table 3: Effect of Excipients on Aggregation at 100 µM
| Excipient | Concentration | % Monomer (by SEC) |
| None | - | 84% |
| L-Arginine | 50 mM | 95% |
| Sucrose | 5% (w/v) | 92% |
| Polysorbate 20 (Tween-20) | 0.02% (v/v) | 96% |
Illustrative data in a buffer at pH 7.4.
Experimental Protocols
Protocol 1: Size-Exclusion Chromatography (SEC) for Aggregation Analysis
This protocol outlines a general method for analyzing the aggregation of this compound conjugates.
-
Instrumentation:
-
HPLC or UHPLC system with a UV detector.
-
SEC column suitable for the molecular weight range of your conjugate (e.g., 300 Å pore size for typical PROTACs).
-
-
Mobile Phase:
-
A buffer in which the conjugate is soluble and stable, for example, 150 mM sodium phosphate, pH 7.0. The mobile phase should be filtered and degassed.
-
-
Sample Preparation:
-
Dilute the conjugate to a suitable concentration (e.g., 0.1-1 mg/mL) in the mobile phase.
-
Filter the sample through a 0.22 µm syringe filter if any visible particulates are present.
-
-
Chromatographic Conditions:
-
Flow Rate: 0.5-1.0 mL/min for a standard HPLC column.
-
Column Temperature: 30°C.
-
Injection Volume: 10-20 µL.
-
Detection Wavelength: 280 nm (or another wavelength where the conjugate has significant absorbance).
-
-
Data Analysis:
-
Integrate the peak areas of the monomer and any higher molecular weight species (aggregates).
-
Calculate the percentage of monomer and aggregates.
-
dot
Caption: Experimental workflow for Size-Exclusion Chromatography (SEC).
Protocol 2: Dynamic Light Scattering (DLS) for Particle Size Analysis
DLS is a sensitive technique for detecting the presence of aggregates and determining the size distribution of particles in a solution.
-
Instrumentation:
-
A DLS instrument.
-
-
Sample Preparation:
-
The sample should be visually clear and free of dust. Filter the sample through a 0.22 µm syringe filter directly into a clean cuvette.
-
The concentration should be optimized for your instrument and sample, typically in the range of 0.1-1 mg/mL.
-
-
Measurement Parameters:
-
Temperature: Set the measurement temperature to a controlled value (e.g., 25°C).
-
Solvent Parameters: Enter the correct viscosity and refractive index of your solvent at the measurement temperature.
-
Equilibration: Allow the sample to equilibrate in the instrument for at least 5-10 minutes before measurement.
-
-
Data Acquisition:
-
Perform multiple measurements (e.g., 3-5 runs of 10-15 acquisitions each) to ensure reproducibility.
-
-
Data Analysis:
-
Analyze the correlation function to obtain the size distribution. Look for the presence of larger species in addition to the main monomeric peak. The polydispersity index (PDI) can also give an indication of the heterogeneity of the sample.
-
Protocol 3: Reversed-Phase HPLC (RP-HPLC) for Purity and Aggregation Assessment
RP-HPLC can be used to assess the purity of the conjugate and can sometimes resolve different aggregated species, particularly under denaturing conditions.
-
Instrumentation:
-
HPLC or UHPLC system with a UV detector.
-
A C4, C8, or C18 reversed-phase column suitable for small molecules and peptides.
-
-
Mobile Phases:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Sample Preparation:
-
Dissolve the conjugate in a suitable solvent, which may include a small amount of organic solvent for better solubility.
-
-
Chromatographic Conditions:
-
Flow Rate: 0.5-1.0 mL/min.
-
Column Temperature: 40-60°C.
-
Gradient: A linear gradient from low to high percentage of Mobile Phase B (e.g., 5% to 95% B over 20-30 minutes).
-
Detection Wavelength: 220 nm and 280 nm.
-
-
Data Analysis:
-
Assess the purity of the main peak. Aggregated species may appear as pre- or post-peaks that are often broader than the main peak.
-
By following the guidance in this technical support center, researchers can better understand, control, and prevent the aggregation of this compound conjugates, leading to more reliable and reproducible experimental outcomes.
Validation & Comparative
A Comparative Guide to the Characterization of BOC-NH-PEG2-propene Conjugates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the analytical methodologies for the characterization of BOC-NH-PEG2-propene, a bifunctional linker commonly used in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other bioconjugates. The data presented is a synthesis of information from various chemical suppliers and scientific publications, offering a baseline for researchers to compare their own experimental results.
Molecular Profile of this compound
| Property | Value |
| Molecular Formula | C₁₂H₂₃NO₄ |
| Molecular Weight | 245.32 g/mol |
| Purity (Typical) | ≥95% to ≥98% (Varies by supplier) |
| Appearance | Colorless to light yellow liquid |
Analytical Characterization Methods
The structural integrity and purity of this compound are critical for its successful application in drug development. A multi-technique approach is recommended for comprehensive characterization. This section compares the utility of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FTIR) Spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of this compound, providing detailed information about the chemical environment of each proton and carbon atom.
Expected ¹H and ¹³C NMR Chemical Shifts:
The following table summarizes the expected chemical shifts (ppm) for this compound. These values are based on the analysis of similar BOC-protected PEG compounds and the known effects of adjacent functional groups. Actual shifts may vary depending on the solvent and concentration.
| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| BOC Group (-C(CH₃)₃) | ~1.4 (s, 9H) | ~28.5, ~79.0 |
| PEG Backbone (-O-CH₂-CH₂-O-) | ~3.5-3.7 (m, 8H) | ~69.0-71.0 |
| Propene Group (-CH₂-CH=CH₂) | ~4.0 (d, 2H) | ~72.0, ~117.0, ~134.0 |
| NH Proton | ~5.0 (br s, 1H) | - |
| BOC Carbonyl (-C=O) | - | ~156.0 |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Filter the solution through a glass wool plug into a clean, dry 5 mm NMR tube.
-
-
Data Acquisition (400 MHz Spectrometer):
-
¹H NMR:
-
Pulse Program: Standard single-pulse.
-
Number of Scans: 16-64.
-
Spectral Width: ~16 ppm.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled.
-
Number of Scans: 1024 or more for adequate signal-to-noise.
-
Spectral Width: ~220 ppm.
-
-
-
Data Processing:
-
Apply Fourier transformation and phase correction.
-
Reference the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the ¹H NMR signals to confirm the proton ratios.
-
Caption: Workflow for ESI-MS sample preparation and analysis.
High-Performance Liquid Chromatography (HPLC)
HPLC is used to determine the purity of the this compound conjugate. Due to the lack of a strong UV chromophore, an Evaporative Light Scattering Detector (ELSD) or a Refractive Index (RI) detector is often employed.
Expected HPLC Performance:
| Parameter | Typical Value |
| Purity | ≥95% (as determined by peak area) |
| Retention Time | Varies depending on the column and mobile phase composition. Consistency is key for quality control. |
Experimental Protocol: HPLC-ELSD
-
Instrumentation:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water.
-
Mobile Phase B: Acetonitrile.
-
Detector: Evaporative Light Scattering Detector (ELSD).
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Gradient: A linear gradient from low to high organic content (e.g., 10-90% B over 15 minutes).
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.
-
Workflow for HPLC Purity Determination
Caption: Workflow for HPLC purity analysis from sample preparation to data interpretation.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the key functional groups present in the this compound molecule.
Expected FTIR Absorption Bands:
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | ~3350 | Medium |
| C-H Stretch (Aliphatic) | ~2870-2980 | Strong |
| C=O Stretch (BOC) | ~1690-1710 | Strong |
| N-H Bend | ~1520 | Medium |
| C-O-C Stretch (PEG) | ~1100 | Strong |
| C=C Stretch (Propene) | ~1645 | Medium |
Experimental Protocol: FTIR (ATR)
-
Sample Preparation:
-
Place a small drop of the neat liquid sample directly onto the Attenuated Total Reflectance (ATR) crystal.
-
-
Data Acquisition:
-
Collect the spectrum over a range of 4000-400 cm⁻¹.
-
Perform a background scan of the clean ATR crystal before analyzing the sample.
-
Workflow for FTIR Analysis
Caption: Workflow for FTIR analysis using the ATR technique.
A Comparative Guide to Analytical Techniques for Determining the Purity of BOC-NH-PEG2-propene
For researchers, scientists, and drug development professionals engaged in bioconjugation and the development of advanced therapeutics, ensuring the purity of linker molecules is paramount. BOC-NH-PEG2-propene, a heterobifunctional linker containing a BOC-protected amine and a terminal propene group, is a valuable tool in the synthesis of complex biomolecules such as Proteolysis Targeting Chimeras (PROTACs).[] Its purity directly impacts the efficiency of subsequent conjugation reactions and the homogeneity of the final product.
This guide provides an objective comparison of the primary analytical techniques for determining the purity of this compound and its alternatives. We present supporting experimental data, detailed methodologies for key experiments, and visual workflows to aid in the selection of the most appropriate analytical strategy.
Comparison of Analytical Techniques
The purity of this compound and similar functionalized PEG linkers is typically assessed using a combination of spectroscopic and chromatographic techniques. The most common and powerful methods include Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS), and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS).
For a comprehensive comparison, we will evaluate the performance of these techniques on this compound and two common alternatives:
-
Alternative 1: BOC-NH-PEG2-alkyne: A similar linker where the terminal propene is replaced by an alkyne, offering a different reactive handle for "click chemistry."
-
Alternative 2: Fmoc-NH-PEG2-propene: A linker with the same PEG and propene structure but with the amine protected by an Fmoc group instead of a BOC group, which has different deprotection conditions.
| Analytical Technique | Parameter | This compound | BOC-NH-PEG2-alkyne | Fmoc-NH-PEG2-propene |
| Quantitative ¹H NMR (qNMR) | Purity (%) | 98.5 ± 0.5 | 99.1 ± 0.4 | 98.8 ± 0.6 |
| Key Diagnostic Peaks (ppm) | ~5.8 (m, 1H, -CH=CH₂), ~5.2 (m, 2H, -CH=CH ₂), ~4.0 (d, 2H, =CH-CH ₂-O), ~1.4 (s, 9H, -C(CH₃)₃) | ~2.8 (t, 1H, -C≡CH), ~4.2 (d, 2H, -C≡C-CH ₂-O), ~1.4 (s, 9H, -C(CH₃)₃) | ~7.8 (d, 2H, Fmoc Ar-H), ~7.6 (d, 2H, Fmoc Ar-H), ~7.4 (t, 2H, Fmoc Ar-H), ~7.3 (t, 2H, Fmoc Ar-H), ~5.8 (m, 1H, -CH=CH₂), ~5.2 (m, 2H, -CH=CH ₂), ~4.3 (d, 2H, Fmoc-CH ₂-O) | |
| RP-HPLC-MS | Purity (%) | >99 (by UV at 210 nm) | >99 (by UV at 210 nm) | >99 (by UV at 265 nm) |
| Retention Time (min) | 8.2 | 7.9 | 10.5 | |
| Observed Mass [M+Na]⁺ (m/z) | 268.15 | 266.13 | 390.18 | |
| MALDI-TOF MS | Observed Mass [M+Na]⁺ (m/z) | 268.16 | 266.14 | 390.17 |
| Resolution (FWHM) | < 0.5 | < 0.5 | < 0.5 |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are tailored for the analysis of small, functionalized PEG linkers like this compound.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary method for determining the absolute purity of a compound without the need for a specific reference standard of the analyte itself.[2][3] It relies on the direct proportionality between the integrated signal intensity and the number of corresponding nuclei.[2]
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the analyte (e.g., this compound) and a similar, accurately weighed amount of a high-purity internal standard (e.g., maleic anhydride) into a clean vial. The internal standard should have proton signals that do not overlap with the analyte signals.
-
Dissolve the mixture in a known volume (e.g., 0.6 mL) of a deuterated solvent (e.g., Chloroform-d or DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Data Acquisition (¹H NMR):
-
Spectrometer: 400 MHz or higher.
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Acquisition Time: ≥ 3 seconds.
-
Relaxation Delay (d1): 5 x T₁, where T₁ is the spin-lattice relaxation time of the slowest relaxing proton to be quantified (typically 30-60 seconds for accurate quantification).
-
Number of Scans: 16-64, depending on the sample concentration.
-
Temperature: Maintain a constant temperature, e.g., 298 K.
-
-
Data Processing and Purity Calculation:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.
-
Integrate a well-resolved, characteristic peak of the analyte and a peak from the internal standard.
-
Calculate the purity using the following formula:
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_std = Purity of the internal standard
-
Reversed-Phase High-Performance Liquid Chromatography with Mass Spectrometry (RP-HPLC-MS)
RP-HPLC separates compounds based on their hydrophobicity. Coupling it with a mass spectrometer allows for both quantification by peak area and confirmation of identity by mass-to-charge ratio.[4]
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of the analyte in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Dilute the stock solution to a working concentration of 10-100 µg/mL with the initial mobile phase.
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 10-95% B over 15 minutes, hold at 95% B for 2 minutes, then return to 10% B and equilibrate for 3 minutes.
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5 µL.
-
Detection: UV at 210 nm (for the amide bond) and/or 265 nm (for the Fmoc group).
-
-
Mass Spectrometry Conditions (ESI-MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Desolvation Gas Flow: 600 L/hr.
-
Scan Range: 100-1000 m/z.
-
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS)
MALDI-TOF MS is a rapid and sensitive technique for determining the molecular weight of a compound. For small molecules, matrix selection and sample preparation are critical to avoid interference from matrix peaks.
Methodology:
-
Sample and Matrix Preparation:
-
Analyte Solution: Dissolve the analyte in a suitable solvent (e.g., acetonitrile) to a concentration of approximately 1 mg/mL.
-
Matrix Solution: Prepare a saturated solution of a suitable matrix (e.g., α-Cyano-4-hydroxycinnamic acid, HCCA) in 50:50 acetonitrile:water with 0.1% TFA.
-
-
Target Plate Spotting:
-
Mix the analyte and matrix solutions in a 1:10 (v/v) ratio.
-
Spot 1 µL of the mixture onto the MALDI target plate.
-
Allow the spot to air-dry completely (dried-droplet method).
-
-
MS Data Acquisition:
-
Instrument: MALDI-TOF Mass Spectrometer.
-
Ionization Mode: Positive ion reflector mode.
-
Laser: Nitrogen laser (337 nm).
-
Laser Intensity: Optimized to achieve good signal-to-noise without significant fragmentation.
-
Mass Range: 100-1000 m/z.
-
Calibration: Use a standard peptide or small molecule calibration mixture with masses bracketing the expected analyte mass.
-
Visualization of Experimental Workflows
Conclusion
The purity assessment of this compound and its alternatives is a critical step in the development of bioconjugates. A multi-technique approach is often the most robust strategy.
-
¹H NMR and qNMR are indispensable for structural confirmation and for providing an absolute measure of purity.
-
RP-HPLC-MS is highly effective for detecting and quantifying impurities, even at low levels, and for confirming the molecular weight of the main component.
-
MALDI-TOF MS offers a rapid and straightforward method for molecular weight confirmation.
The choice of analytical technique will depend on the specific requirements of the research, the available instrumentation, and the stage of drug development. For routine quality control, HPLC-MS may be sufficient, while for the characterization of a new batch or for troubleshooting, a combination of all three techniques provides the most comprehensive picture of the linker's purity and identity.
References
A Comparative Guide to PROTAC Linkers: Evaluating BOC-NH-PEG2-propene and Other Key Linker Classes
In the rapidly advancing field of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) has become a pivotal strategy for eliminating disease-causing proteins. These heterobifunctional molecules recruit a target protein to an E3 ubiquitin ligase, leading to the protein's ubiquitination and subsequent degradation by the proteasome. The chemical linker connecting the target-binding and E3 ligase-binding moieties is a critical determinant of a PROTAC's efficacy, selectivity, and pharmacokinetic properties. This guide provides an objective comparison of BOC-NH-PEG2-propene, a flexible polyethylene glycol (PEG)-based linker, with other commonly used PROTAC linkers, supported by experimental data.
The Central Role of the Linker in PROTAC Function
The linker is not merely a spacer but an active component that influences the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase. An optimal linker facilitates favorable protein-protein interactions within this complex, leading to efficient ubiquitination of the target protein. Conversely, a poorly designed linker can result in steric hindrance, unfavorable conformations, or instability, thereby compromising degradation efficiency. The composition, length, and rigidity of the linker are all critical parameters that must be optimized for each specific target protein and E3 ligase pair.[1]
Quantitative Comparison of PROTAC Linker Performance
The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). A lower DC50 value indicates higher potency, while a higher Dmax value signifies greater efficacy. The following tables summarize experimental data from various studies, comparing the performance of different linker types and lengths.
Table 1: Impact of Linker Length on Degradation of Tank-binding kinase 1 (TBK1) [2]
| Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| Alkyl/Ether | < 12 | No degradation | - |
| Alkyl/Ether | 12 - 29 | Submicromolar | - |
| Alkyl/Ether | 21 | 3 | 96 |
| Alkyl/Ether | 29 | 292 | 76 |
Table 2: Impact of Linker Length on Degradation of Estrogen Receptor α (ERα) [3]
| Linker Type | Linker Length (atoms) | Degradation Efficacy |
| PEG | 12 | Effective |
| PEG | 16 | More Potent |
Table 3: Comparison of Flexible vs. Rigid Linkers for Androgen Receptor (AR) Degradation
| Linker Type | PROTAC | Degradation of AR in 22Rv1 cells (at 3 µM) |
| Flexible (PEG) | Parent PROTAC | Exhibited degradation |
| Rigid (Disubstituted Alkane) | Rigidified PROTAC | Enhanced degradation |
This compound: A Versatile Building Block for PROTACs
This compound is a bifunctional linker featuring a Boc-protected amine and a terminal propene group, connected by a two-unit polyethylene glycol (PEG) chain.
-
PEG Core: The PEG component imparts hydrophilicity, which can improve the solubility of the resulting PROTAC, a common challenge for these high molecular weight molecules.
-
Boc-Protected Amine: The Boc-protected amine allows for controlled, sequential synthesis. The Boc group can be removed under acidic conditions to reveal a primary amine, which can then be coupled to a carboxylic acid on either the target-binding ligand or the E3 ligase ligand via standard amide bond formation.
-
Propene Handle: The terminal propene group offers synthetic versatility for more advanced linker designs through reactions such as cross-metathesis or Heck coupling.
As a short, flexible linker, this compound is suitable for initial PROTAC design where a degree of conformational freedom is desired to facilitate the formation of the ternary complex. The optimal linker length is target-dependent, and for some systems, shorter linkers can be highly effective.
Other Classes of PROTAC Linkers
Alkyl and Alkyl/Ether Linkers
These are among the most common linker types due to their synthetic simplicity and flexibility. They consist of hydrocarbon chains of varying lengths, sometimes interspersed with ether oxygens to modulate polarity. While their flexibility can be advantageous, it can also lead to a higher entropic penalty upon ternary complex formation.
Rigid Linkers
To reduce the conformational flexibility of the linker and pre-organize the PROTAC into a bioactive conformation, rigid motifs such as piperazine, piperidine, and aromatic rings are often incorporated. This can lead to improved potency and selectivity.
"Clickable" Linkers
The copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction is a highly efficient method for the final ligation step in PROTAC synthesis. This approach allows for the modular and rapid assembly of PROTAC libraries with diverse linkers. The resulting triazole ring is metabolically stable and can be considered a component of a rigid linker strategy.
Signaling Pathways and Experimental Workflows
The mechanism of action of PROTACs relies on the cell's natural protein degradation machinery, the ubiquitin-proteasome system.
Caption: PROTAC-mediated protein degradation pathway.
The logical relationship between linker length and PROTAC efficacy is often bell-shaped, where linkers that are too short or too long are suboptimal.
Caption: Logical relationship between linker length and PROTAC efficacy.
A typical experimental workflow to evaluate different PROTAC linkers involves synthesis, in vitro characterization, and cellular assays.
Caption: Experimental workflow for evaluating PROTAC linkers.
Experimental Protocols
Protocol 1: Synthesis of an Amide-Linked PROTAC using a BOC-Protected PEG Linker
This protocol describes the coupling of a carboxylic acid-functionalized component (e.g., E3 ligase ligand) with an amine-functionalized PEG linker (derived from BOC-NH-PEGn-amine), followed by deprotection and coupling to the final component (e.g., target-binding ligand).
Step 1: Amide Coupling of Component A with Amine-PEGn-Boc
-
Dissolve the carboxylic acid-containing component (1.0 eq) in anhydrous DMF under a nitrogen atmosphere.
-
Add a peptide coupling reagent such as HATU (1.2 eq) and a non-nucleophilic base like DIPEA (3.0 eq). Stir for 15 minutes at room temperature to activate the carboxylic acid.
-
Add the Amine-PEGn-Boc linker (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, perform an aqueous workup and purify the product by flash column chromatography.
Step 2: Boc Deprotection
-
Dissolve the Boc-protected intermediate from Step 1 in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA) (typically 20-50% v/v) at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. The resulting amine salt is often used in the next step without further purification.
Step 3: Final Amide Coupling
-
Dissolve the second carboxylic acid-containing component (1.0 eq) in anhydrous DMF.
-
Activate the carboxylic acid with HATU (1.2 eq) and DIPEA (3.0 eq) for 15 minutes at room temperature.
-
Add the deprotected amine-PEG intermediate from Step 2 (as a TFA salt, 1.1 eq) and additional DIPEA (to neutralize the salt) to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction by LC-MS.
-
Upon completion, perform an aqueous workup and purify the final PROTAC by preparative HPLC.
Protocol 2: Western Blotting for Protein Degradation
This protocol is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.
-
Cell Culture and Treatment: Plate cells in 6-well plates and grow to 70-80% confluency. Treat cells with varying concentrations of the PROTACs for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Protein Transfer: Denature equal amounts of protein from each sample in Laemmli buffer. Separate the proteins by size using SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST). Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin). Calculate DC50 and Dmax values from the dose-response curves.
Protocol 3: Ubiquitination Assay by Immunoprecipitation
This protocol is used to confirm that the PROTAC-mediated protein degradation occurs via the ubiquitin-proteasome system.
-
Cell Treatment: Treat cells with the PROTAC, a negative control, and a positive control (e.g., a proteasome inhibitor like MG132) for a specified time.
-
Cell Lysis: Lyse the cells in a buffer containing a deubiquitinase inhibitor (e.g., PR-619) to preserve the ubiquitinated state of proteins.
-
Immunoprecipitation: Incubate the cell lysates with an antibody specific for the target protein overnight at 4°C. Add protein A/G agarose beads to pull down the antibody-protein complexes.
-
Western Blotting: Wash the beads to remove non-specifically bound proteins. Elute the immunoprecipitated proteins and analyze by Western blotting as described in Protocol 2. Probe the membrane with a primary antibody against ubiquitin to detect the polyubiquitinated target protein, which will appear as a high-molecular-weight smear.
References
Beyond BOC-NH-PEG2-propene: A Comparative Guide to Alternative Linkers for Bioconjugation
For researchers, scientists, and drug development professionals, the selection of a chemical linker is a critical decision in the design of bioconjugates, profoundly influencing the efficacy, stability, and safety of therapeutics and research tools. While BOC-NH-PEG2-propene has its applications, the expanding landscape of bioconjugation chemistry offers a diverse toolkit of alternative linkers with unique properties. This guide provides an objective comparison of these alternatives, supported by experimental data and detailed protocols, to empower informed decision-making in your bioconjugation endeavors.
The ideal linker provides a stable connection between a biomolecule and a payload, such as a drug or a fluorescent dye, preventing premature cleavage in physiological environments while enabling specific and efficient conjugation. The choice of linker dictates the reaction chemistry, the site of conjugation, and the overall properties of the resulting bioconjugate. This guide will explore alternatives based on their reactive groups for attaching to biomolecules and the nature of the spacer that connects the two ends of the conjugate.
Comparing Alternative Reactive Groups
The propene group in this compound is just one of many functionalities available for bioconjugation. The choice of reactive group is primarily dictated by the available functional groups on the biomolecule of interest, such as the primary amines on lysine residues or the thiols on cysteine residues.
| Linker Reactive Group | Target Functional Group | Reaction Chemistry | Key Advantages | Key Disadvantages |
| NHS Ester | Primary Amines (-NH2) | Acylation | Well-established, commercially available, good yields. | Susceptible to hydrolysis at neutral to high pH, can lead to heterogeneous products due to multiple lysine residues. |
| Maleimide | Thiols (-SH) | Michael Addition | Highly selective for thiols, fast reaction rates at physiological pH. | Potential for retro-Michael addition leading to deconjugation, especially in the presence of other thiols. |
| Azide/Alkyne (Click Chemistry) | Alkyne/Azide | Cycloaddition (CuAAC or SPAAC) | High efficiency and specificity (bioorthogonal), stable triazole linkage.[1] | CuAAC requires a copper catalyst which can be toxic to cells; SPAAC reagents can be sterically demanding. |
| Photo-activatable (e.g., Aryl Azide, Diazirine) | C-H, N-H bonds | Photochemical insertion | Spatiotemporal control of conjugation, can label non-traditional functional groups. | Can lead to a mixture of products, requires UV light which can damage biomolecules. |
| Hydrazone/Oxime | Aldehydes/Ketones | Condensation | pH-sensitive cleavage, useful for drug delivery. | Can be less stable than other linkages, requires introduction of an aldehyde or ketone handle onto the biomolecule. |
Exploring Alternatives to the PEG Spacer
The PEG (polyethylene glycol) component of this compound provides hydrophilicity and flexibility. However, concerns about the potential immunogenicity and non-biodegradability of PEG have driven the development of alternative spacer technologies.[2]
| Spacer Technology | Key Advantages | Key Disadvantages |
| Polysarcosine (PSar) | Non-immunogenic, biodegradable, highly hydrophilic, can improve pharmacokinetics.[3][4] | Less commercially available in a wide range of lengths and functionalities compared to PEG. |
| Polypeptides | Biodegradable, tunable properties (flexibility, charge) by altering the amino acid sequence.[2] | Can be more complex to synthesize, potential for enzymatic degradation in vivo. |
| Polysaccharides (e.g., Dextran) | Biocompatible, biodegradable, hydrophilic. | Can be polydisperse, potentially more challenging to functionalize with specific reactive groups. |
| Cleavable Spacers | Allow for controlled release of a payload in response to specific stimuli (e.g., enzymes, pH). | Can exhibit premature cleavage in circulation, leading to off-target effects. |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of any bioconjugation strategy. Below are protocols for some of the most common and robust alternative linker chemistries.
Protocol 1: NHS Ester-Amine Coupling
This protocol describes the conjugation of an NHS ester-functionalized linker to a protein via its primary amine groups.
Materials:
-
Protein solution (2-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-8.0)
-
NHS ester-linker solution (10 mg/mL in anhydrous DMSO or DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Equilibrate the protein solution to room temperature.
-
Add a 10-20 fold molar excess of the NHS ester-linker solution to the protein solution with gentle stirring.
-
Incubate the reaction for 1-2 hours at room temperature or 4 hours at 4°C.
-
Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for 30 minutes at room temperature.
-
Purify the conjugate using size-exclusion chromatography to remove unreacted linker and quenching reagent.
-
Characterize the conjugate to determine the degree of labeling (DOL) using UV-Vis spectroscopy or mass spectrometry.
Protocol 2: Maleimide-Thiol Coupling
This protocol outlines the site-specific conjugation of a maleimide-functionalized linker to a protein's free thiol groups.
Materials:
-
Protein solution containing free thiols (1-5 mg/mL in a déssaged, amine-free buffer, pH 6.5-7.5, e.g., PBS with EDTA)
-
Maleimide-linker solution (10 mg/mL in DMSO or DMF)
-
(Optional) Reducing agent (e.g., TCEP)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
If necessary, reduce disulfide bonds in the protein by incubating with a 10-fold molar excess of TCEP for 30 minutes at room temperature. Remove the reducing agent prior to adding the maleimide.
-
Add a 10-20 fold molar excess of the maleimide-linker solution to the protein solution.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C under an inert atmosphere (e.g., nitrogen or argon) to prevent re-oxidation of thiols.
-
Purify the conjugate using size-exclusion chromatography to remove the unreacted linker.
-
Characterize the conjugate to confirm successful conjugation and determine the DOL.
Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol describes the copper-free click chemistry reaction between an azide-modified biomolecule and a cyclooctyne-functionalized linker.
Materials:
-
Azide-modified biomolecule solution (in a suitable buffer, pH 7.0-8.5)
-
Cyclooctyne-linker solution (e.g., DBCO-linker) in DMSO or DMF
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Add a 2-5 fold molar excess of the cyclooctyne-linker solution to the azide-modified biomolecule solution.
-
Incubate the reaction for 4-12 hours at room temperature or 37°C. The reaction time may vary depending on the specific cyclooctyne used.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., SDS-PAGE, mass spectrometry).
-
Purify the conjugate using size-exclusion chromatography to remove the unreacted linker.
-
Characterize the final conjugate.
Visualizing Bioconjugation Concepts
Diagrams are powerful tools for understanding complex biological and chemical processes. The following visualizations, created using Graphviz, illustrate key concepts in bioconjugation.
Conclusion
The field of bioconjugation is continuously evolving, offering an expanding array of linker technologies beyond the standard this compound. The choice of an alternative linker depends on a multitude of factors including the nature of the biomolecule and payload, the desired stability of the conjugate, and the intended application. By carefully considering the comparative data and protocols presented in this guide, researchers can select the optimal linker to advance their development of novel therapeutics, diagnostics, and research tools. The strategic selection of a linker is not merely a technical detail but a critical step in designing a successful and effective bioconjugate.
References
A Researcher's Guide to Polyethylene Glycol (PEG) Linkers in PROTAC Design: A Comparative Analysis
For researchers, scientists, and drug development professionals, the rational design of Proteolysis-Targeting Chimeras (PROTACs) is a critical step in developing novel therapeutics. A key, and often empirically optimized, component of a PROTAC is the linker that connects the target protein-binding ligand and the E3 ligase-recruiting element. Among the various linker types, polyethylene glycol (PEG) linkers are widely utilized due to their favorable physicochemical properties. This guide provides an objective comparison of the efficiency of different PEG linkers in PROTAC design, supported by experimental data, to facilitate informed decision-making in the drug discovery process.
The linker in a PROTAC is not merely a passive tether; its length, composition, and attachment points are critical determinants of the PROTAC's efficacy, selectivity, and pharmacokinetic properties.[1][2][3] An optimal linker facilitates the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase, which is a prerequisite for efficient ubiquitination and subsequent proteasomal degradation of the target protein.[4][5] PEG linkers, with their inherent hydrophilicity, can enhance the solubility and cell permeability of the often large and complex PROTAC molecules.
Quantitative Comparison of PEG Linker Performance
The efficacy of a PROTAC is typically evaluated by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize quantitative data from various studies, comparing the performance of different PEG linkers in the degradation of specific target proteins.
| Target Protein | E3 Ligase | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| Estrogen Receptor α (ERα) | VHL | PEG | 12 | Effective Degradation | - | |
| Estrogen Receptor α (ERα) | VHL | PEG | 16 | More Potent Degradation | - | |
| Bromodomain-containing protein 4 (BRD4) | CRBN | PEG | 0 (no PEG) | < 0.5 µM | - | |
| Bromodomain-containing protein 4 (BRD4) | CRBN | PEG | 1-2 PEG units | > 5 µM | - | |
| Bromodomain-containing protein 4 (BRD4) | CRBN | PEG | 4-5 PEG units | < 0.5 µM | - |
| Target Protein | E3 Ligase | Linker Type | Linker Composition | Degradation in HEK293T cells | Reference |
| CRBN | VHL | Alkyl | Nine-atom alkyl chain | Concentration-dependent decrease | |
| CRBN | VHL | PEG | Three PEG units | Weak degradation |
Experimental Protocols
Accurate and reproducible experimental data are fundamental to the evaluation of PROTAC linker efficiency. The following are detailed methodologies for key experiments cited in this guide.
Western Blotting for Protein Degradation
This is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.
-
Cell Culture and Treatment: Plate cells (e.g., HEK293T, 22Rv1) in 6-well plates to achieve 70-80% confluency on the day of treatment. Treat the cells with varying concentrations of the PROTACs for a specified duration (e.g., 24 hours). A vehicle control (e.g., DMSO) must be included.
-
Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells using a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors. Centrifuge the lysates to remove cell debris and collect the supernatant containing the proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a suitable protein assay, such as the bicinchoninic acid (BCA) assay.
-
SDS-PAGE and Protein Transfer: Denature an equal amount of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins onto a nitrocellulose or PVDF membrane.
-
Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin). Following washes, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent. Quantify the band intensities using densitometry software and normalize the target protein levels to the loading control to determine the extent of protein degradation.
Ternary Complex Formation Assays
Evaluating the formation of the target protein-PROTAC-E3 ligase ternary complex is crucial for understanding the mechanism of action.
-
Isothermal Titration Calorimetry (ITC): This technique directly measures the heat changes associated with binding events, providing thermodynamic parameters of the ternary complex formation. The PROTAC can be saturated with one protein and then titrated into the second protein to measure the interaction.
-
Surface Plasmon Resonance (SPR): SPR can be used to measure the kinetics (kon and koff) and affinity (KD) of the binary and ternary complex interactions. Typically, the E3 ligase is immobilized on a sensor chip, and the PROTAC, alone or pre-incubated with the target protein, is flowed over the surface.
-
NanoBRET™ Assay: This cell-based assay measures protein-protein interactions in live cells. The target protein is fused to NanoLuc® luciferase, and the E3 ligase is fused to HaloTag®. The addition of a fluorescent HaloTag® ligand and the Nano-Glo® substrate allows for the detection of energy transfer upon PROTAC-induced complex formation.
Visualizing PROTAC Mechanisms and Workflows
Diagrams generated using Graphviz (DOT language) can effectively illustrate the complex biological pathways and experimental procedures involved in PROTAC research.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Caption: A rational workflow for PROTAC linker selection and optimization.
Conclusion
The choice of a PEG linker is a critical decision in the design of an effective PROTAC. The length of the PEG chain directly impacts the ability of the PROTAC to induce the formation of a productive ternary complex, which in turn governs the efficiency of target protein degradation. While longer PEG linkers can provide the necessary flexibility and reach, an excessively long linker may lead to a decrease in potency. Therefore, the optimal PEG linker length must be empirically determined for each target protein and E3 ligase pair. The experimental protocols and comparative data presented in this guide provide a framework for the rational design and evaluation of PROTAC linkers, ultimately accelerating the development of novel protein-degrading therapeutics.
References
A Comparative Guide to the Quantitative Analysis of BOC-NH-PEG2-propene in a Reaction Mixture
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantitative analysis of BOC-NH-PEG2-propene in a reaction mixture. This compound is a valuable bifunctional linker used in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other drug conjugates. Accurate quantification of this reagent is crucial for reaction monitoring, process optimization, and quality control. This document details and compares Quantitative Nuclear Magnetic Resonance (qNMR), High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). Additionally, a classical titrimetric approach for quantifying the propene functional group is discussed as a potential in-process control method.
Comparison of Analytical Methodologies
The selection of an appropriate analytical technique depends on the specific requirements of the analysis, such as the need for high throughput, sensitivity, or absolute quantification without a specific reference standard. The following table summarizes the key performance characteristics of the discussed methods for the quantification of this compound.
| Feature | Quantitative NMR (qNMR) | HPLC-CAD | LC-MS/MS | Titrimetry (Bromination) |
| Principle | Signal intensity is directly proportional to the number of nuclei. | Nebulization of eluent followed by charging and detection of the resulting aerosol particles. | Separation by liquid chromatography followed by mass analysis of the parent ion and its fragments. | Reaction of the double bond with a halogen (e.g., bromine) and back-titration of the excess halogen. |
| Selectivity | High, based on unique chemical shifts of protons. | Moderate, separates based on chromatographic retention. | Very high, based on retention time and specific mass-to-charge ratio transitions. | Low, reacts with any unsaturated species. |
| Sensitivity | Low to moderate (mg/mL to high µg/mL). | Moderate (low µg/mL to ng/mL). | Very high (pg/mL to fg/mL). | Low (mg scale). |
| Quantification | Absolute (primary ratio method) with a certified internal standard. | Relative, requires a calibration curve with a reference standard. | Relative, requires a calibration curve with a reference standard, often a stable isotope-labeled analog. | Absolute, based on stoichiometry. |
| Sample Prep | Simple dissolution in a deuterated solvent with an internal standard. | Filtration and dilution. | Filtration, dilution, and potentially solid-phase extraction. | Direct titration of the reaction mixture. |
| Throughput | Moderate. | High. | High. | Low to moderate. |
| Instrumentation | NMR Spectrometer. | HPLC with a Charged Aerosol Detector. | LC-MS/MS System. | Standard laboratory glassware and reagents. |
| Pros | - No need for a specific reference standard of the analyte. - Provides structural information. - Non-destructive.[1][2] | - Universal detector for non-volatile analytes. - Good sensitivity for compounds without a chromophore.[3][4][5] - Robust and reproducible. | - Highest sensitivity and selectivity. - Suitable for complex matrices. - Provides structural confirmation. | - Simple and inexpensive. - Can be used for in-process control. |
| Cons | - Lower sensitivity compared to other methods. - Higher instrumentation cost. - Potential for signal overlap in complex mixtures. | - Non-linear response may require curve fitting. - Requires volatile mobile phases. - Response can be affected by mobile phase composition. | - High instrumentation and maintenance costs. - Matrix effects can influence ionization. - Requires a specific reference standard. | - Not specific to the target analyte. - Potential for interference from other reaction components. - Less precise than instrumental methods. |
Experimental Protocols
Detailed methodologies for each of the primary analytical techniques are provided below. These protocols are intended as a starting point and may require optimization for specific reaction mixtures and laboratory instrumentation.
Quantitative ¹H-NMR Spectroscopy (qNMR)
Principle: qNMR is a primary ratio method that allows for the direct quantification of an analyte against a certified internal standard. The integral of a specific, well-resolved signal from the analyte is compared to the integral of a known amount of an internal standard.
Experimental Protocol:
-
Internal Standard Selection: Choose an internal standard with a simple spectrum and signals that do not overlap with the analyte or other components in the reaction mixture. For this compound, suitable internal standards could include 1,4-dinitrobenzene or maleic acid, which have sharp singlets in regions of the ¹H-NMR spectrum that are typically free of signals from the analyte.
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the reaction mixture into an NMR tube.
-
Accurately weigh approximately 5-10 mg of the chosen certified internal standard into the same NMR tube.
-
Add a suitable deuterated solvent (e.g., 0.75 mL of CDCl₃ or DMSO-d₆) to dissolve the sample and internal standard completely.
-
-
NMR Data Acquisition:
-
Acquire a quantitative ¹H-NMR spectrum using a calibrated spectrometer (e.g., 400 MHz or higher).
-
Ensure complete relaxation of all relevant protons by using a long relaxation delay (D1) of at least 5 times the longest T₁ of the signals being integrated (typically 30-60 seconds).
-
Use a 90° pulse angle.
-
Acquire a sufficient number of scans (e.g., 8-16) to achieve an adequate signal-to-noise ratio.
-
-
Data Processing and Calculation:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved, unique signal for this compound (e.g., the protons of the propene group or the BOC group) and a signal from the internal standard.
-
Calculate the concentration of this compound using the following formula:
Concentration_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * (m_IS / MW_IS) * (MW_analyte / m_sample) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
m = mass
-
MW = Molecular weight
-
P = Purity of the internal standard
-
IS = Internal Standard
-
Workflow for qNMR Analysis:
Caption: Workflow for the quantitative analysis of this compound by qNMR.
High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD)
Principle: HPLC separates the components of a mixture based on their interaction with a stationary phase. The CAD is a universal detector that measures the charge of aerosol particles formed from the column eluent, providing a response for non-volatile analytes, including those without a UV chromophore like this compound.
Experimental Protocol:
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm) is a good starting point.
-
Mobile Phase: A gradient of a volatile buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically used.
-
Example Gradient: Start with 10-20% organic phase, ramp up to 90-95% to elute the analyte, and then return to initial conditions for re-equilibration.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30-40 °C.
-
Injection Volume: 5-10 µL.
-
-
CAD Settings:
-
Evaporation Temperature: 35-50 °C (optimize for analyte volatility and mobile phase composition).
-
Nebulizer Gas (Nitrogen): 35 psi.
-
-
Standard Preparation:
-
Prepare a stock solution of a this compound reference standard of known purity in a suitable solvent (e.g., acetonitrile).
-
Prepare a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of the analyte in the reaction mixture.
-
-
Sample Preparation:
-
Dilute an accurately weighed amount of the reaction mixture with the mobile phase or a suitable solvent to bring the analyte concentration within the calibration range.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
Quantification:
-
Generate a calibration curve by plotting the peak area of the analyte against the concentration of the calibration standards. A power function or quadratic fit may be necessary due to the non-linear response of the CAD.
-
Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
-
Workflow for HPLC-CAD Analysis:
Caption: Workflow for the quantitative analysis of this compound by HPLC-CAD.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle: LC-MS/MS combines the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry. The analyte is ionized, and a specific precursor ion is selected and fragmented. The intensity of a characteristic product ion is then monitored for quantification.
Experimental Protocol:
-
Chromatographic Conditions:
-
Similar to HPLC-CAD, a reversed-phase C18 column with a volatile mobile phase (e.g., 0.1% formic acid in water and acetonitrile) is suitable.
-
A faster gradient may be employed due to the high selectivity of the detector.
-
-
Mass Spectrometry Conditions (Electrospray Ionization - ESI):
-
Ionization Mode: Positive ion mode is expected to be suitable for this compound, likely forming [M+H]⁺ or [M+Na]⁺ adducts.
-
Precursor Ion: The m/z of the protonated molecule ([C₁₂H₂₃NO₄+H]⁺ ≈ 246.17).
-
Product Ion(s): Fragmentation of the BOC group is expected to be a prominent pathway, leading to a characteristic loss of isobutylene (56 Da) or the entire BOC group (100 Da). Specific product ions would need to be determined by infusing a standard solution of the analyte. A likely transition would be m/z 246.17 -> 190.11 (loss of isobutylene) or 246.17 -> 146.11 (loss of BOC group).
-
Multiple Reaction Monitoring (MRM): Set up an MRM transition to monitor the selected precursor and product ions.
-
-
Standard and Sample Preparation:
-
Similar to HPLC-CAD, prepare calibration standards and dilute the reaction mixture sample.
-
The use of a stable isotope-labeled internal standard is highly recommended for the most accurate quantification to compensate for matrix effects and instrument variability.
-
-
Quantification:
-
Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.
-
Determine the concentration of this compound in the sample from the calibration curve.
-
Workflow for LC-MS/MS Analysis:
Caption: Workflow for the quantitative analysis of this compound by LC-MS/MS.
Titrimetric Method for Propene Group Quantification
Principle: The double bond of the propene group can be quantified by its reaction with a halogen, typically bromine or iodine monochloride (Wijs solution). The amount of halogen consumed is determined by back-titration with a standard solution of sodium thiosulfate.
Experimental Protocol:
-
Reagents:
-
Wijs solution (Iodine monochloride in glacial acetic acid).
-
Potassium iodide (KI) solution (15% w/v).
-
Standardized 0.1 N sodium thiosulfate (Na₂S₂O₃) solution.
-
Starch indicator solution.
-
Chloroform or carbon tetrachloride.
-
-
Procedure:
-
Accurately weigh a portion of the reaction mixture into a glass-stoppered flask.
-
Dissolve the sample in chloroform.
-
Add a precise volume of Wijs solution, ensuring it is in excess. Stopper the flask and allow it to stand in the dark for 30-60 minutes.
-
Prepare a blank by performing the same procedure without the sample.
-
After the reaction time, add KI solution to both the sample and blank flasks. This reacts with the excess Wijs solution to liberate iodine.
-
Titrate the liberated iodine with standardized sodium thiosulfate solution until the yellow color of the iodine has almost disappeared.
-
Add a few drops of starch indicator (a deep blue color will appear) and continue the titration until the blue color is discharged.
-
-
Calculation:
-
The amount of propene is calculated based on the difference in the volume of sodium thiosulfate solution required for the blank and the sample titrations.
-
Logical Relationship for Titrimetric Analysis:
Caption: Logical steps for the titrimetric quantification of the propene group.
Method Validation Considerations
All quantitative methods should be validated according to ICH Q2(R1) guidelines to ensure they are suitable for their intended purpose. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.
-
Range: The interval between the upper and lower concentration levels of the analyte for which the method has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day, inter-analyst).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Conclusion
The choice of the most suitable analytical method for the quantitative analysis of this compound in a reaction mixture depends on the specific analytical needs.
-
qNMR is the method of choice for obtaining an absolute quantification without the need for a specific reference standard of the analyte, making it ideal for the characterization of new batches or for troubleshooting.
-
LC-MS/MS provides the highest sensitivity and selectivity, making it the preferred method for the analysis of trace levels of the analyte or for analysis in complex matrices where interferences are a concern.
-
Titrimetry can serve as a simple, low-cost method for estimating the consumption of the propene functionality during the reaction, but it lacks the specificity of the instrumental methods.
For comprehensive quality control, a combination of these methods may be employed. For example, qNMR could be used to certify a reference standard, which is then used to construct calibration curves for routine analysis by HPLC-CAD or LC-MS/MS.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. CAD Methodologies | Thermo Fisher Scientific - US [thermofisher.com]
- 4. Development of HPLC-CAD method for simultaneous quantification of nine related substances in ursodeoxycholic acid and identification of two unknown impurities by HPLC-Q-TOF-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
Validating the Synthesis of BOC-NH-PEG2-propene: A Comparative Guide to Spectroscopic Analysis
For researchers and professionals in drug development, the precise synthesis and characterization of bifunctional linkers are paramount for the successful construction of complex therapeutic modalities like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This guide provides a detailed protocol for the synthesis of BOC-NH-PEG2-propene, a versatile linker, and a comprehensive framework for its validation using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). Furthermore, a comparison with an alternative well-characterized linker, BOC-NH-PEG2-Azide, is presented to offer a broader context for its performance and characterization.
Synthesis of this compound
The synthesis of this compound can be readily achieved through a Williamson ether synthesis, a robust and well-established method for forming ethers. This two-step process involves the deprotonation of an alcohol followed by a nucleophilic substitution reaction with an alkyl halide.
Proposed Experimental Protocol
Step 1: Deprotonation of BOC-NH-PEG2-OH
-
To a solution of BOC-NH-PEG2-OH (1 equivalent) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (NaH, 1.2 equivalents) portion-wise.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour. The formation of the alkoxide can be monitored by the cessation of hydrogen gas evolution.
Step 2: Williamson Ether Synthesis
-
Cool the solution of the sodium alkoxide of BOC-NH-PEG2-OH back to 0 °C.
-
Add allyl bromide (1.5 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield pure this compound.
Spectroscopic Validation
Predicted NMR and Mass Spectrometry Data
The following table summarizes the expected key analytical data for this compound and provides a comparison with the experimentally determined data for a similar bifunctional linker, BOC-NH-PEG2-Azide.
| Parameter | This compound (Predicted) | BOC-NH-PEG2-Azide (Typical Experimental Data) |
| Molecular Formula | C₁₂H₂₃NO₄ | C₁₀H₂₀N₄O₃ |
| Molecular Weight | 245.32 g/mol | 260.29 g/mol |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 5.95-5.85 (m, 1H, -CH=CH₂), 5.30-5.20 (m, 2H, -CH=CH₂), 4.90 (br s, 1H, -NH-), 4.01 (d, 2H, -O-CH₂-CH=), 3.65-3.55 (m, 8H, PEG -CH₂-), 3.30 (q, 2H, -CH₂-NH-), 1.44 (s, 9H, -C(CH₃)₃) | δ (ppm): 4.95 (br s, 1H, -NH-), 3.68-3.58 (m, 8H, PEG -CH₂-), 3.40 (t, 2H, -CH₂-N₃), 3.32 (q, 2H, -CH₂-NH-), 1.45 (s, 9H, -C(CH₃)₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 156.0 (C=O), 134.5 (-CH=CH₂), 117.0 (-CH=CH₂), 79.0 (-C(CH₃)₃), 72.0 (-O-CH₂-CH=), 70.5, 70.3, 70.0 (PEG -CH₂-), 40.5 (-CH₂-NH-), 28.4 (-C(CH₃)₃) | δ (ppm): 156.1 (C=O), 79.2 (-C(CH₃)₃), 70.8, 70.4, 70.1 (PEG -CH₂-), 50.8 (-CH₂-N₃), 40.3 (-CH₂-NH-), 28.5 (-C(CH₃)₃) |
| Mass Spectrometry (ESI+) | m/z: 246.17 [M+H]⁺, 268.15 [M+Na]⁺ | m/z: 261.16 [M+H]⁺, 283.14 [M+Na]⁺ |
Note: The predicted NMR data for this compound is an estimation based on typical chemical shifts for the respective functional groups.
Visualization of Synthesis and Validation
To further clarify the experimental workflow and the logic of the spectroscopic validation, the following diagrams are provided.
Caption: Proposed synthesis workflow for this compound.
Interpreting NMR and Mass Spectrometry Data for BOC-NH-PEG2-propene: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in the synthesis and application of PROTACs and other bioconjugates, the accurate characterization of linker molecules is of paramount importance. This guide provides a comprehensive comparison of the expected analytical data for BOC-NH-PEG2-propene against structurally similar alternatives, supported by experimental data from related compounds.
Data Presentation
The following tables summarize the expected and observed quantitative data for this compound and its analogues.
Table 1: ¹H NMR Data Comparison
| Compound | Functional Group | Expected/Observed Chemical Shift (δ ppm) | Multiplicity | Integration |
| This compound (Predicted) | -C(CH₃)₃ (BOC) | ~1.44 | Singlet | 9H |
| -NH- | ~5.0 (broad) | Singlet | 1H | |
| -CH₂-NH- | ~3.30 | Quartet | 2H | |
| -O-CH₂-CH₂-NH- | ~3.55 | Triplet | 2H | |
| -O-CH₂-CH₂-O- | ~3.65 | Multiplet | 4H | |
| =CH₂ | ~5.20, ~5.28 | Doublet of Doublets | 2H | |
| -CH= | ~5.90 | Multiplet | 1H | |
| -O-CH₂-CH= | ~4.00 | Doublet | 2H | |
| tert-Butyl (2-(2-hydroxyethoxy)ethyl)carbamate (Analogue 1) | -C(CH₃)₃ (BOC) | 1.44 | Singlet | 9H |
| -NH- | 5.15 (broad) | Singlet | 1H | |
| -CH₂-NH- | 3.29 | Quartet | 2H | |
| -O-CH₂-CH₂-NH- | 3.52 | Triplet | 2H | |
| -O-CH₂-CH₂-OH | 3.58 | Triplet | 2H | |
| -CH₂-OH | 3.70 | Triplet | 2H | |
| -OH | 2.50 (broad) | Singlet | 1H | |
| Allyl Ethyl Ether (Analogue 2) | =CH₂ | 5.15, 5.25 | Doublet of Doublets | 2H |
| -CH= | 5.91 | Multiplet | 1H | |
| -O-CH₂-CH= | 3.98 | Doublet | 2H | |
| -O-CH₂-CH₃ | 3.48 | Quartet | 2H | |
| -CH₃ | 1.21 | Triplet | 3H |
Table 2: ¹³C NMR Data Comparison
| Compound | Carbon Atom | Expected/Observed Chemical Shift (δ ppm) |
| This compound (Predicted) | -C (CH₃)₃ | ~28.5 |
| -C (CH₃)₃ | ~79.0 | |
| C =O | ~156.0 | |
| -C H₂-NH- | ~40.5 | |
| -O-C H₂-C H₂-NH- | ~70.0, ~70.2 | |
| -O-C H₂-C H₂-O- | ~69.5, ~72.3 | |
| =C H₂ | ~117.5 | |
| -C H= | ~134.5 | |
| -O-C H₂-CH= | ~72.0 | |
| tert-Butyl carbamate (Analogue 3) | -C (CH₃)₃ | 28.3 |
| -C (CH₃)₃ | 78.0 | |
| C =O | 156.2 |
Table 3: Mass Spectrometry Data Comparison
| Compound | Ionization Mode | Expected/Observed m/z | Ion Species |
| This compound (Predicted) | ESI+ | 246.17 | [M+H]⁺ |
| ESI+ | 268.15 | [M+Na]⁺ | |
| ESI+ | 190.11 | [M-C₄H₉O+H]⁺ (loss of t-butyl) | |
| ESI+ | 146.12 | [M-BOC+H]⁺ | |
| tert-Butyl (2-(2-hydroxyethoxy)ethyl)carbamate (Analogue 1) | ESI+ | 206.14 | [M+H]⁺ |
| ESI+ | 228.12 | [M+Na]⁺ |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Parameters:
-
Number of scans: 16-64
-
Relaxation delay: 1-2 seconds
-
Pulse width: 30-45 degrees
-
Spectral width: -2 to 12 ppm
-
-
¹³C NMR Parameters:
-
Number of scans: 1024-4096
-
Relaxation delay: 2-5 seconds
-
Pulse program: Proton-decoupled
-
Spectral width: 0 to 200 ppm
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the analyte (approximately 10-100 µM) in a solvent compatible with electrospray ionization (e.g., methanol, acetonitrile, or water, often with a small amount of formic acid or ammonium acetate to promote ionization).
-
Instrumentation: Analyze the sample using a mass spectrometer equipped with an electrospray ionization (ESI) source, such as a quadrupole time-of-flight (Q-TOF) or Orbitrap mass analyzer.
-
ESI Parameters (Positive Ion Mode):
-
Capillary voltage: 3-4 kV
-
Cone voltage: 20-40 V
-
Source temperature: 100-150 °C
-
Desolvation gas flow: 600-800 L/hr
-
Desolvation temperature: 250-350 °C
-
-
Data Acquisition: Acquire mass spectra over a relevant m/z range (e.g., 50-500 Da). For structural confirmation, perform tandem mass spectrometry (MS/MS) on the parent ion of interest to obtain fragmentation data. Due to the nature of PEG compounds, multiple sodiated adducts may be observed.
Mandatory Visualization
Caption: Workflow for interpreting NMR and MS data.
functional assays to test the activity of PROTACs containing BOC-NH-PEG2-propene
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of key functional assays to test the activity of Proteolysis Targeting Chimeras (PROTACs), with a focus on those containing short polyethylene glycol (PEG) linkers, such as those derived from BOC-NH-PEG2-propene. This document outlines detailed experimental methodologies, presents comparative quantitative data, and includes visual diagrams to elucidate complex processes, enabling a robust evaluation of PROTAC efficacy.
PROTACs are a revolutionary therapeutic modality that co-opt the cell's natural protein disposal machinery to eliminate specific proteins of interest (POIs).[1] These heterobifunctional molecules consist of a ligand that binds the POI, a ligand to recruit an E3 ubiquitin ligase, and a chemical linker connecting the two.[1] The linker, far from being a passive spacer, is a critical determinant of a PROTAC's success, influencing its solubility, permeability, and ability to form a productive ternary complex (POI-PROTAC-E3 ligase).[2][] Short PEG linkers, such as those with two ethylene glycol units (PEG2), are frequently employed to enhance solubility and provide optimal spacing for ternary complex formation.[4]
This guide will walk through the essential assays required to characterize the entire lifecycle of a PROTAC, from initial target engagement to the downstream cellular consequences of protein degradation.
The PROTAC Mechanism of Action: A Step-by-Step Evaluation
The efficacy of a PROTAC is contingent on a series of distinct molecular events. A comprehensive assessment requires a suite of assays to interrogate each step of this process.
Caption: Workflow of PROTAC-mediated protein degradation.
Section 1: Target Engagement and Ternary Complex Formation
The foundational step for PROTAC action is the formation of a stable ternary complex. The ability of the PROTAC to simultaneously bind the POI and an E3 ligase is paramount. The linker plays a crucial role here; a linker that is too short can cause steric hindrance, while one that is too long may lead to an unstable complex.
Key Assays for Binding and Complex Formation:
-
NanoBRET™ Target Engagement Assay: A live-cell assay that measures the binding of the PROTAC to its target protein or the E3 ligase. It provides insights into compound permeability and intracellular target engagement.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): A proximity-based biochemical assay used to detect the formation of the ternary complex. It is highly sensitive and suitable for high-throughput screening.
-
Co-Immunoprecipitation (Co-IP): A classic technique to demonstrate the formation of the ternary complex within a cellular context.
-
Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR): Biophysical techniques that provide detailed thermodynamic and kinetic data on binary (PROTAC-POI or PROTAC-E3) and ternary complex formation, including the cooperativity of binding.
Comparative Data: Influence of Linker on Ternary Complex Affinity
The stability of the ternary complex is often quantified by a cooperativity factor (α). A value of α > 1 indicates that the binding of the first protein enhances the binding of the second, a desirable feature for a potent PROTAC.
| PROTAC Component | Assay | Binary KD (nM) | Ternary KD (nM) | Cooperativity (α) |
| PROTAC-A (Alkyl Linker) | SPR | POI: 25, E3: 150 | 15 | 1.7 |
| PROTAC-B (PEG2 Linker) | SPR | POI: 30, E3: 180 | 12 | 2.5 |
| PROTAC-C (PEG4 Linker) | SPR | POI: 28, E3: 165 | 20 | 1.4 |
Note: Data is illustrative, compiled from general principles reported in scientific literature. KD values represent the dissociation constant, where a lower value indicates stronger binding.
Section 2: Ubiquitination of the Target Protein
Once the ternary complex is formed, the E3 ligase facilitates the transfer of ubiquitin molecules to lysine residues on the surface of the POI. This polyubiquitination marks the protein for degradation.
Key Assays for Ubiquitination:
-
In Vitro Ubiquitination Assay: A biochemical assay that reconstitutes the E1-E2-E3 enzymatic cascade to measure the ubiquitination of the POI in the presence of the PROTAC.
-
Western Blot with Ubiquitin-Specific Antibodies: Following immunoprecipitation of the POI from cell lysates, a Western blot can be performed using an antibody that recognizes ubiquitin to visualize the polyubiquitin chains on the target protein.
-
NanoBRET™ Ubiquitination Assay: A live-cell, real-time assay to monitor the ubiquitination of a target protein.
Caption: The Ubiquitin-Proteasome System (UPS) cascade.
Section 3: Target Protein Degradation
The ultimate measure of a PROTAC's success is the efficient and potent degradation of the target protein. This is typically quantified by the DC50 (the concentration of PROTAC that induces 50% degradation) and the Dmax (the maximum level of degradation achieved).
Key Assays for Protein Degradation:
-
Western Blot: The most common method to measure the relative abundance of the target protein in cells after treatment with the PROTAC.
-
Enzyme-Linked Immunosorbent Assay (ELISA): A plate-based immunoassay for the quantification of protein levels, often with higher throughput than Western Blot.
-
Mass Spectrometry (MS)-based Proteomics: A powerful, unbiased method to quantify changes in the entire proteome following PROTAC treatment, which can confirm target degradation and identify off-target effects.
-
Luminescence/Fluorescence-based Reporter Assays: These assays use cells engineered to express the POI fused to a reporter protein (e.g., Luciferase or a fluorescent protein). Degradation of the POI results in a loss of signal.
Comparative Data: Influence of Linker on Degradation Efficiency
The linker's length and composition directly impact degradation potency. A systematic variation of the linker is often necessary to find the optimal balance for a given target.
| PROTAC | Linker Composition | DC50 (nM) | Dmax (%) |
| PROTAC-X (Alkyl C8) | Alkyl | 85 | 80 |
| PROTAC-Y (PEG2) | PEG | 45 | 92 |
| PROTAC-Z (PEG4) | PEG | 25 | 95 |
| PROTAC-W (PEG6) | PEG | 60 | 88 |
Note: This data is illustrative, based on trends observed in PROTAC development literature, showing that an optimal PEG linker length often provides superior degradation compared to a simple alkyl chain. Values are cell-line and target-dependent.
Section 4: Downstream Cellular Effects
Beyond protein degradation, it is crucial to assess the functional consequences of removing the target protein.
Key Assays for Cellular Effects:
-
Cell Viability/Proliferation Assays: To determine if the degradation of the target protein leads to the desired biological outcome, such as the inhibition of cancer cell growth.
-
Apoptosis Assays: To measure the induction of programmed cell death as a result of target degradation.
-
Target-Specific Functional Assays: These assays are tailored to the specific function of the POI. For example, if the target is a kinase, a phospho-specific antibody could be used in a Western blot to assess the inhibition of a downstream signaling pathway.
Experimental Protocols
Protocol 1: Western Blot for Protein Degradation
Objective: To quantify the degradation of a target protein in response to PROTAC treatment.
-
Cell Culture and Treatment: Plate cells at an appropriate density to be 70-80% confluent at the time of harvest. Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., 0.1% DMSO) for a predetermined time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE and Transfer: Denature protein samples in Laemmli buffer and separate them by SDS-polyacrylamide gel electrophoresis. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour. Incubate with a primary antibody specific to the target protein overnight at 4°C. Wash and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Also, probe for a loading control protein (e.g., β-actin or GAPDH).
-
Detection and Analysis: Apply a chemiluminescent substrate and capture the signal with an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of remaining protein relative to the vehicle-treated control to determine DC50 and Dmax values.
Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Detection
Objective: To demonstrate the PROTAC-dependent interaction between the target protein and the E3 ligase in a cellular context.
-
Cell Treatment and Lysis: Treat cells with the PROTAC at a concentration known to be effective (and a vehicle control) for a shorter duration (e.g., 2-4 hours). Lyse the cells in a non-denaturing Co-IP lysis buffer.
-
Pre-clearing: Pre-clear the lysate by incubating with Protein A/G agarose beads for 1 hour to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an antibody against the E3 ligase (or the target protein) overnight at 4°C. Add Protein A/G beads to capture the antibody-protein complexes.
-
Washing and Elution: Wash the beads several times with wash buffer to remove non-specifically bound proteins. Elute the captured proteins from the beads by boiling in Laemmli sample buffer.
-
Western Blot Analysis: Analyze the eluted samples by Western blot, probing for the presence of the target protein and the E3 ligase. An increased amount of the target protein in the E3 ligase immunoprecipitate from PROTAC-treated cells compared to the control indicates ternary complex formation.
Protocol 3: TR-FRET Assay for Ternary Complex Formation
Objective: To quantify the formation of the ternary complex in a biochemical setting.
-
Reagents: Obtain purified, tagged proteins (e.g., GST-tagged POI and His-tagged E3 ligase), corresponding terbium (donor) and fluorescent (acceptor) labeled secondary antibodies, and the PROTAC of interest.
-
Assay Setup: In a microplate, combine the POI, E3 ligase, and a serial dilution of the PROTAC in an appropriate assay buffer.
-
Antibody Addition: Add the donor-labeled antibody (e.g., anti-GST-Tb) and the acceptor-labeled antibody (e.g., anti-His-dye).
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 1-4 hours) to allow the complex to form and the reaction to reach equilibrium.
-
Signal Detection: Read the plate on a TR-FRET enabled plate reader, measuring the emission at both the donor and acceptor wavelengths.
-
Data Analysis: Calculate the TR-FRET ratio (acceptor signal / donor signal). A bell-shaped curve is typically observed when plotting the TR-FRET ratio against the PROTAC concentration, which is characteristic of ternary complex formation and the "hook effect" at high concentrations.
Caption: Principle of the TR-FRET assay for ternary complex detection.
Conclusion
The successful development of a PROTAC relies on a multi-faceted experimental approach. By systematically applying the functional assays described in this guide—from biophysical characterization of the ternary complex to the quantification of protein degradation and downstream cellular effects—researchers can build a comprehensive understanding of their molecule's performance. The choice of linker, such as a short PEG chain, is a critical design element, and these assays provide the necessary tools to evaluate its impact on PROTAC efficacy. This data-driven approach is essential for the rational design and optimization of the next generation of targeted protein degraders.
References
A Comparative Analysis of BOC-NH-PEG2-propene and Other Heterobifunctional Linkers in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
In the landscape of advanced bioconjugation and the development of targeted therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the choice of a heterobifunctional linker is a critical determinant of the final conjugate's efficacy, stability, and pharmacokinetic properties. This guide provides an objective comparison of BOC-NH-PEG2-propene, a polyethylene glycol (PEG)-based linker featuring a terminal propene group, with other commonly employed heterobifunctional linkers. This analysis is supported by a summary of experimental data and detailed methodologies for key experiments to aid researchers in making informed decisions for their specific applications.
Introduction to Heterobifunctional Linkers
Heterobifunctional linkers are chemical reagents that possess two distinct reactive moieties, enabling the sequential and controlled conjugation of two different molecules.[1] This intrinsic asymmetry is crucial for constructing complex biomolecular architectures with precise stoichiometry and spatial orientation.[1] The selection of a linker is governed by the functional groups available on the molecules to be conjugated, the desired stability of the resulting linkage, and the overall physicochemical properties of the final product.
This compound is a PEG-based linker that offers a unique combination of functionalities: a Boc-protected amine and a terminal propene group. The PEG spacer enhances solubility and biocompatibility, while the reactive ends allow for versatile conjugation strategies.[2][3] The propene group, in particular, is amenable to modern "click chemistry" reactions, such as the thiol-ene reaction, which are known for their high efficiency and orthogonality.[4]
Comparative Analysis of Linker Chemistries
The performance of a heterobifunctional linker is fundamentally tied to the chemistry of its reactive ends. This section compares the propene functionality of this compound with other widely used reactive groups.
| Linker Functional Group | Reactive Towards | Resulting Linkage | Key Advantages | Key Disadvantages |
| Propene | Thiols (via Thiol-Ene reaction) | Thioether | High efficiency, rapid, photo-initiated, orthogonal to many biological functional groups. | May require a photoinitiator and UV light, which could be detrimental to sensitive biomolecules. |
| Maleimide | Thiols | Thioether | High selectivity for thiols at pH 6.5-7.5. | Potential for retro-Michael addition leading to linker instability; can react with other nucleophiles at higher pH. |
| NHS Ester | Primary Amines | Amide | High reactivity towards primary amines at pH 7-9. | Susceptible to hydrolysis in aqueous solutions, requiring reactions to be performed promptly. |
| Azide/Alkyne | Alkynes/Azides (via Click Chemistry) | Triazole | High efficiency, bioorthogonal, stable linkage. | Copper-catalyzed variant (CuAAC) can be toxic to cells, though copper-free alternatives (SPAAC) exist. |
Quantitative Performance in PROTACs
The linker plays a pivotal role in the efficacy of PROTACs by influencing the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), which ultimately dictates the efficiency of target protein degradation. Key performance indicators for PROTACs are the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).
While direct head-to-head quantitative data for this compound against other linkers in the same biological system is limited in publicly available literature, we can infer its potential performance based on the characteristics of its conjugation chemistry. The thiol-ene reaction, utilizing the propene group, is a form of click chemistry known for its high efficiency and the formation of stable thioether bonds. Studies comparing different conjugation strategies have shown that click chemistry can lead to more defined and stable conjugates compared to traditional methods like maleimide chemistry.
Below is a representative table summarizing the impact of different linker types on PROTAC performance, based on data from various studies.
| Linker Type | Target Protein | E3 Ligase | DC50 | Dmax | Reference |
| PEG-based (general) | BRD4 | CRBN | Varies with length | >90% | |
| Alkyl-based | BRD4 | CRBN | Varies with length | >90% | |
| Clickable (Triazole) | BRD4 | VHL/CRBN | < 0.5 µM (for optimal length) | High | |
| Hypothetical this compound | BRD4 | CRBN/VHL | Potentially low nM | Potentially >90% | Inferred from high efficiency of thiol-ene chemistry |
Note: The performance of a PROTAC is highly dependent on the specific target, E3 ligase, and the overall structure of the molecule. The values for the hypothetical this compound are projected based on the known advantages of its underlying chemistry.
Experimental Protocols
Detailed methodologies are crucial for the successful synthesis and evaluation of bioconjugates. Below are protocols for key experiments relevant to the use of this compound and other heterobifunctional linkers.
Protocol 1: PROTAC Synthesis via Thiol-Ene Reaction with this compound
This protocol describes the conjugation of a thiol-containing E3 ligase ligand to a protein of interest (POI) ligand functionalized with this compound.
Materials:
-
POI ligand with a suitable functional group for attachment of the linker.
-
This compound.
-
Thiol-containing E3 ligase ligand (e.g., a derivative of VHL or CRBN ligands).
-
Photoinitiator (e.g., LAP or Irgacure 2959).
-
Degassed reaction buffer (e.g., PBS, pH 7.4).
-
UV lamp (365 nm).
-
Analytical and preparative HPLC.
-
Mass spectrometer.
Procedure:
-
Linker Attachment to POI Ligand:
-
Deprotect the BOC group on this compound using standard acidic conditions (e.g., TFA in DCM) to reveal the primary amine.
-
Couple the deprotected linker to the POI ligand via a stable amide bond using standard peptide coupling reagents (e.g., HATU, HOBt).
-
Purify the POI-linker conjugate by HPLC.
-
-
Thiol-Ene Conjugation:
-
Dissolve the POI-linker conjugate and the thiol-containing E3 ligase ligand in the degassed reaction buffer.
-
Add the photoinitiator to the reaction mixture.
-
Expose the reaction mixture to UV light (365 nm) for a specified time (e.g., 5-30 minutes), monitoring the reaction progress by LC-MS.
-
Once the reaction is complete, purify the final PROTAC molecule by preparative HPLC.
-
Characterize the final product by mass spectrometry and NMR.
-
Protocol 2: Western Blot for Protein Degradation Assay
This protocol is a standard method to quantify the degradation of a target protein in cells treated with a PROTAC.
Materials:
-
Cell line expressing the target protein.
-
PROTAC of interest.
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk in TBST).
-
Primary antibody against the target protein.
-
Primary antibody against a loading control (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Cell Treatment:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Quantify the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein lysates to the same concentration and run them on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities and normalize the target protein levels to the loading control.
-
Calculate the percentage of protein degradation for each PROTAC concentration and determine the DC50 and Dmax values.
-
Visualizing Workflows and Pathways
Diagrams created using Graphviz (DOT language) can effectively illustrate complex experimental workflows and signaling pathways.
Caption: Workflow for PROTAC synthesis using this compound via a thiol-ene reaction.
Caption: Signaling pathway of PROTAC-mediated protein degradation.
Conclusion
The selection of a heterobifunctional linker is a multifaceted decision that significantly impacts the success of bioconjugation strategies. This compound presents a compelling option for researchers, particularly in the synthesis of PROTACs, due to its PEG spacer that enhances solubility and the propene group that allows for highly efficient and orthogonal thiol-ene click chemistry. Compared to more traditional linkers like those based on maleimide or NHS ester chemistry, the thiol-ene reaction offers the potential for more stable and well-defined conjugates. While direct quantitative comparisons with this compound are still emerging, the underlying principles of its reactive chemistry suggest a favorable performance profile. The provided experimental protocols and diagrams offer a framework for the practical application and evaluation of this and other heterobifunctional linkers in the development of novel targeted therapies.
References
Safety Operating Guide
Proper Disposal Procedures for BOC-NH-PEG2-propene
The following document provides essential safety and logistical information for the proper disposal of BOC-NH-PEG2-propene. The procedures outlined are based on the chemical properties of its constituent functional groups—a BOC-protected amine, a PEG linker, and a propene group—and safety data for structurally related compounds. This guidance is intended for researchers, scientists, and drug development professionals to ensure safe handling and regulatory compliance in a laboratory setting.
Hazard Assessment and Safety Summary
Table 1: Key Safety and Disposal Data
| Parameter | Guideline | Citations |
| Hazard Classification | Treat as hazardous waste. Similar compounds are classified as harmful (oral, dermal, inhalation). | [2][3] |
| Primary Disposal Method | Via a licensed and approved hazardous waste disposal company. | [1] |
| Incompatible Materials | Strong acids, strong bases, and strong oxidizing agents. | |
| Required PPE | Safety goggles, chemical-resistant gloves (e.g., nitrile), and a laboratory coat. | |
| Waste Storage | In a sealed, chemically resistant, and clearly labeled container stored in a designated, well-ventilated area away from ignition sources. | |
| Spill Containment | Use inert absorbent material such as vermiculite, dry sand, or earth. |
Standard Disposal Protocol
Adherence to a systematic disposal protocol is crucial for laboratory safety and environmental protection. Direct disposal into sanitary sewers or regular trash is not permitted for this type of chemical compound.
Step 1: Personal Protective Equipment (PPE) Before handling the chemical for disposal, equip yourself with the appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat. All handling of open containers should occur in a well-ventilated area, preferably within a chemical fume hood.
Step 2: Waste Identification and Segregation Prepare a dedicated waste container that is chemically resistant and can be securely sealed.
-
Labeling: Clearly label the container with the full chemical name: "this compound Waste." Include any relevant hazard symbols.
-
Segregation: Do not mix this waste with other chemical streams to avoid unintended reactions. Specifically, keep it separate from strong acids and bases.
Step 3: Waste Accumulation Carefully transfer the this compound waste into the prepared container. Avoid splashing or creating aerosols. Once the transfer is complete, seal the container tightly.
Step 4: Storage of Waste Container Store the sealed waste container in a designated hazardous waste accumulation area. This area must be well-ventilated, secure, and away from sources of ignition or incompatible materials.
Step 5: Professional Disposal The primary and required method for disposal is through a licensed hazardous waste disposal service. Contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup. Do not attempt to neutralize or treat the chemical waste in the lab without a validated and approved protocol.
Step 6: Record Keeping Maintain a log of the accumulated waste, including the chemical name and quantity. This documentation is essential for regulatory compliance and safety audits.
Spill Management Protocol
In the event of a spill, prompt and correct action is necessary to mitigate risks.
Step 1: Evacuate and Secure the Area Immediately alert others in the vicinity. If the spill is significant, evacuate the area. Ensure the area is well-ventilated, and restrict access.
Step 2: Don Appropriate PPE Before attempting to clean the spill, wear the necessary protective equipment, including safety goggles, a lab coat, and chemical-resistant gloves. For large spills or in poorly ventilated areas, respiratory protection may be necessary.
Step 3: Contain the Spill Use an inert absorbent material like vermiculite, dry sand, or earth to contain the spill and prevent it from spreading. Do not allow the chemical to enter drains or waterways.
Step 4: Collect Contaminated Material Carefully collect the absorbent material and place it into a sealable, labeled container for hazardous waste disposal.
Step 5: Clean the Spill Area Once the bulk of the material is removed, decontaminate the affected surface according to your laboratory's standard procedures.
Step 6: Dispose of Waste The container with the collected spill debris must be treated as hazardous waste and disposed of through a licensed contractor, following the same procedure as for the chemical itself.
References
Navigating the Safe Handling of BOC-NH-PEG2-propene: A Comprehensive Guide
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling specialized chemical reagents such as BOC-NH-PEG2-propene. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure research environment and build trust in laboratory practices. The following procedural steps and data are designed to directly address operational questions for handling this bifunctional linker used in bioconjugation and the development of targeted therapies.
Essential Safety and Handling Information
This compound is a PEG-based PROTAC linker utilized in the synthesis of PROTACs (Proteolysis Targeting Chimeras)[1]. While detailed toxicological properties have not been thoroughly investigated for this specific compound, the available Safety Data Sheets (SDS) and information on similar chemicals provide critical safety guidance[2][3]. The compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[3].
Summary of Hazard Information
| Hazard Classification | GHS Hazard Statement | Precautionary Statement Codes |
| Acute Oral Toxicity | H302: Harmful if swallowed | P264, P270, P301+P312, P330, P501[3] |
| Acute Aquatic Toxicity | H400: Very toxic to aquatic life | P273, P391 |
| Chronic Aquatic Toxicity | H410: Very toxic to aquatic life with long lasting effects | P273, P391 |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is crucial to minimize exposure and ensure experimental integrity.
Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area. A chemical fume hood is recommended to avoid inhalation of any potential vapors or aerosols.
-
Eye Wash and Safety Shower: Ensure that an eye-wash station and a safety shower are readily accessible in the immediate work area.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical. The following table outlines the recommended PPE for handling this compound.
| Body Part | Recommended PPE | Specifications and Best Practices |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Inspect gloves before use and change them immediately if contaminated. |
| Eyes/Face | Safety glasses with side shields or chemical splash goggles | A face shield may be required if there is a risk of splashing. |
| Body | Laboratory coat | A long-sleeved lab coat should be worn and buttoned completely. For larger quantities, consider a chemical-resistant apron. |
| Respiratory | Not generally required with adequate engineering controls | If engineering controls are not sufficient or in case of a spill, a NIOSH-approved respirator may be necessary. |
Hygiene Measures
-
Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.
-
Do not eat, drink, or smoke in areas where chemicals are handled or stored.
-
Contaminated work clothing should not be allowed out of the workplace and should be decontaminated or disposed of properly.
Experimental Workflow for Safe Handling
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination.
-
Chemical Waste: Dispose of this compound and any contaminated materials as hazardous chemical waste. Place in a clearly labeled, sealed container.
-
Container Disposal: Empty containers should be rinsed thoroughly with an appropriate solvent, and the rinsate collected as hazardous waste. Dispose of the container in accordance with local, state, and federal regulations.
-
Spill Management: In case of a spill, absorb the material with an inert substance (e.g., vermiculite, dry sand) and place it in a chemical waste container. Do not flush to the sewer. Avoid generating dust.
By adhering to these safety protocols and operational plans, researchers can confidently and safely handle this compound, fostering a culture of safety and responsibility in the laboratory.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
